(4,4-Difluorocyclohexyl)(phenyl)methanol
Description
BenchChem offers high-quality (4,4-Difluorocyclohexyl)(phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,4-Difluorocyclohexyl)(phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H16F2O |
|---|---|
Molecular Weight |
226.26 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)-phenylmethanol |
InChI |
InChI=1S/C13H16F2O/c14-13(15)8-6-11(7-9-13)12(16)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 |
InChI Key |
XROJEKIZPJGWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(C2=CC=CC=C2)O)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
(4,4-Difluorocyclohexyl)(phenyl)methanol chemical structure and properties
An In-Depth Technical Guide to (4,4-Difluorocyclohexyl)(phenyl)methanol: Synthesis, Properties, and Applications
Introduction and Strategic Overview
(4,4-Difluorocyclohexyl)(phenyl)methanol represents a class of fluorinated organic compounds of significant interest to the fields of medicinal chemistry and materials science. The molecule's architecture combines a phenylmethanol core, a common pharmacophore, with a gem-difluorinated cyclohexyl ring. This strategic incorporation of fluorine is a well-established method for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. The gem-difluoro group (CF₂) often serves as a bioisostere for a carbonyl or ether oxygen, while simultaneously increasing metabolic stability by blocking sites susceptible to oxidative degradation.[1]
This guide provides a comprehensive technical overview of (4,4-Difluorocyclohexyl)(phenyl)methanol, designed for researchers and drug development professionals. It will cover the molecule's core properties, provide a detailed, field-proven synthetic protocol with mechanistic rationale, discuss methods for analytical characterization, and explore the potential applications grounded in its structural attributes.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below are the key identifiers and properties associated with the target compound and its immediate precursor, which is often the starting point for its synthesis.
Chemical Structure
The structure consists of a central carbinol carbon bonded to a hydrogen, a hydroxyl group, a phenyl ring, and a 4,4-difluorocyclohexyl ring.
Caption: Chemical Structure of (4,4-Difluorocyclohexyl)(phenyl)methanol.
Chemical Identifiers and Properties
Quantitative data for the final product is not widely published; therefore, properties for the key synthetic precursor, (4,4-Difluorocyclohexyl)methanol, are provided for reference. The addition of the phenyl group is expected to significantly increase the molecular weight, boiling point, and density of the final product.
| Property | Value | Source |
| IUPAC Name | (4,4-Difluorocyclohexyl)(phenyl)methanol | - |
| Molecular Formula | C₁₃H₁₆F₂O | - |
| Molecular Weight | 226.26 g/mol | - |
| CAS Number | Not available | - |
| Precursor Name | (4,4-Difluorocyclohexyl)methanol | [2][3] |
| Precursor CAS | 178312-48-6 | [2][3][4] |
| Precursor Formula | C₇H₁₂F₂O | [2][3] |
| Precursor Mol. Wt. | 150.17 g/mol | [2][3] |
| Precursor BP | 207-213 °C | [4][5] |
| Precursor Density | 1.154 g/mL at 25 °C | [4][5] |
| Precursor Flash Point | 101 °C | [4] |
Synthesis and Mechanistic Insights
The most direct and reliable method for preparing (4,4-Difluorocyclohexyl)(phenyl)methanol is the Grignard reaction. This classic carbon-carbon bond-forming reaction offers high yields and predictability.
Causality and Experimental Choices
The Grignard synthesis is selected for its efficiency in coupling an aryl nucleophile with an aldehyde electrophile. The core of the reaction involves the nucleophilic attack of the carbanion from phenylmagnesium bromide onto the electrophilic carbonyl carbon of 4,4-difluorocyclohexanecarbaldehyde.
-
Anhydrous Conditions: The Grignard reagent is an extremely strong base. Any protic solvent, including atmospheric moisture, will protonate and quench the reagent, rendering it inactive.[6][7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the reaction setup.
-
Reaction Initiation: The formation of the Grignard reagent on the surface of the magnesium metal can sometimes be slow to start. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used as activators to etch the magnesium surface and expose fresh metal.[7]
-
Acidic Workup: The initial product of the Grignard addition is a magnesium alkoxide salt. A mild acidic quench (e.g., with saturated aqueous ammonium chloride or dilute HCl) is required to protonate the alkoxide and yield the final neutral alcohol product.[6]
Synthesis Workflow
The synthesis follows a logical progression from reagent preparation to final product isolation.
Caption: Workflow for the synthesis of (4,4-Difluorocyclohexyl)(phenyl)methanol.
Detailed Experimental Protocol
This protocol describes the synthesis starting from commercially available 4,4-difluorocyclohexanecarbaldehyde and a prepared or commercial solution of phenylmagnesium bromide.
Materials:
-
4,4-difluorocyclohexanecarbaldehyde (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, ~1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 4,4-difluorocyclohexanecarbaldehyde (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the aldehyde in anhydrous THF.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Grignard Addition: Add phenylmagnesium bromide (1.2 eq) dropwise to the stirred aldehyde solution via a syringe or an addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride. Stir for 15 minutes until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure (4,4-Difluorocyclohexyl)(phenyl)methanol.[8]
Spectroscopic and Analytical Characterization
Structural verification of the final product is critical. The following spectroscopic signatures are predicted for (4,4-Difluorocyclohexyl)(phenyl)methanol based on its structure and data from analogous compounds.
| Technique | Predicted Key Signals and Observations |
| ¹H NMR | ~7.40-7.20 ppm (m, 5H): Protons of the phenyl ring. ~4.70 ppm (d, 1H): Carbinol proton (-CHOH), split by the adjacent cyclohexyl proton. ~2.50-1.50 ppm (m, 9H): Complex multiplets corresponding to the nine protons on the difluorocyclohexyl ring. ~2.00 ppm (d, 1H): Hydroxyl proton (-OH), which may be broad or exchange with D₂O. |
| ¹³C NMR | ~142 ppm: Quaternary aromatic carbon attached to the carbinol. ~128-126 ppm: Aromatic CH carbons. ~124 ppm (t): Gem-difluoro substituted carbon (C4), appearing as a triplet due to ¹JCF coupling. ~75 ppm: Carbinol carbon (-CHOH). ~45-25 ppm: Remaining cyclohexyl carbons. |
| ¹⁹F NMR | A complex multiplet is expected around -90 to -110 ppm , characteristic of gem-difluoroaliphatic systems. |
| Mass Spec (ESI) | [M+Na]⁺: Expected sodium adduct. [M-H₂O]⁺: Fragment corresponding to the loss of water. |
Rationale for Use and Potential Applications
The unique combination of structural motifs in (4,4-Difluorocyclohexyl)(phenyl)methanol makes it a valuable building block, particularly in drug discovery.
The Strategic Role of Fluorine
The gem-difluoro group is a cornerstone of modern medicinal chemistry. Its inclusion is a deliberate strategy to enhance drug-like properties.[1]
-
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond. Placing the CF₂ group at the 4-position of the cyclohexyl ring effectively blocks that site from metabolic oxidation by cytochrome P450 enzymes, which can prolong the half-life of a drug candidate.
-
Conformational Control: The bulky and electronegative fluorine atoms can influence the preferred conformation (e.g., chair conformation) of the cyclohexyl ring, which can be critical for precise binding to a biological target.
-
Modulation of pKa and Lipophilicity: The electron-withdrawing nature of the fluorine atoms can subtly alter the acidity of nearby protons and the basicity of functional groups. It also increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Structure-Property Relationships
The molecule's design inherently links its structure to desirable functions in a therapeutic context.
Caption: Relationship between structural features and potential drug-like properties.
Potential Therapeutic Applications
Given its structure, (4,4-Difluorocyclohexyl)(phenyl)methanol is an ideal scaffold or intermediate for synthesizing more complex molecules targeting a range of diseases. It could be elaborated to produce inhibitors for:
-
Kinases: The hydroxyl group can be a key hydrogen-bonding feature in the hinge-binding region of many kinases.
-
G-Protein Coupled Receptors (GPCRs): The aromatic ring and lipophilic cyclohexyl group are common features in ligands for GPCRs involved in CNS disorders.
-
Nuclear Receptors: The overall structure could serve as a core for modulators of steroid hormone receptors.
Safety and Handling
While specific toxicity data for (4,4-Difluorocyclohexyl)(phenyl)methanol is not available, data from its precursor, (4,4-Difluorocyclohexyl)methanol, should be used as a guide for handling.
-
Hazard Identification: Assumed to be an irritant. Precautionary statements for the precursor include:
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
(4,4-Difluorocyclohexyl)(phenyl)methanol is a synthetically accessible and strategically designed molecule. Its value lies not as an end-product but as a sophisticated building block for the creation of novel chemical entities. The combination of a metabolically robust gem-difluorinated ring and a versatile phenylmethanol core provides a powerful platform for medicinal chemists to develop next-generation therapeutics with improved pharmacokinetic profiles. The synthetic and analytical protocols outlined in this guide offer a solid foundation for researchers to produce, characterize, and utilize this compound in their discovery programs.
References
- The Royal Society of Chemistry. (2021). Supporting Information.
-
PubChem. * (4,4-Difluorocyclohexyl)methanol*. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (4-(Difluoromethoxy)phenyl)methanol. Retrieved from [Link]
- Hu, J., et al. (2005). Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl. European Journal of Organic Chemistry.
-
PubChemLite. (4,4-difluorocyclohexyl)methanol (C7H12F2O). Retrieved from [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. California Institute of Technology. Retrieved from [Link]
-
Maeda, S., et al. (2020). Discovery of a synthesis method for a difluoroglycine derivative based on a path generated by quantum chemical calculations. Chemical Science. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
LabSolutions. 4,4-Difluorocyclohexanemethanol. Retrieved from [Link]
-
ECHA. bis(4-fluorophenyl)methanol. European Chemicals Agency. Retrieved from [Link]
-
Royal Society of Chemistry. Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Retrieved from [Link]
- Chem 344, Organic Chemistry II Laboratory. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. University of Wisconsin-Madison.
- Jia, R., Wang, X., & Hu, J. (2021).
- Google Patents. (1967). US3347912A - Novel grignard reagents.
-
MDPI. (2022). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. Retrieved from [Link]
-
Organic Syntheses. fluoromethyl phenyl sulfone. Retrieved from [Link]
-
Kadrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]
Sources
- 1. (4-(Difluoromethoxy)phenyl)methanol [myskinrecipes.com]
- 2. (4,4-Difluorocyclohexyl)methanol | C7H12F2O | CID 21184133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4,4-Difluorocyclohexyl)methanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. thomassci.com [thomassci.com]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
The 4,4-Difluorocyclohexyl Moiety: A Tactical Guide for Bioisosteric Replacement
Topic: Bioisosteric properties of 4,4-difluorocyclohexyl group in drug design Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 4,4-difluorocyclohexyl group represents a sophisticated "escape from flatland" strategy in modern medicinal chemistry. It serves as a non-classical bioisostere for phenyl, cyclohexyl, and piperidine rings, offering a unique combination of metabolic stability, reduced lipophilicity (relative to cyclohexyl), and specific electronic vectors. This guide analyzes the physicochemical drivers behind its utility, provides evidence-based case studies, and details the synthetic protocols required for its installation.
Part 1: The Bioisosteric Rationale[1]
The "Goldilocks" Zone of Lipophilicity and Polarity
The 4,4-difluorocyclohexyl moiety occupies a critical physicochemical niche. While the parent cyclohexyl ring is often too lipophilic (high LogP) and metabolically labile, and the phenyl ring is planar and electron-rich, the 4,4-difluorocyclohexyl group bridges these extremes.
Table 1: Comparative Physicochemical Profile
| Property | Phenyl | Cyclohexyl | 4,4-Difluorocyclohexyl | Tetrahydropyran (4-THP) |
| Geometry | Planar (2D) | Chair (3D) | Chair (3D) | Chair (3D) |
| Electronic Character | Electron-rich ( | Neutral / Hydrophobic | Polar (Strong Dipole) | Polar (H-bond acceptor) |
| Lipophilicity (LogP) | High | High | Moderate (Lower than Cy) | Low |
| Metabolic Liability | Aromatic hydroxylation | C-H Oxidation (esp. C3/C4) | Blocked at C4 | Oxidative ring opening |
| Dipole Moment (D) | ~0 (unsubstituted) | ~0 | ~2.2 – 2.6 | ~1.6 |
The Metabolic Blockade
The primary driver for employing a 4,4-difluorocyclohexyl group is the mitigation of oxidative metabolism. Cytochrome P450 (CYP) enzymes frequently target the 4-position of aliphatic rings for hydroxylation due to steric accessibility and the favorable energetics of secondary C-H bond abstraction.
-
Mechanism: Replacing the C-H bonds at the 4-position with C-F bonds removes the site of oxidation. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering it inert to CYP-mediated radical abstraction.
-
Electronic Deactivation: The strong electron-withdrawing nature of the gem-difluoro group also deactivates adjacent C-H bonds (C3/C5 positions) via the inductive effect (
), further stabilizing the ring against metabolism.
Part 2: Physicochemical Deep Dive
Dipole Vectors and Solvation
Unlike the hydrophobic cyclohexyl ring, the 4,4-difluorocyclohexyl group possesses a significant molecular dipole moment (
-
Solubility: This internal dipole increases aqueous solubility compared to the parent cycloalkane without introducing a hydrogen bond donor (HBD), which can be detrimental to membrane permeability.
-
Janus Face Effect: In specific conformations, the group exhibits a "Janus face"—one side of the ring is hydrophobic (hydrocarbon-like), while the other presents a dense, electron-rich fluorine surface. This can be exploited to fill hydrophobic pockets while simultaneously engaging in specific electrostatic interactions with protein backbone carbonyls or polar side chains.
Conformational Bias
The introduction of gem-fluorines alters the ring flipping energy profile. While the chair conformation remains the global minimum, the barrier to ring inversion can increase.
-
Gauche Effect: In 1,1-difluorocyclohexane derivatives, the ring conformation is influenced by the repulsion between the fluorine lone pairs and the steric bulk of the C1-substituent.
-
Axial vs. Equatorial: The 4,4-difluoro substitution does not impose a strong conformational lock like a tert-butyl group, but it does bias the equilibrium. The specific preference often depends on the substituent at the 1-position (e.g., an amide or ether linkage).
Part 3: Strategic Decision Framework
The following decision tree outlines when to deploy the 4,4-difluorocyclohexyl moiety during lead optimization.
Figure 1: Decision matrix for bioisosteric replacement with 4,4-difluorocyclohexyl.
Part 4: Case Studies in Medicinal Chemistry
Case Study A: FtsZ Inhibitors (Metabolic Stabilization)
Context: In the development of antitubercular agents targeting the bacterial cell division protein FtsZ, researchers identified a cyclohexyl-linked benzimidazole lead.
-
Problem: The cyclohexyl ring at the 2-position was a major site of metabolic clearance, undergoing rapid hydroxylation at the C4 position.
-
Solution: Replacement with a 4,4-difluorocyclohexyl group.[1][2][3][4]
-
Outcome: The modification completely suppressed CYP-mediated metabolism at that site.[3]
-
Nuance: While metabolic stability was achieved, this specific substitution led to a reduction in potency, highlighting the trade-off between PK stability and binding affinity. This underscores the need to verify that the slightly larger volume of the difluoro group (van der Waals radius of F = 1.47 Å vs. H = 1.20 Å) is tolerated by the binding pocket.
Case Study B: LRH-1 Agonists (Steric Precision)
Context: Discovery of agonists for the Liver Receptor Homolog-1 (LRH-1).
-
Problem: The binding pocket was sterically constrained. Substituents at the 4-position of a cyclohexyl scaffold were explored.
-
Observation: Bulky hydrophobic groups (4-isopropyl, 4-phenyl) abolished activity.[4] Double methylation (4,4-dimethyl) was also not tolerated due to steric clash.
-
Success: The 4,4-difluorocyclohexyl derivative retained agonist activity .
-
Analysis: The fluorine atoms, being smaller than methyl groups but larger than hydrogen, provided the correct steric fit while modulating the electronic environment of the ligand.
Part 5: Synthetic Protocols
The most robust method for installing the gem-difluoro motif is the deoxofluorination of a corresponding ketone precursor.
Reaction Pathway
Figure 2: General synthetic pathway for gem-difluorination via deoxofluorination.
Detailed Experimental Protocol: Deoxofluorination
Objective: Conversion of a 4-substituted cyclohexanone to a 4,4-difluorocyclohexyl derivative.
Reagents:
-
Substrate: 4-substituted cyclohexanone (1.0 equiv).
-
Fluorinating Agent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor ) or Diethylaminosulfur trifluoride (DAST ) (1.5 – 2.0 equiv). Note: Deoxo-Fluor is thermally more stable than DAST.[5][6]
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Saturated aqueous NaHCO₃.
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add the ketone substrate (1.0 equiv) and dissolve in anhydrous DCM (concentration ~0.1 M). -
Addition: Cool the solution to 0°C (ice bath). Add Deoxo-Fluor (1.5 equiv) dropwise via syringe. Caution: Reaction is exothermic.[5]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16–24 hours. Monitor conversion by TLC or LCMS.
-
Optimization: If conversion is sluggish, catalytic Ethanol (0.1 equiv) can be added to generate the reactive intermediate, or the reaction can be heated to 40°C (only if using Deoxo-Fluor; DAST is unsafe at elevated temperatures).
-
-
Quenching (CRITICAL SAFETY STEP): Cool the mixture back to 0°C. Slowly add saturated aqueous NaHCO₃.
-
Warning: Vigorous evolution of
will occur. Ensure adequate venting.
-
-
Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the residue via silica gel flash chromatography. The difluoro product is typically less polar than the starting ketone (higher
in Hexane/EtOAc).
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[7] Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
- Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (General Reference for DAST/Deoxo-Fluor protocols).
-
Whitlock, G. A., et al. (2011). 4,4-Difluorocyclohexyl derivatives as LRH-1 agonists.[4] Bioorganic & Medicinal Chemistry Letters, 21(1), 123-126. (Source of LRH-1 Case Study).
- Kumar, P., et al. (2014). Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. European Journal of Medicinal Chemistry, 84, 156-165. (Source of FtsZ Case Study).
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 3. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
Metabolic Stability Profiling: The Strategic Advantage of Gem-Difluorination in Cyclohexyl Scaffolds
Topic: Metabolic Stability of (4,4-Difluorocyclohexyl)(phenyl)methanol vs. Non-Fluorinated Analogs Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist[1][2]
Executive Summary
In medicinal chemistry, the cyclohexyl ring is a prevalent lipophilic spacer, yet it frequently introduces a "metabolic soft spot"—specifically at the C3 and C4 positions—rendering lead compounds susceptible to rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes.
This technical guide analyzes the metabolic stability of (4,4-Difluorocyclohexyl)(phenyl)methanol (Compound B) compared to its non-fluorinated analog, Cyclohexyl(phenyl)methanol (Compound A) .[1] By replacing the C-H bonds at the 4-position with C-F bonds, researchers can significantly blunt oxidative liability, modulate lipophilicity (LogP), and extend in vitro half-life (
The Metabolic Liability of the Cyclohexyl Ring
The non-fluorinated analog, Cyclohexyl(phenyl)methanol , is subject to extensive Phase I metabolism. The lipophilic nature of the cyclohexyl ring facilitates binding to the CYP450 active site.
-
Primary Metabolic Pathway: Hydroxylation at the C4 position (distal to the substituent) is favored due to steric accessibility and the electronic stability of the radical intermediate.
-
Secondary Pathway: Hydroxylation at C3 and benzylic oxidation.[1]
The Solution: Gem-Difluorination Introduction of a gem-difluoro group at the 4-position serves as a "metabolic block."[1][2]
-
Bond Strength: The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond ( 99 kcal/mol), rendering hydrogen abstraction by the CYP450 iron-oxo species energetically unfavorable. -
Electronic Effect: The strong electron-withdrawing nature of fluorine lowers the electron density of the ring, further deactivating proximal C-H bonds to oxidation.
Chemical Synthesis & Properties[1][2][3][4][5][6]
Synthetic Route: Grignard Addition
The most modular synthesis for (4,4-Difluorocyclohexyl)(phenyl)methanol involves the addition of phenylmagnesium bromide to 4,4-difluorocyclohexanecarbaldehyde.[1]
Protocol:
-
Precursor Preparation: Reduce commercially available 4,4-difluorocyclohexanecarboxylic acid to the alcohol using LiAlH
, then oxidize to the aldehyde using Dess-Martin Periodinane or Swern conditions.[1] -
Grignard Reaction:
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Physicochemical Comparison
The introduction of fluorine alters the physicochemical profile, which must be balanced against metabolic gains.
| Property | Cyclohexyl(phenyl)methanol (Non-Fluorinated) | (4,4-Difluorocyclohexyl)(phenyl)methanol (Fluorinated) | Impact |
| Formula | +36 Da Mass Shift | ||
| cLogP | ~3.4 | ~2.9 - 3.1 | Lower Lipophilicity: Fluorine decreases lipophilicity compared to C-H in this context due to polarity.[1][2] |
| H-Bond Donors | 1 | 1 | Unchanged |
| Metabolic Soft Spot | High (C4-H) | Blocked (C4-F) | Primary Stability Driver |
Metabolic Stability Analysis
Mechanism of Action
The following diagram illustrates the divergence in metabolic fate between the two analogs.
Figure 1: Divergent metabolic pathways.[1][2] The non-fluorinated analog undergoes C4-hydroxylation, while the gem-difluoro analog resists oxidation.[2]
Representative Data Profile
Note: Values below are representative of typical structure-metabolism relationships (SMR) for gem-difluorocyclohexyl scaffolds.
| Parameter | Non-Fluorinated Analog | Gem-Difluoro Analog | Improvement Factor |
| HLM | 15 - 25 | > 60 | ~3x Stability |
| > 50 (High Clearance) | < 15 (Low Clearance) | Significant Reduction | |
| Major Metabolite | +16 Da (Hydroxylation) | Trace / Unchanged | Cleaner Profile |
Experimental Protocol: Microsomal Stability Assay
To validate these properties, use the following standardized protocol. This workflow ensures data integrity and reproducibility.[1]
Materials
-
Test Compounds: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein).[1][2]
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]
Workflow Diagram
Figure 2: Standardized Microsomal Stability Assay Workflow.
Step-by-Step Procedure
-
Preparation: Prepare a 2x Master Mix containing phosphate buffer (100 mM, pH 7.4) and liver microsomes (final assay concentration 0.5 mg/mL).[1]
-
Dosing: Spike test compound (1 µM final) into the Master Mix. Minimize DMSO content (<0.1%).
-
Pre-incubation: Warm the mixture at 37°C for 5 minutes to ensure thermal equilibrium.
-
Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.[1] Control arm: Add buffer instead of NADPH to assess chemical stability.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard. Vortex for 1 minute.
-
Processing: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (e.g., Sciex QTRAP or Agilent Q-TOF).[1][2] Monitor the MRM transition for the parent ion
.
Calculation
Calculate the Intrinsic Clearance (
Conclusion
The transition from Cyclohexyl(phenyl)methanol to (4,4-Difluorocyclohexyl)(phenyl)methanol is a textbook example of bioisosteric replacement for metabolic optimization.[1] The 4,4-difluoro modification effectively "caps" the primary oxidative soft spot without significantly disrupting the steric footprint of the molecule.
Key Takeaways for Drug Design:
-
Strategic Blocking: Use gem-difluorination at the C4 position of cyclohexyl rings to extend half-life.[1][2]
-
Lipophilicity Modulation: Expect a reduction in LogP, potentially aiding in solubility and reducing non-specific binding.[1]
-
Validation: Confirm stability using the NADPH-dependent microsomal assay described above.
References
-
Metabolic Stability of Fluorinated Small Molecules Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ChemRxiv / NIH URL:[1][2][Link][1][2][5][6]
-
Gem-Difluorination Effects Title: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry Source: Chemistry – A European Journal URL:[1][2][Link][1][2]
-
Compound Data: Cyclohexyl(phenyl)methanol Title: Cyclohexyl(phenyl)methanol (CID 6977134) Source:[1][2][7] PubChem URL:[1][2][7][8][Link][1][2]
-
Compound Data: (4,4-Difluorocyclohexyl)methanol Title: (4,4-Difluorocyclohexyl)methanol (CID 21184133) Source:[1][2][9][8] PubChem URL:[1][2][7][8][Link][1][2]
-
Microsomal Stability Protocol Title: ADME Microsomal Stability Assay Workflow Source: BioDuro-Sundia / Agilent URL:[1][2][Link]
Sources
- 1. (4,4-Difluorocyclohexyl)methanol | C7H12F2O | CID 21184133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Novel synthesis of pseudopeptides bearing a difluoromethyl group by Ugi reaction and desulfanylation [beilstein-journals.org]
- 6. Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions [mdpi.com]
- 7. (R)-cyclohexyl(phenyl)methanol | C13H18O | CID 6977134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (4,4-Difluorocyclohexyl)methanol | C7H12F2O | CID 21184133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - (4,4-difluorocyclohexyl)methanol (C7H12F2O) [pubchemlite.lcsb.uni.lu]
Conformational Analysis and Therapeutic Application of 4,4-Difluorocyclohexyl Ring Systems
Executive Summary
The 4,4-difluorocyclohexyl motif has emerged as a privileged bioisostere in modern drug discovery, frequently deployed to replace phenyl, unsubstituted cyclohexyl, or tetrahydropyranyl rings. While its primary applications are rooted in improving metabolic stability and tuning lipophilicity, its most profound impact lies in its unique conformational behavior. The introduction of a gem-difluoro group fundamentally alters the stereoelectronic landscape of the cyclohexane ring, dictating the spatial vectorization of substituents and minimizing the entropic penalty upon target binding. This whitepaper provides an in-depth mechanistic analysis of the 4,4-difluorocyclohexyl system, detailing the stereoelectronic forces governing its conformation, the experimental protocols required for its elucidation, and its field-proven applications in rational drug design.
Stereoelectronic Foundations of the Scaffold
The classical cyclohexane ring is governed primarily by steric interactions, where bulky substituents strongly prefer the equatorial position to avoid 1,3-diaxial clashes. However, the 4,4-difluorocyclohexyl system introduces a complex interplay of electrostatic and hyperconjugative forces that can override classical A-values[1].
The Dipole-Dipole Paradigm
Fluorine is the most electronegative element, rendering the C-F bonds highly polarized. In a 1-substituted-4,4-difluorocyclohexane, the orientation of the C1-substituent relative to the C4-fluorines creates distinct dipole moments. If the C1-substituent is polar (e.g., an amine or hydroxyl group), the electrostatic repulsion or attraction between the C1-X dipole and the net dipole of the gem-difluoro group significantly shifts the conformational equilibrium[1]. In many cases, this dipolar interaction can stabilize the axial conformation of the C1-substituent, a phenomenon rarely observed in non-fluorinated analogs[2].
Hyperconjugation and Ring Geometry
Beyond electrostatics, the highly electronegative fluorine atoms lower the energy of the
Logical framework governing the conformational equilibrium of 1-substituted-4,4-difluorocyclohexanes.
Experimental and Computational Workflows for Conformational Elucidation
To confidently utilize the 4,4-difluorocyclohexyl group in structure-based drug design, researchers must determine its time-averaged conformational ensemble. The following self-validating protocol integrates physical observables (NMR) with quantum mechanical modeling (DFT) to ensure absolute structural trustworthiness.
Protocol: Integrated NMR and DFT Conformational Elucidation
Rationale: At room temperature, the rapid chair-chair interconversion of the cyclohexyl ring yields time-averaged NMR signals, obscuring the true thermodynamic ratio of conformers. By combining Variable Temperature (VT) NMR with DFT, we establish a closed-loop validation system where calculated energy minima must perfectly predict the experimentally "frozen" populations.
Step 1: Variable Temperature (VT) NMR Acquisition
-
Dissolve the compound in a non-polar solvent (e.g.,
) and a polar solvent (e.g., ) to evaluate the dielectric impact on the molecular dipole. -
Acquire baseline 1D
H, C, and F NMR spectra at 298 K. -
Incrementally lower the temperature to ~180 K (below the coalescence temperature). This "freezes" the chair-chair interconversion on the NMR timescale.
-
Directly integrate the distinct, separated signals of the axial and equatorial conformers to calculate the experimental equilibrium constant (
) and Gibbs free energy ( ).
Step 2: Coupling Constant & Through-Space Validation
-
Extract the
coupling constants from the frozen spectra. An equatorial proton at C1 will exhibit small gauche couplings (~2-4 Hz), whereas an axial proton will display large trans-diaxial couplings (~10-12 Hz). -
Perform 2D NOESY and
H- F HOESY experiments. A 1,3-diaxial NOE cross-peak between H1 and H3/H5 unambiguously confirms an axial H1 (and thus, an equatorial substituent). HOESY maps the spatial proximity between the C1 substituent and the C4 fluorines, validating the 3D geometry.
Step 3: DFT Energy Calculations
-
Construct the axial and equatorial geometries in silico.
-
Optimize the structures using a high-level density functional (e.g.,
B97X-D/6-311+G(2d,p)) incorporating an implicit Solvation Model based on Density (SMD) to match the NMR solvents. -
Calculate the theoretical Boltzmann distribution and cross-reference it against the VT-NMR integrals. A mismatch indicates either an unaccounted solvent interaction (e.g., explicit hydrogen bonding) or an error in signal assignment.
Integrated experimental and computational workflow for conformational elucidation.
Impact on Physicochemical Properties and Pharmacokinetics
The strategic insertion of a 4,4-difluorocyclohexyl group is rarely done for conformational control alone; it simultaneously optimizes the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the drug candidate. The table below summarizes the quantitative shifts observed when replacing a standard cyclohexyl ring with its 4,4-difluoro counterpart.
| Physicochemical Property | Non-Fluorinated Cyclohexyl | 4,4-Difluorocyclohexyl | Mechanistic Causality |
| Lipophilicity ( | Baseline | Decreased by ~0.5 units | Strong C-F dipoles increase local polarity, reducing overall hydrophobicity compared to non-polar C-H bonds. |
| Amine Basicity ( | Baseline | Decreased by 0.3 - 0.5 units | Strong inductive electron withdrawal (-I effect) through the |
| Metabolic Stability | Susceptible to CYP450 oxidation at C4 | Highly stable | The high bond dissociation energy of the C-F bond (~116 kcal/mol) effectively blocks oxidative metabolism at the para position. |
| Conformational Penalty | High entropic cost upon binding | Pre-organized | Dipolar interactions restrict the ground-state ensemble, lowering the entropic penalty of target engagement by pre-forming the bioactive pose[3]. |
Case Studies in Structure-Based Drug Design
The theoretical benefits of the 4,4-difluorocyclohexyl moiety translate directly into clinical efficacy. The following case studies demonstrate its utility across diverse therapeutic targets.
SARS-CoV-2 3CL Protease Inhibitors
In the development of dipeptidyl inhibitors for the SARS-CoV-2 3CL protease, researchers utilized the 4,4-difluorocyclohexyl ring to engage the hydrophobic S4 pocket[4]. X-ray crystallography revealed that the gem-difluoro group does not merely act as a passive space-filler. Instead, the 4,4-difluorocyclohexyl ring contacts residues Thr 190 and Ala 191, forming novel hydrogen bond interactions with the backbone oxygen and nitrogen atoms[4]. This specific interaction pulls the ring deeper into the S4 pocket, inducing a favorable conformational change in the protease loop (spanning Gln 189 to Gly 195) to accommodate the inhibitor and avoid steric clashes, thereby driving high-affinity binding[4].
CSNK2A Inhibitors with Antiviral Activity
During the optimization of pyrimido[4,5-c]quinoline derivatives targeting Casein Kinase 2 (CSNK2A), conformational restriction was paramount. Computational modeling and conformational analysis indicated that the most active analogs—including those bearing a 4,4-difluorocyclohexyl group—exhibited minimal structural differences between their solution-state ground conformation and their predicted protein-bound pose[3]. By pre-organizing the molecule into its bioactive conformation, the 4,4-difluorocyclohexyl group minimized the entropic penalty of binding, maintaining high cellular potency while simultaneously optimizing aqueous solubility and metabolic stability[3].
PARP-1 Inhibitors in Oncology
The discovery of NMS-P118, a potent and orally available PARP-1 inhibitor, heavily relied on scaffold morphing and conformational tuning. The incorporation of a 2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl] motif provided the exact spatial vectorization required to achieve high selectivity for PARP-1 over the closely related PARP-2 isoform[5]. The difluorocyclohexyl group in NMS-P118 perfectly balanced the need for a lipophilic, metabolically stable anchor with the precise geometric constraints required for selective kinase domain engagement[5].
Conclusion
The 4,4-difluorocyclohexyl ring is a sophisticated structural tool that transcends simple bioisosterism. By understanding and manipulating the hyperconjugative and dipolar forces inherent to the gem-difluoro substitution, medicinal chemists can exert profound control over a molecule's conformational ensemble. When coupled with rigorous, self-validating analytical techniques like VT-NMR and DFT, this scaffold enables the rational design of highly potent, metabolically stable, and conformationally pre-organized therapeutics.
References
- Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane.
- Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. NIH.
- Easy chairs: The conformational preferences of polyfluorocyclohexanes.
- Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives.
- Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease. NIH.
- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. NIH.
- Journal of Medicinal Chemistry Vol. 58 No. 17 (Discovery of NMS-P118).
Sources
- 1. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Strategic Use of Gem-Difluorination in Modulating Phenyl-Alcohol Binding Affinity
Introduction
In the landscape of modern medicinal chemistry, fluorine has emerged as a transformative element, with fluorinated compounds representing a significant portion of newly approved drugs.[1] The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and, critically, its binding affinity to a biological target.[1][2] Among the various fluorination strategies, geminal difluorination (the substitution of two hydrogens on the same carbon with fluorine atoms, creating a CF₂) has become an increasingly powerful tool for fine-tuning molecular interactions.[3][4]
This technical guide provides an in-depth exploration of the role of gem-difluorination, specifically at the benzylic position of phenyl-alcohols, in modulating binding affinity. We will dissect the underlying mechanisms, from conformational control to electronic modulation and altered solvation, providing researchers, scientists, and drug development professionals with a framework for the rational design and evaluation of gem-difluorinated ligands.
The Fundamental Physicochemical Impact of the Gem-Difluoro Group
The unique properties of the CF₂ moiety stem from the intrinsic characteristics of the fluorine atom: its small van der Waals radius (1.47 Å), extreme electronegativity, and the exceptional strength of the C-F bond.[5][6] These features converge to make the gem-difluoro group a fascinating and versatile bioisostere, often mimicking functionalities like carbonyl groups, sulfones, or ether oxygens, while introducing distinct electronic and conformational biases.[4][7]
Electronic Modulation
The most immediate consequence of introducing a gem-difluoro group is a powerful inductive electron-withdrawing effect.[6] When placed adjacent to a phenyl-alcohol's hydroxyl group, this effect has significant implications:
-
PKA Depression: The CF₂ group significantly lowers the pKa of the neighboring hydroxyl group, making it a stronger acid and a more potent hydrogen bond donor.[8][9] This enhanced acidity can lead to stronger hydrogen bonding interactions with acceptor groups within a protein's binding pocket.
-
Altered Aromatic Character: The electron-withdrawing nature of the CF₂ group decreases the electron density of the attached phenyl ring, which can influence aromatic interactions such as π-π stacking or cation-π interactions.
Conformational Control
Perhaps the most profound impact of gem-difluorination is its ability to influence and restrict molecular conformation.[10] The steric bulk and unique stereoelectronic properties of the CF₂ group can create a "conformational lock," pre-organizing the ligand into a shape that is more complementary to the target's binding site.[11][12] This is often governed by:
-
The Gauche Effect: The preference for a gauche conformation between the C-F bonds and adjacent polar bonds (like the C-O bond of the alcohol) can stabilize specific rotamers, effectively reducing the molecule's conformational flexibility.[6]
-
Increased Rotational Barriers: The introduction of the CF₂ group can increase the energy barrier for rotation around the phenyl-C(F₂) bond, favoring a specific orientation of the phenyl ring relative to the alcohol.
Lipophilicity and Solvation
The influence of gem-difluorination on lipophilicity (LogP) is complex. While fluorine is highly electronegative, the C-F bond is poorly polarizable, often leading to an increase in localized hydrophobicity.[2][13] This can reduce the energetic penalty of desolvation upon entering a hydrophobic binding pocket, contributing favorably to the overall binding energy.[13][14] However, the overall effect on LogP depends on the molecular context and can be influenced by intramolecular interactions and conformational changes.[8][9]
| Property | Phenyl-Methanol (Reference) | 1-Phenyl-2,2-difluoroethanol (Hypothetical) | Rationale for Change |
| pKa (OH group) | ~15.5 | Lower (~13-14) | Strong inductive electron-withdrawal by the CF₂ group stabilizes the corresponding alkoxide.[8][9] |
| LogP | ~1.1 | Higher (~1.5-2.0) | Increased hydrophobicity from C-F bonds often outweighs the polar contribution of the OH group.[2] |
| H-Bond Donor Strength | Moderate | Increased | Lower pKa correlates with enhanced hydrogen bond donating capability. |
| Conformational Freedom | High | Restricted | Steric and electronic effects (gauche effect) limit free rotation around the Ar-CF₂ bond.[6] |
| Table 1: Comparative Physicochemical Properties of Phenyl-Alcohol vs. its Gem-Difluorinated Analog. |
Mechanisms of Binding Affinity Modulation
The changes in physicochemical properties translate into several distinct mechanisms by which gem-difluorination can enhance (or in some cases, diminish) binding affinity.
Direct Interactions within the Binding Site
While traditionally considered a weak interactor, the fluorine atom can engage in specific, favorable contacts within a protein binding site:
-
Orthogonal Multipolar Interactions: The polarized C-F bond can form favorable interactions with the peptide backbone, particularly with the carbonyl carbon of an amide bond (C–F···C=O). These interactions are highly geometry-dependent and can provide a significant boost in affinity.[15]
-
Weak Hydrogen Bonds: Fluorine can act as a weak hydrogen bond acceptor (C-F···H-N or C-F···H-O), contributing to binding energy, though these interactions are generally modest.[6][16]
Indirect Effects: Entropy and Desolvation
Often, the most significant contributions to binding affinity come from indirect effects:
-
Reduced Entropic Penalty: By locking the molecule into its bioactive conformation, gem-difluorination reduces the loss of conformational entropy that occurs upon binding.[10] This "pre-organization" means less of the favorable binding enthalpy is spent overcoming an entropic penalty, resulting in a more favorable free energy of binding (ΔG).
-
Favorable Desolvation: The increased hydrophobicity of the fluorinated moiety can lead to a more favorable release of ordered water molecules from both the ligand and the binding pocket into the bulk solvent, an entropically favorable process that enhances binding affinity.[13][14]
Experimental and Computational Evaluation Workflow
A systematic approach combining synthesis, biophysical measurement, and computational modeling is essential to successfully harness the power of gem-difluorination.
Synthesis of Gem-Difluorinated Phenyl-Alcohols
While numerous methods exist, a common and reliable strategy involves the deoxyfluorination of a corresponding ketone precursor.[2]
Protocol 1: Synthesis via Deoxyfluorination with Deoxofluor
-
Precursor Synthesis: Synthesize the parent α-hydroxyketone (e.g., 2-hydroxy-1-phenylethan-1-one) via established organic chemistry methods.
-
Dissolution: In a fume hood, dissolve the ketone precursor (1.0 eq) in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride, ~1.5 eq) to the stirred solution. Caution: Deoxyfluorination reagents are corrosive and react with moisture. Handle with appropriate personal protective equipment.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to yield the gem-difluorinated phenyl-alcohol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Measuring Binding Affinity
Isothermal Titration Calorimetry (ITC) is a gold-standard technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, Kₔ, ΔH, and ΔS) in a single experiment.[17]
Protocol 2: Binding Affinity Measurement using Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare the purified target protein and the gem-difluorinated ligand in identical, degassed buffer solutions (e.g., PBS or HEPES). Precise buffer matching is critical to minimize heats of dilution.
-
Determine the concentrations of both protein and ligand accurately using a reliable method (e.g., UV-Vis spectroscopy for protein, quantitative NMR for ligand). A typical starting point is 10-50 µM protein in the sample cell and a 10-20 fold higher concentration of ligand in the syringe.
-
-
Instrument Setup:
-
Thoroughly clean the ITC sample and reference cells.
-
Load the protein solution into the sample cell and the identical buffer into the reference cell.
-
Load the ligand solution into the titration syringe.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Execute a series of programmed injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change (ΔH) per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) using the instrument's software. This fit will yield the association constant (Kₐ), binding stoichiometry (n), and enthalpy of binding (ΔH). The dissociation constant (Kₔ) is the reciprocal of Kₐ.
-
Computational Modeling
In silico methods are invaluable for predicting the effects of fluorination and rationalizing experimental results.[18][19]
Protocol 3: Computational Workflow for Predicting Binding Affinity
-
System Preparation:
-
Obtain a high-resolution crystal structure of the target protein, preferably in complex with a similar ligand.
-
Use molecular modeling software (e.g., Schrödinger Maestro, MOE) to build and minimize the structure of the gem-difluorinated phenyl-alcohol.
-
-
Ligand Parameterization:
-
Molecular Docking:
-
Perform molecular docking to predict the binding pose of the ligand within the protein's active site. This provides an initial hypothesis of the binding geometry.
-
-
Molecular Dynamics (MD) Simulation:
-
Place the docked complex in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.
-
Run an MD simulation for a sufficient duration (e.g., 100-500 ns) to allow the system to equilibrate and sample relevant conformations.
-
-
Binding Free Energy Calculation:
-
Use post-simulation analysis methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate the relative binding free energy (ΔΔG) between the fluorinated and non-fluorinated ligands. This provides a quantitative prediction of the impact of gem-difluorination on binding affinity.
-
Conclusion and Future Perspectives
Gem-difluorination is a sophisticated and powerful strategy in modern drug design for modulating the binding affinity of phenyl-alcohol-containing ligands. Its influence is multifaceted, arising from a delicate interplay of electronic modulation, conformational pre-organization, and altered solvation thermodynamics. The success of this strategy is not guaranteed and is highly dependent on the specific topology and chemical environment of the target's binding pocket.[14][19] Therefore, a rational, hypothesis-driven approach is paramount.
Future progress will be driven by the development of novel and more efficient synthetic methods for accessing complex gem-difluorinated scaffolds and by the continued improvement of computational models that can more accurately predict the subtle yet powerful effects of fluorine in protein-ligand interactions. By integrating advanced synthesis, rigorous biophysical characterization, and predictive computational modeling, researchers can effectively leverage gem-difluorination to engineer molecules with superior potency and optimized drug-like properties.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]
-
Taylor, R. E. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(1), 1-13. [Link]
-
Hernández, B., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B. [Link]
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]
-
Heid, E., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]
-
Li, J., et al. (2020). A one-step synthesis of gem-difluoroolefins from alcohols. Tetrahedron Letters, 61(46), 152528. [Link]
-
Zhou, P., Tian, F., & Shang, Z. (2009). Fluorine Bonding—How Does It Work In Protein–Ligand Interactions?. Journal of Chemical Information and Modeling, 49(10), 2344-2355. [Link]
-
Cieńlik, M., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(17), 6960-6969. [Link]
-
Zhang, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6649. [Link]
-
Biology LibreTexts. (2026). 5.2: Techniques to Measure Binding. [Link]
-
Heid, E., et al. (2024). Fluorinated Protein−Ligand Complexes: A Computational Perspective. Refubium - Freie Universität Berlin. [Link]
-
Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein?. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(32), e202200331. [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Wiley Online Library. [Link]
-
Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]
-
Li, Q., et al. (2023). Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes. Chemical Record, 23(12), e202300231. [Link]
-
Wang, Y., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16(16), 5947-5952. [Link]
-
Itoh, T. (2023). Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. Chemical Record, 23(6), e202300028. [Link]
-
Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. [Link]
-
Verhoog, S., et al. (2014). ¹⁸F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [¹⁸F]Fluoride. Organic Letters, 16(24), 6298-6301. [Link]
-
Rosen, M., et al. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Journal of Medicinal Chemistry, 64(9), 5695-5715. [Link]
-
Rosen, M., et al. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. PubMed. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 4. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
(4,4-Difluorocyclohexyl)(phenyl)methanol as a Privileged Scaffold for YAP-TEAD Inhibitors: Structural Rationale and Experimental Workflows
Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Executive Summary
The Hippo signaling pathway is a highly conserved kinase cascade that regulates organ size, tissue homeostasis, and cellular proliferation. Dysregulation of this pathway—frequently driven by the loss of the NF2 (Merlin) tumor suppressor—results in the constitutive nuclear localization of the transcriptional co-activator YAP (Yes-associated protein) and its paralog TAZ[1]. Because YAP/TAZ lack intrinsic DNA-binding domains, they must complex with TEAD (Transcriptional Enhanced Associate Domain) family transcription factors (TEAD1–4) to drive the expression of oncogenic target genes such as CTGF and CYR61[2].
Directly disrupting the YAP-TEAD protein-protein interaction (PPI) has historically been challenging due to the large, flat, and featureless nature of the binding interface. However, the discovery that TEAD proteins undergo autopalmitoylation at a conserved cysteine residue within a deep, druggable central lipid-binding pocket (LBP) has revolutionized the field[3].
This whitepaper provides an in-depth mechanistic analysis of the (4,4-difluorocyclohexyl)(phenyl)methanol chemical scaffold. By mimicking the native palmitate lipid, this structural motif serves as a highly efficient, metabolically stable anchor for both covalent and non-covalent TEAD inhibitors, demonstrating profound efficacy in YAP-dependent malignancies such as malignant pleural mesothelioma (MPM)[4].
Mechanistic Rationale: Targeting the TEAD Lipid-Binding Pocket
To understand the efficacy of the difluorocyclohexyl scaffold, one must first understand the structural biology of TEAD. TEAD proteins require S-palmitoylation (the covalent attachment of a 16-carbon fatty acid) at a conserved cysteine (e.g., Cys359 in TEAD1, Cys380 in TEAD2) to maintain structural stability and facilitate YAP binding[5].
The LBP is a deep, highly hydrophobic cylindrical cavity. Small molecules that outcompete the native palmitate for this pocket induce allosteric conformational changes that either directly occlude the YAP-binding surface or destabilize the TEAD protein, effectively neutralizing the oncogenic signal[6].
Hippo signaling pathway and the mechanism of TEAD lipid pocket inhibitors.
Chemical Scaffold Analysis: Why (4,4-Difluorocyclohexyl)(phenyl)methanol?
The rational design of TEAD inhibitors requires a moiety that can seamlessly occupy the hydrophobic LBP while maintaining favorable pharmacokinetic properties. The (4,4-difluorocyclohexyl)(phenyl)methanol scaffold achieves this through three distinct structural vectors:
A. The 4,4-Difluorocyclohexyl Ring (The Palmitate Mimic)
Native palmitic acid is a highly flexible, linear aliphatic chain. Attempting to drug the LBP with linear alkyl chains results in a massive entropic penalty upon binding and poor metabolic stability.
-
Conformational Locking: The gem-difluoro substitution exerts strong stereoelectronic effects, locking the cyclohexane ring into a rigid chair conformation. This rigid 3D architecture perfectly complements the distal end of the TEAD hydrophobic pocket[7].
-
Metabolic Stability & Lipophilicity: Fluorine substitution blocks cytochrome P450-mediated hydroxylation at the most metabolically vulnerable position of the ring. Furthermore, it modulates the LogP, ensuring the molecule is lipophilic enough to enter the LBP without becoming excessively "greasy," which would lead to off-target toxicity and poor aqueous solubility[6].
B. The Phenyl Ring (The Spacer)
The central channel of the TEAD LBP is Y-shaped. The phenyl ring acts as a rigid, shape-complementary spacer that traverses this channel. It engages in crucial van der Waals and
C. The Methanol Linker (The Synthetic Handle)
The central carbinol (methanol) carbon serves as the critical junction. The hydroxyl group can be readily derivatized (e.g., converted to an ether, amine, or directly linked to a heterocyclic core) to direct the molecule toward the solvent-exposed region of the pocket. In the design of irreversible inhibitors (such as MYF-03-69 and MYF-03-176), this linker is extended to position an electrophilic warhead (like an acrylamide) in perfect proximity to the conserved cysteine for covalent bond formation[7].
Quantitative Data Summary
The incorporation of the difluorocyclohexyl moiety consistently yields highly potent TEAD inhibitors. Below is a comparative summary of notable compounds utilizing this or closely related structural motifs.
| Compound Name | Mechanism of Action | Scaffold Feature | TEAD Biochemical IC₅₀ | NCI-H226 Proliferation IC₅₀ | Reference |
| Flufenamic Acid | Non-Covalent | Phenyl-based (No cycloalkyl) | ~10 µM | > 50 µM | [3] |
| Compound 2 | Non-Covalent | Difluorocyclohexyl-ethenyl | 1.5 µM | Not Reported | [5] |
| MYF-03-69 | Covalent (Cysteine) | Difluorocyclohexyl-methoxy | 0.12 µM | 0.85 µM | [6] |
| MYF-03-176 | Covalent (Y-Shaped) | Difluorocyclohexyl-methoxy | 0.03 µM | 0.024 µM | [7] |
| K-975 | Covalent (Reference) | Substituted Phenyl | 0.05 µM | 0.04 µM | [2] |
Table 1: Structure-Activity Relationship (SAR) and functional efficacy of TEAD inhibitors. The progression from simple phenyl rings to rigidified difluorocyclohexyl systems drastically improves both biochemical and cellular potency.
Experimental Workflows for Validation
To ensure scientific integrity and reproducibility, the evaluation of difluorocyclohexyl-based TEAD inhibitors must follow a self-validating cascade. Target engagement must be proven biochemically before functional phenotypic outcomes are assessed.
Step-by-step experimental workflow for validating difluorocyclohexyl-based TEAD inhibitors.
Protocol 1: Biochemical Target Engagement via SLC-ABPP (Autopalmitoylation Assay)
Causality: To prove that the difluorocyclohexyl scaffold successfully mimics palmitate, we must demonstrate that it competitively excludes native lipids from the LBP[1].
-
Protein Preparation: Incubate 1 µM of recombinant TEAD2 YAP-binding domain (YBD) protein with varying concentrations of the test inhibitor (0.1 nM to 10 µM) in HEPES buffer for 2 hours at 37°C.
-
Probe Competition: Add 10 µM of ω-alkynyl palmitic acid (Alkyne-C16) and incubate for an additional 1 hour. If the inhibitor occupies the pocket, the alkyne probe cannot bind.
-
Click Chemistry: Perform a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a TAMRA-azide fluorophore to any bound Alkyne-C16 probe.
-
Readout: Resolve the proteins on an SDS-PAGE gel and scan for TAMRA fluorescence. A decrease in fluorescence intensity directly correlates with the inhibitor's binding affinity (IC₅₀).
Protocol 2: Functional YAP-TEAD Luciferase Reporter Assay
Causality: Binding the LBP is insufficient if it does not translate to transcriptional repression. This assay isolates the YAP-TEAD transcriptional axis[7].
-
Cell Line Selection: Utilize NCI-H226 cells (an NF2-deficient malignant pleural mesothelioma line where YAP is constitutively active in the nucleus).
-
Transfection: Co-transfect cells with a synthetic TEAD-response element (8x GTIIC) driving a Firefly luciferase reporter, alongside a Renilla luciferase control plasmid.
-
Treatment: Treat cells with the difluorocyclohexyl inhibitor for 72 hours.
-
Readout: Measure luminescence using a Dual-Luciferase assay system. Normalize Firefly signals to Renilla to account for general cytotoxicity.
Protocol 3: Phenotypic Viability & Co-Immunoprecipitation (Co-IP)
Causality: The ultimate goal is selective cancer cell death. Co-IP confirms that the mechanism of death is the physical disruption of the YAP-TEAD complex[6].
-
Viability: Treat NCI-H226 cells with the inhibitor for 5–7 days and measure ATP levels (e.g., CellTiter-Glo) to determine the anti-proliferative IC₅₀.
-
Co-IP: Lyse treated cells, immunoprecipitate endogenous TEAD1, and western blot for YAP. Effective difluorocyclohexyl inhibitors will show a dose-dependent loss of YAP co-precipitation.
Translational Perspective
The translation of TEAD inhibitors from bench to bedside is rapidly accelerating. Clinical trials for first-in-class YAP/TEAD inhibitors (such as VT3989) have shown durable antitumor responses in patients with advanced mesothelioma and other solid tumors harboring NF2 mutations[4].
The (4,4-difluorocyclohexyl)(phenyl)methanol scaffold represents a critical evolutionary step in this drug class. By optimizing the thermodynamic profile of lipid pocket binding through rigidified, fluorinated cycloalkanes, researchers can achieve the nanomolar potency required to overcome the high intracellular concentrations of native palmitic acid. Future iterations of this scaffold will likely focus on optimizing oral bioavailability and addressing potential resistance mechanisms, such as secondary mutations within the TEAD lipid pocket.
References
-
Pobbati, A. V., et al. "Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy." Structure (2015). URL:[Link]
-
Fan, Lu, et al. "Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling." eLife (2022). URL:[Link]
-
Kurppa, K. J., et al. "Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors." Journal of Medicinal Chemistry (2023). URL:[Link]
-
Noland, C.L., et al. "Crystal structure of TEAD2 bound to Compound 2." RCSB Protein Data Bank (6UYC) (2020). URL: [Link]
-
Tang, Y., et al. "Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells." Nature Communications (2022). URL:[Link]
-
MD Anderson Cancer Center. "AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers." MD Anderson Newsroom (2023). URL:[Link]
Sources
- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers | UT MD Anderson [mdanderson.org]
- 5. rcsb.org [rcsb.org]
- 6. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Fluorine Effect on Acidity and Hydrogen Bonding in Secondary Alcohols
Abstract
The substitution of hydrogen with fluorine in organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties.[1][2][3] This guide provides an in-depth analysis of the profound effects of fluorination on the acidity and hydrogen bonding characteristics of secondary alcohols. We will dissect the underlying electronic principles, explore the dichotomy of fluorine's influence on hydrogen bond donation, detail robust experimental protocols for characterization, and discuss the direct implications for drug design and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated secondary alcohols in their work.
Introduction: The Strategic Role of Fluorine in Molecular Design
Fluorine's unique combination of high electronegativity, small van der Waals radius, and low polarizability has made it a "go-to" element for fine-tuning the properties of bioactive molecules.[2][3] When strategically placed within a molecule, fluorine can significantly alter its acidity, lipophilicity, conformational preferences, and metabolic stability.[2][4] In secondary alcohols, a common motif in pharmaceuticals, these modifications are particularly impactful. Understanding how fluorine modulates the hydroxyl group's ability to act as a proton donor (acidity) and engage in hydrogen bonds is critical for rational drug design, as these properties govern everything from solubility and membrane permeability to target binding affinity.[2]
The Inductive Effect: Fluorine's Influence on Alcohol Acidity (pKa)
The most direct consequence of fluorinating an alcohol is a significant increase in its acidity, which is quantified by a decrease in its pKa value. This phenomenon is primarily driven by the inductive effect .
Fluorine is the most electronegative element, and its powerful electron-withdrawing nature is transmitted through the sigma (σ) bonds of the molecule.[5][6][7][8] When fluorine atoms are placed on the carbon backbone of a secondary alcohol, they pull electron density away from the carbon atoms, which in turn pull density from the hydroxyl oxygen. This polarization has two key consequences:
-
Weakening of the O-H Bond: The withdrawal of electron density from the oxygen makes the O-H bond more polarized and weaker, facilitating the release of the proton (H⁺).
-
Stabilization of the Conjugate Base: Upon deprotonation, a negative charge develops on the oxygen, forming an alkoxide ion. The electron-withdrawing fluorine atoms help to disperse and stabilize this negative charge, making the conjugate base more stable.[5][6] A more stable conjugate base corresponds to a stronger parent acid.
This effect is cumulative and distance-dependent; the closer the fluorine atoms are to the hydroxyl group and the more fluorine atoms present, the more pronounced the increase in acidity.[5][6]
Data Presentation: Acidity of Fluorinated Secondary Alcohols
The following table provides a quantitative comparison of the pKa values for isopropanol and its highly fluorinated analog, hexafluoroisopropanol (HFIP), illustrating the dramatic increase in acidity.
| Compound | Structure | pKa | Reference(s) |
| Isopropanol | (CH₃)₂CHOH | ~17.1 | [8] |
| Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 9.3 | [4] |
Diagram 1: The Inductive Effect in a Fluorinated Secondary Alcohol
Caption: Inductive electron withdrawal by fluorine atoms enhances the acidity of the hydroxyl proton.
A Dichotomous Role: Fluorine's Impact on Hydrogen Bonding
Hydrogen bonds are critical non-covalent interactions that dictate molecular recognition in biological systems.[9] Fluorination has a complex, two-sided effect on the hydrogen bonding capabilities of secondary alcohols.
Enhancement of Hydrogen Bond Donating Capacity
The same inductive effect that increases acidity also enhances the alcohol's capacity to act as a hydrogen bond donor . By pulling electron density away from the hydroxyl proton, fluorine makes this proton more electropositive (more δ⁺).[10] This increased partial positive charge results in a stronger electrostatic attraction to hydrogen bond acceptors (like the oxygen of water or the nitrogen of an amine), forming a more stable hydrogen bond.[11] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and HFIP are well-known for being exceptionally strong hydrogen bond donors.[12][13][14]
The Competing Effect: Intramolecular Hydrogen Bonding (F•••H-O)
While fluorine is a poor hydrogen bond acceptor when covalently bound to carbon, under certain conformational arrangements, it can engage in a weak intramolecular hydrogen bond with a nearby hydroxyl proton (F•••H-O).[9][15] This typically occurs when the fluorine and hydroxyl groups are in a gauche orientation.[16]
This intramolecular interaction can effectively "sequester" the hydroxyl proton, making it less available to participate in intermolecular hydrogen bonds with solvent or target molecules.[14] The consequence is a potential decrease in the overall, observable hydrogen bond donating capacity of the alcohol, despite the inductive effect.[9][14] Therefore, the net effect of fluorination on hydrogen bonding is a balance between the acidity-enhancing inductive effect and the potential for self-shielding through intramolecular interactions.
Diagram 2: Intermolecular vs. Intramolecular Hydrogen Bonding
Caption: Fluorine can either enhance external H-bond donation or engage in internal H-bonding.
Experimental Methodologies for Characterization
Validating the effects of fluorination requires precise and reliable experimental techniques. The following protocols are designed to be self-validating systems for characterizing the acidity and hydrogen bonding of fluorinated secondary alcohols.
Protocol: Potentiometric Titration for pKa Determination
This method determines the pKa by monitoring the pH of a solution as a titrant is added.
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C). Ensure the temperature of the sample solution is maintained throughout the experiment.
-
Sample Preparation: Prepare a solution of the fluorinated alcohol of known concentration (e.g., 0.01 M) in a suitable solvent system. For many fluorinated alcohols, a co-solvent system like 50% ethanol/water may be necessary for solubility.[17]
-
Titrant Preparation: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) in the same solvent system. The titrant must be carbonate-free.
-
Titration: Place the pH electrode and a magnetic stir bar into the alcohol solution. Add the titrant in small, precise increments using a calibrated burette or automated titrator. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the point where half of the alcohol has been neutralized).
-
Validation: Perform a control titration with a compound of a known pKa (e.g., acetic acid) under identical conditions to validate the experimental setup and procedure.
Protocol: FT-IR Spectroscopy for Analyzing Hydrogen Bonds
Infrared (IR) spectroscopy is highly sensitive to the vibrational frequency of the O-H bond, which shifts significantly upon hydrogen bonding.[18][19]
Step-by-Step Methodology:
-
Reference Spectrum: Record a background spectrum of the solvent (e.g., CCl₄, which is a non-hydrogen-bonding solvent) in the IR cell.
-
"Free" O-H Spectrum: Prepare a very dilute solution (<0.01 M) of the fluorinated alcohol in the non-hydrogen-bonding solvent. At this concentration, intermolecular hydrogen bonding is minimized. Record the spectrum and identify the sharp, higher-frequency peak corresponding to the "free" O-H stretch.[20][21]
-
"Bonded" O-H Spectrum: Prepare a more concentrated solution (e.g., 0.5 M) of the alcohol in the same solvent. Record the spectrum and observe the appearance of a broad, lower-frequency band, which corresponds to the O-H stretch of hydrogen-bonded species.[19][21][22]
-
Comparative Analysis: Compare the spectra of the fluorinated alcohol with its non-fluorinated counterpart. The shift in frequency (Δν) between the free and bonded O-H peaks provides a qualitative measure of the hydrogen bond strength. A larger redshift indicates a stronger hydrogen bond.
Data Presentation: Characteristic O-H Stretching Frequencies
| O-H State | Typical Wavenumber (cm⁻¹) | Peak Appearance |
| Free (non-H-bonded) | 3600 - 3650 | Sharp, narrow |
| Intermolecular H-bonded | 3200 - 3550 | Broad, strong |
Protocol: ¹H and ¹⁹F NMR Spectroscopy for Probing Hydrogen Bonds
NMR spectroscopy provides detailed information about the electronic environment of nuclei and through-space interactions.[23]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of samples of the fluorinated alcohol in a non-polar, aprotic solvent (e.g., CDCl₃ or CCl₄) at varying concentrations.
-
¹H NMR Chemical Shift Analysis: Acquire ¹H NMR spectra for each concentration. The chemical shift of the hydroxyl proton (OH) is highly sensitive to hydrogen bonding. As concentration increases, increased intermolecular hydrogen bonding will cause the OH signal to shift downfield (to a higher ppm value). The magnitude of this shift can be compared between fluorinated and non-fluorinated analogs to assess relative hydrogen bond strength.
-
Variable Temperature (VT) NMR: For a sample of intermediate concentration, acquire ¹H NMR spectra at several different temperatures. As temperature increases, hydrogen bonds are disrupted, causing the OH signal to shift upfield (to a lower ppm value).
-
¹H-¹⁹F HOESY Experiment: To probe for intramolecular F•••H-O bonding, perform a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment. This 2D NMR technique detects through-space correlations between ¹H and ¹⁹F nuclei. A cross-peak between the hydroxyl proton and a nearby fluorine atom is direct evidence of their spatial proximity, supporting the presence of an intramolecular hydrogen bond.[23]
Diagram 3: Experimental Workflow for Spectroscopic Characterization
Caption: A logical workflow for the comprehensive analysis of hydrogen bonding in fluorinated alcohols.
Implications and Applications in Drug Development
The ability to precisely modulate acidity and hydrogen bonding has significant consequences for drug discovery.
-
Tuning pKa for Optimal ADME: The pKa of a drug influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to plasma proteins. By introducing fluorine, a medicinal chemist can lower the pKa of an alcohol moiety to achieve a desired ionization profile, potentially improving oral bioavailability or altering distribution into specific tissues.[2][3]
-
Enhancing Binding Affinity and Selectivity: Hydrogen bonds are often the key interactions responsible for a drug's affinity and selectivity for its biological target. By converting a moderate hydrogen bond donor into a strong one through fluorination, the binding affinity can be significantly increased, leading to a more potent drug.[2][4] This can be the difference between a lead compound and a clinical candidate.
-
Improving Metabolic Stability: Fluorine's high C-F bond strength can be used to block sites of metabolic oxidation. While not directly related to acidity or hydrogen bonding, it is another key reason for the prevalence of fluorinated compounds in pharmaceuticals.[4]
Conclusion
The introduction of fluorine into secondary alcohols is a powerful and multifaceted strategy in molecular design. It reliably increases acidity through a potent inductive effect, which also serves to enhance the alcohol's hydrogen bond donating strength. However, this enhancement can be tempered by the potential for conformation-dependent intramolecular hydrogen bonding between fluorine and the hydroxyl proton. A thorough understanding of these competing effects, validated by robust spectroscopic and potentiometric methods, allows researchers and drug developers to rationally harness the power of fluorine to optimize molecular properties, leading to safer and more effective therapeutics.
References
- Acidity or Basicity of Alcohols - All 'Bout Chemistry.
- Quantifying hydrogen-bond donating ability of alcohols using 31P NMR spectroscopy | Poster Board #2412 - American Chemical Society.
- Acidity and Basicity of Alcohols - Master Organic Chemistry.
- 1.22: How Substituents Affect the Strength of an Acid - Chemistry LibreTexts.
- 6.4: Acid strength and pKa - Chemistry LibreTexts.
- Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - ark
- Influence of fluorination on alcohol hydrogen-bond donating properties - ResearchG
- A-Technical-Guide-to-Fluorinated-Chiral- Alcohols-Properties-Synthesis-and-Applic
- An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorin
- The effect of fluorine substitution in alcohol–amine complexes - Semantic Scholar.
- Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach (Infrared, Raman, and X-ray Scattering)
- Infrared spectroscopy and theoretical structure analyses of protonated fluoroalcohol clusters: the impact of fluorination on the hydrogen bond networks - RSC Publishing.
- The effect of fluorine substitution in alcohol–amine complexes - RSC Publishing.
- Effects of fluorine substitution on hydrogen bond interactions | Request PDF - ResearchG
- The question of intramolecular hydrogen bonding in 2-flouroethanol - Caltech Authors.
- Fluorinated building blocks in drug design: new p
- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calcul
- Hydrogen Bonding in Fluoro Alcohols | Journal of the American Chemical Society.
- Fluorine in drug discovery: Role, design and case studies.
- Fluorinated Alcohols' Effects on Lipid Bilayer Properties - PMC - NIH.
- pKa Data Compiled by R.
- Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent | ACS Organic & Inorganic Au - ACS Public
- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calcul
- Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal.
- Intermolecular Hydrogen Bonding in Associated Fluids: The Case of Isopentyl Alcohol Dissolved in Carbon Tetrachloride - PMC.
- Coordination diversity in hydrogen-bonded homoleptic fluoride–alcohol complexes modul
- Fluorine in drug discovery: Role, design and case studies - ResearchG
- Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - UAM.
- Infrared Spectrometry - MSU chemistry.
- The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.
- Studying the composition of alcohols using IR spectroscopy - International Journal of Multidisciplinary Research and Development.
- A Study of Intramolecular Hydrogen Bonding in Levoglucosan Deriv
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- The Conformational Electrostatic Potential as Predictor for the Influence of Fluorination on Alcohol Hydrogen Bonding: Identific - ePrints Soton.
- Nuclear Magnetic Resonance of Hydrogen Bonded Clusters Between F and (HF)n.
- Interpreting Infrared Spectra - Specac Ltd.
- N–H⋯F hydrogen bonds in fluorinated benzanilides: NMR and DFT study - RSC Publishing.
- Fluorinated Alcohols in Nucleophilic Fluorination | PDF | Solvation | Acid Dissoci
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acidity or Basicity of Alcohols - All 'Bout Chemistry [chemohollic.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of fluorine substitution in alcohol–amine complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Quantifying hydrogen-bond donating ability of alcohols using 31P NMR spectroscopy | Poster Board #2412 - American Chemical Society [acs.digitellinc.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Study of Intramolecular Hydrogen Bonding in Levoglucosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The question of intramolecular hydrogen bonding in 2-flouroethanol [authors.library.caltech.edu]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. allsubjectjournal.com [allsubjectjournal.com]
- 20. Infrared Spectrometry [www2.chemistry.msu.edu]
- 21. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations [mdpi.com]
The Strategic Utility of 4,4-Difluorocyclohexyl Derivatives in Modern Medicinal Chemistry: A Comprehensive Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
In the continuous pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of fluorine has become a cornerstone of modern drug design. Among fluorinated motifs, the 4,4-difluorocyclohexyl group has emerged as a highly privileged bioisostere. Originally conceptualized as a metabolically stable surrogate for unsubstituted cyclohexyl, phenyl, or tert-butyl rings, this moiety offers a triad of benefits: it completely blocks oxidative metabolism at the vulnerable C4 position, modulates lipophilicity to improve tissue penetration, and exerts stereoelectronic control over molecular conformation.
This whitepaper synthesizes the physicochemical rationale, recent literature breakthroughs, and field-proven experimental protocols for leveraging 4,4-difluorocyclohexyl derivatives in medicinal chemistry.
The Physicochemical Paradigm: Causality Behind the Substitution
As an Application Scientist, I frequently observe lead compounds failing in late-stage preclinical models due to rapid clearance or poor solubility. The decision to synthesize a 4,4-difluorocyclohexyl derivative is rarely arbitrary; it is a calculated intervention driven by three mechanistic pillars:
Metabolic Fortification via Bond Energetics
Unsubstituted cyclohexyl rings are notorious "soft spots" for Cytochrome P450 (CYP450) mediated aliphatic hydroxylation, predominantly at the C4 position. By replacing the C-H bonds (~98 kcal/mol) with highly polarized C-F bonds (~105–116 kcal/mol), the oxidation potential of the site is dramatically increased. The gem-difluoro substitution effectively acts as a metabolic shield, shutting down CYP-mediated degradation without adding significant steric bulk (the van der Waals radius of fluorine is 1.47 Å, closely mimicking oxygen or a small alkyl group).
Lipophilicity Modulation (logP/logD)
Counterintuitively, while mono-fluorination on aromatic rings often increases lipophilicity, the introduction of a gem-difluoro group on an aliphatic ring frequently decreases lipophilicity relative to the unsubstituted hydrocarbon. The strong electron-withdrawing inductive effect of the two fluorine atoms creates a significant local dipole. This reduces the overall
Conformational Locking
The 4,4-difluorocyclohexyl ring exerts profound stereoelectronic effects. Due to the highly electronegative fluorine atoms, the ring strongly prefers a chair conformation where dipole moments are minimized. When attached to a piperidine or pyrrolidine core, this can induce favorable 1,3-diaxial interactions that lock the entire scaffold into a bioactive conformation, reducing the entropic penalty upon target binding [2].
Caption: Logical framework for incorporating 4,4-difluorocyclohexyl groups to overcome lead liabilities.
Case Studies in Target Classes
The literature is replete with examples where the 4,4-difluorocyclohexyl group rescued a failing chemical series.
Oncology: PARP-1 Inhibitors (NMS-P118)
In the development of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, researchers at Nerviano Medical Sciences utilized the 4,4-difluorocyclohexyl moiety to optimize a piperidine-isoindole scaffold. The resulting compound, NMS-P118 , demonstrated picomolar affinity and exceptional selectivity. The incorporation of the difluorocyclohexyl ring was directly responsible for the compound's excellent ADME (Absorption, Distribution, Metabolism, and Excretion) profile and high oral bioavailability, allowing it to achieve high efficacy in in vivo xenograft models [3].
Infectious Disease: FtsZ Inhibitors for Tuberculosis
During the development of benzimidazole-based inhibitors targeting the bacterial cell division protein FtsZ, early lead compounds suffered from severe metabolic lability. Extensive SAR studies revealed that the C2-cyclohexyl group was the primary site of CYP-metabolism. The strategic synthesis of the 2-(4,4-difluorocyclohexyl) analog completely shut down CYP-mediated clearance. This single modification transformed a rapidly cleared molecule into a highly stable anti-TB drug candidate [4].
Epigenetics: ATAD2 Bromodomain Probes
The ATAD2 bromodomain is notoriously difficult to drug. Researchers successfully developed a low-nanomolar, cell-permeable chemical probe by utilizing the
Quantitative Data Presentation
To illustrate the impact of this substitution, the following table summarizes the typical shifts in physicochemical and biological parameters when transitioning from an unsubstituted cyclohexyl to a 4,4-difluorocyclohexyl derivative.
| Parameter | Unsubstituted Cyclohexyl | 4,4-Difluorocyclohexyl | Mechanistic Consequence |
| C4 Bond Dissociation Energy | ~98 kcal/mol (C-H) | ~105-116 kcal/mol (C-F) | Complete resistance to CYP450 aliphatic hydroxylation at C4. |
| Relative Lipophilicity ( | Baseline | Typically -0.2 to -0.5 | Improved aqueous solubility; reduced non-specific protein binding. |
| Steric Volume (C4 position) | ~14.4 ų (two Hydrogens) | ~22.8 ų (two Fluorines) | Minimal steric clash; easily accommodated in hydrophobic pockets. |
| Dipole Moment | ~0 D (Non-polar) | ~2.3 D (Highly polarized) | Induces rigid chair conformation; alters pKa of adjacent amines. |
Experimental Protocols & Methodologies
To ensure scientific integrity, any structural modification must be validated through rigorous, self-validating experimental workflows. Below are the standardized protocols for synthesizing and evaluating 4,4-difluorocyclohexyl derivatives.
Synthesis: Reductive Amination Workflow
The most robust method for appending a 4,4-difluorocyclohexyl group to a secondary amine core (e.g., piperidine) is via reductive amination using commercially available 4,4-difluorocyclohexanone.
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve the amine core (1.0 eq) and 4,4-difluorocyclohexanone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.
-
Activation: Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.
-
Reduction: Cool the reaction to 0°C. Portion-wise, add Sodium triacetoxyborohydride (
, 2.0 eq). The choice of over prevents the premature reduction of the ketone. -
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor complete consumption of the amine via LC-MS.
-
Quenching & Isolation: Quench the reaction with saturated aqueous
. Extract with dichloromethane (DCM), dry over , and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation: Liver Microsomal Stability Assay
To prove that the gem-difluoro substitution successfully blocked metabolism, a self-validating microsomal clearance assay must be executed.
Step-by-Step Protocol:
-
Matrix Preparation: Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Substrate Addition: Spike the test compound (and the unsubstituted cyclohexyl control) into the matrix to a final concentration of 1 µM.
-
Control Segregation (Self-Validation): Split the mixture into two aliquots: "+NADPH" and "-NADPH". The "-NADPH" control is critical to rule out chemical instability or non-CYP enzymatic degradation (e.g., esterases).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction in the "+NADPH" arm by adding an NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: At
minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction. -
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining. Calculate the intrinsic clearance (
) and half-life ( ).
Caption: Step-by-step experimental workflow for validating the metabolic stability of fluorinated derivatives.
Conclusion
The 4,4-difluorocyclohexyl moiety is far more than a simple structural placeholder; it is a highly engineered bioisostere designed to solve specific pharmacokinetic and conformational liabilities. By understanding the causality behind its effects—namely, the thermodynamic strength of the C-F bond, the inductive reduction of lipophilicity, and the rigidification of molecular geometry—medicinal chemists can deploy this group strategically to rescue failing drug candidates and optimize lead series across diverse therapeutic areas.
References
- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. National Institutes of Health (NIH) / ACS Publications.
- Crystal structure of human ATAD2 bromodomain in complex with 8-(((3R,4R,5S)-3-((4,4-difluorocyclohexyl)methoxy)-5-methoxypiperidin-4-yl)amino)-3-methyl-5-(5-methylpyridin-3-yl)-1,7-naphthyridin-2(1H)-one. RCSB Protein Data Bank.
- Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry (ACS Publications).
- Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. National Institutes of Health (NIH).
Methodological & Application
Application Note: Synthesis of (4,4-Difluorocyclohexyl)(phenyl)methanol via Grignard Reaction
Abstract & Strategic Significance
The incorporation of fluorine into saturated rings—specifically the gem-difluoro motif—is a cornerstone strategy in modern medicinal chemistry. It modulates lipophilicity (
This Application Note details the synthesis of (4,4-difluorocyclohexyl)(phenyl)methanol , a privileged scaffold found in various kinase inhibitors and GPCR modulators. While the Grignard reaction is fundamental, the specific physicochemical properties of the 4,4-difluorocyclohexyl moiety require tailored handling protocols to maximize yield and minimize defluorination or elimination side reactions.
Retrosynthetic Analysis & Reaction Design
The most convergent route to the target alcohol involves the nucleophilic addition of phenylmagnesium bromide (PhMgBr) to 4,4-difluorocyclohexanecarbaldehyde. This approach is preferred over the reverse addition (cyclohexyl-MgBr + benzaldehyde) because the generation of secondary alkylmagnesium species with
Reaction Scheme (Graphviz)
Figure 1: Strategic workflow for the convergent synthesis of the target alcohol.
Critical Reagents & Equipment
To ensure reproducibility, the following specifications are required.
| Component | Specification | Rationale |
| Substrate | 4,4-Difluorocyclohexanecarbaldehyde (CAS 265108-36-9) | Purity >97%.[1][2] Aldehydes oxidize to acids over time; verify CHO peak via ¹H NMR (approx.[1] 9.6 ppm) before use.[1] |
| Nucleophile | Phenylmagnesium bromide (1.0 M or 3.0 M in THF) | Commercial solutions are preferred for consistency.[1] If synthesizing de novo, Mg activation with I₂ is critical [1].[1] |
| Solvent | Anhydrous THF (Tetrahydrofuran) | Diethyl ether is a viable alternative, but THF solubilizes the polar fluorinated intermediate better, preventing precipitation and stalled reactions [2]. |
| Quench | Saturated NH₄Cl (aq) | Mildly acidic buffer prevents dehydration of the resulting alcohol, which can occur with strong acid workups. |
Detailed Experimental Protocol
Step 1: Preparation of the Reaction Vessel
Objective: Eliminate moisture to prevent quenching of the Grignard reagent (formation of benzene).
-
Oven-dry a 250 mL 3-neck round-bottom flask, magnetic stir bar, and pressure-equalizing addition funnel at 120°C for >2 hours.
-
Assemble hot under a stream of dry Nitrogen or Argon.
-
Allow to cool to room temperature (RT) under positive inert gas pressure.
Step 2: Reagent Charging
Objective: Solubilization of the fluorinated aldehyde.
-
Charge 4,4-difluorocyclohexanecarbaldehyde (2.0 g, 13.5 mmol, 1.0 equiv) into the flask.
-
Add Anhydrous THF (20 mL) via syringe.
-
Cool the solution to 0°C using an ice/water bath.
-
Note: The gem-difluoro group increases the lipophilicity compared to the parent cyclohexane, but the aldehyde remains soluble in THF.
-
Step 3: Grignard Addition
Objective: Controlled nucleophilic addition (exotherm management).
-
Charge Phenylmagnesium bromide (1.0 M in THF, 16.2 mL, 16.2 mmol, 1.2 equiv) into the addition funnel.
-
Add the Grignard solution dropwise over 20–30 minutes.
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–3 hours.
Step 4: Quench and Workup
Objective: Protonation of the alkoxide without emulsion formation.
-
Cool the mixture back to 0°C .
-
Slowly quench by adding Saturated Ammonium Chloride (NH₄Cl) (20 mL).
-
Caution: Initial addition will cause vigorous bubbling and precipitation of magnesium salts.[1]
-
-
Dilute with Ethyl Acetate (EtOAc) (50 mL) and water (20 mL).
-
Why EtOAc? Fluorinated cyclohexanes often display better solubility in EtOAc than in diethyl ether during extraction [3].[1]
-
-
Separate the layers.[1][4] Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Combine organic phases and wash with Brine (30 mL).
-
Dry over Anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 5: Purification[1]
-
The crude oil is typically a racemate of enantiomers (due to the new chiral center at the methanol carbon).
-
Purify via Flash Column Chromatography on Silica Gel.[1]
-
Eluent Gradient: 0%
20% EtOAc in Hexanes. -
Yield Expectation: 85–92%.[1]
-
Troubleshooting & Optimization Logic
The following decision tree addresses common failure modes specific to this synthesis.
Figure 2: Troubleshooting logic for Grignard additions to hindered or sensitive aldehydes.
Characterization & Data Validation
The product is a racemic mixture. The gem-difluoro group introduces characteristic splitting patterns in NMR spectroscopy.
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR:
-
The C4 carbon (CF₂) will appear as a triplet (
Hz) around 122 ppm.
-
-
¹⁹F NMR:
-
Distinct doublet of multiplets around
-90 to -100 ppm, exhibiting AB coupling if the ring is locked in a specific conformation, though often averaged at RT.
-
References
-
BenchChem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. (General Grignard protocols and Mg activation).[1][3][5] Link
-
LibreTexts Chemistry. The Grignard Reaction (Experiment). (Solvent effects and stoichiometry).[1][6] Link
-
ChemicalBook. 4,4-Difluorocyclohexanecarboxylic acid synthesis. (Extraction protocols for fluorinated cyclohexane derivatives). Link
-
Vertex AI Search. Synthesis of (4,4-Difluorocyclohexyl)methanol. (Precursor properties and handling).[1][6][7] Link
Sources
- 1. 4,4-difluorocyclohexanecarbaldehyde | 265108-36-9 [sigmaaldrich.com]
- 2. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
Protocol for reacting 4,4-difluorocyclohexanecarbaldehyde with phenylmagnesium bromide
Application Note: Nucleophilic Addition of Phenylmagnesium Bromide to 4,4-Difluorocyclohexanecarbaldehyde
Mechanistic Rationale & Substrate Specificity
The Grignard reaction is a cornerstone of organometallic chemistry, enabling robust carbon-carbon bond formation through the nucleophilic addition of an organomagnesium halide to an electrophilic carbonyl group[1]. In this protocol, we detail the reaction between 4,4-difluorocyclohexanecarbaldehyde and phenylmagnesium bromide (PhMgBr) to synthesize the secondary alcohol, (4,4-difluorocyclohexyl)(phenyl)methanol .
Fluorinated cycloalkanes are highly valued in drug development for their ability to modulate lipophilicity and improve metabolic stability without drastically altering steric bulk. In this specific substrate, the gem-difluoro group is chemically inert to Grignard reagents[2]. However, its strong inductive electron-withdrawing effect slightly increases the electrophilicity of the remote aldehyde carbonyl. Because Grignard reagents are highly basic nucleophiles, the reaction proceeds via a cyclic six-membered transition state where the magnesium ion coordinates with the carbonyl oxygen, polarizing the C=O bond and facilitating the transfer of the phenyl carbanion equivalent[1].
Experimental Design & Logical Causality
To ensure a self-validating and high-yielding protocol, every experimental condition is grounded in chemical causality[3]:
-
Anhydrous Environment: Grignard reagents are exceptionally strong bases (pKa of conjugate acid ~43). Any trace moisture will instantly protonate PhMgBr, destroying the reagent and generating benzene as a byproduct[4]. Therefore, flame-dried glassware and an inert argon/nitrogen atmosphere are mandatory.
-
Temperature Control (0 °C): The nucleophilic addition is highly exothermic. Performing the addition at 0 °C controls the reaction rate and suppresses side reactions, such as the enolization of the aldehyde (which would recover the starting material upon workup)[5].
-
Mild Acidic Quench (NH₄Cl): The immediate product of the reaction is a stable magnesium alkoxide intermediate[6]. To isolate the secondary alcohol, this intermediate must be protonated. Saturated aqueous ammonium chloride (NH₄Cl) is used because it is mildly acidic (pH ~5.5); using a strong acid like HCl risks the acid-catalyzed dehydration of the newly formed secondary alcohol into an alkene.
Fig 2. Logical causality of critical experimental conditions in the Grignard reaction.
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters for a standard 10 mmol scale synthesis.
| Parameter | Reagent / Condition | Stoichiometry / Value | Rationale |
| Substrate | 4,4-difluorocyclohexanecarbaldehyde | 1.48 g (10.0 mmol, 1.0 eq) | Electrophilic carbonyl donor. |
| Nucleophile | Phenylmagnesium bromide (1.0 M in THF) | 12.0 mL (12.0 mmol, 1.2 eq) | Slight excess ensures complete conversion of the aldehyde. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 20.0 mL (0.5 M concentration) | THF oxygen lone pairs coordinate and stabilize the Grignard reagent. |
| Temperature | 0 °C | 0 °C (Addition), 20 °C (Stir) | Mitigates exothermicity; warming ensures reaction completion. |
| Quench | Saturated aqueous NH₄Cl | 15.0 mL | Mildly protonates the magnesium alkoxide intermediate. |
| Expected Yield | (4,4-difluorocyclohexyl)(phenyl)methanol | 78% - 85% | Based on typical Grignard additions to unhindered aldehydes. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Apparatus Preparation
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a vacuum.
-
Backfill the flask with dry Argon (or Nitrogen). Repeat the vacuum/Argon cycle three times.
-
Validation Check: The flask must hold positive pressure. A balloon attached to the septum should remain inflated, confirming a sealed, moisture-free environment.
Step 2: Substrate Dissolution
-
Inject 4,4-difluorocyclohexanecarbaldehyde (1.48 g, 10.0 mmol) into the flask via a dry syringe.
-
Add anhydrous THF (20.0 mL) to dissolve the substrate.
-
Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Step 3: Grignard Addition
-
Using a dry, argon-purged syringe, slowly add phenylmagnesium bromide (12.0 mL of a 1.0 M solution in THF) dropwise over 15 minutes.
-
Validation Check: The Grignard reagent is typically a dark amber/brown solution. Upon hitting the stirring aldehyde solution, the color should rapidly dissipate, indicating immediate nucleophilic consumption[1]. A slight internal temperature rise (exotherm) should be detectable if using an internal probe.
Step 4: Reaction Progression
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20 °C).
-
Stir for 2 hours.
-
Validation Check (TLC): Remove a 0.1 mL aliquot, quench it in a vial with 1 mL NH₄Cl and 1 mL EtOAc. Spot the organic layer on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The starting aldehyde (UV active, stains with 2,4-DNP) should be completely consumed, replaced by a lower-Rf spot corresponding to the secondary alcohol (UV active, stains dark blue/brown with Phosphomolybdic Acid).
Step 5: Quench and Workup
-
Re-cool the reaction flask to 0 °C.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl (15.0 mL) dropwise.
-
Validation Check: Vigorous bubbling and the formation of a white gelatinous precipitate (magnesium salts) will occur initially. Continue stirring until the precipitate partially breaks up and two distinct liquid phases begin to form.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 6: Purification
-
Purify the crude viscous oil via flash column chromatography on silica gel, eluting with a gradient of 10% to 20% EtOAc in Hexanes.
-
Pool the fractions containing the pure product and concentrate in vacuo to yield (4,4-difluorocyclohexyl)(phenyl)methanol as a white solid or clear viscous oil.
Fig 1. Experimental workflow for the Grignard addition to the fluorinated aldehyde.
References
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from[Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. WO2014184561A1 - Fluoro-perhexiline compounds and their therapeutic use - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dalalinstitute.com [dalalinstitute.com]
Application Note: Solvent Selection for Grignard Addition to Fluorinated Aldehydes
Executive Summary
Fluorinated aldehydes (e.g., trifluoroacetaldehyde, pentafluorobenzaldehyde) represent a unique class of "super-electrophiles" in organometallic chemistry. Their extreme reactivity, driven by the inductive effect of fluorine, makes them prone to side reactions such as
Success in Grignard addition to these substrates is not merely a matter of stoichiometry but of solvent-controlled speciation . The choice of solvent dictates the position of the Schlenk equilibrium, the aggregation state of the magnesium species, and the Lewis acidity of the reaction medium. This guide provides a scientifically grounded protocol for selecting the optimal solvent system to maximize yield and selectivity.
Mechanistic Insight: The "Fluorine Effect" and Solvent Control
The Substrate Challenge
Fluorinated aldehydes differ from their non-fluorinated counterparts in two critical ways:
-
High Electrophilicity: The electron-withdrawing nature of fluorine lowers the LUMO energy of the carbonyl, making it hyper-reactive. This increases the rate of 1,2-addition but also accelerates side reactions like reduction (via
-hydride transfer from the Grignard alkyl group). -
Masked Reactivity: Aliphatic fluorinated aldehydes (e.g., fluoral) exist predominantly as stable hydrates or hemiacetals. The reaction must first "unmask" the aldehyde in situ, a process heavily influenced by solvent polarity and Lewis acidity.
The Schlenk Equilibrium & Solvation
The reactivity of a Grignard reagent (
-
In Diethyl Ether (
): The equilibrium lies toward the aggregated species. The solvent is a weak Lewis base. This favors a "softer," more controlled addition, reducing the risk of reduction side-products. -
In THF: THF is a strong Lewis base that coordinates tightly to Mg, breaking aggregates and shifting the equilibrium toward monomeric species. While this increases nucleophilicity, it also increases the basicity and the propensity for
-hydride transfer (reduction), especially with hindered fluorinated aldehydes. -
In Toluene/Ether Mixtures: Non-polar solvents like toluene do not solvate MgX2 effectively, often precipitating it or forcing tight ion-pairing. This is critical for reactions involving hemiacetals (like TFAE), where controlled Lewis acidity is required to facilitate ethoxide elimination.
Visualization of Reaction Pathways
Caption: Reaction pathway for Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE). Note the requirement for 2 equivalents of Grignard and the divergence between addition and reduction based on solvent.
Solvent Selection Matrix
| Solvent System | Polarity / Lewis Basicity | Rec. Temp | Primary Application | Pros | Cons |
| Diethyl Ether ( | Low / Weak | -78°C to 0°C | Perfluorobenzaldehydes | Minimizes reduction; controls exotherm; high selectivity. | Low boiling point; flammability; poor solubility for some aryl-Grignards. |
| THF | High / Strong | -78°C | Unreactive Substrates | High solubility; breaks aggregates; fast reaction. | High risk of reduction with fluorinated aldehydes; difficult to remove peroxides. |
| 2-MeTHF | Medium / Strong | 0°C to RT | Process Scale-Up | Higher bp (80°C); easy water separation; "Green" alternative. | Strong Lewis base (similar risks to THF regarding reduction); higher cost. |
| Toluene / Ether (4:1) | Low / Mixed | -10°C to RT | Fluoral Hemiacetals (TFAE) | Toluene solubilizes organic intermediates; Ether stabilizes Grignard just enough. | Requires careful preparation of anhydrous solvent mix.[1] |
Detailed Protocol: Addition to Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE)
Objective: Synthesis of 1-Phenyl-2,2,2-trifluoroethanol via addition of Phenylmagnesium Bromide to TFAE.
Rationale: TFAE is a stable, commercially available precursor to the unstable gas fluoral (
Materials
-
Substrate: Trifluoroacetaldehyde ethyl hemiacetal (TFAE), >95% purity.
-
Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M solution in diethyl ether (commercially available or freshly prepared).
-
Solvent: Anhydrous Toluene (dried over Na/Benzophenone or molecular sieves).
-
Quench: 1M HCl or Saturated
.
Step-by-Step Procedure
-
Preparation of Substrate Solution:
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel under Nitrogen/Argon atmosphere.
-
Charge the flask with TFAE (10.0 mmol, 1.44 g) .
-
Add Anhydrous Toluene (50 mL) .
-
Note: If TFAE is old/wet, dry the toluene solution over activated 4Å molecular sieves for 2 hours, then decant into the reaction flask. Water consumes Grignard stoichiometry.
-
-
Temperature Control:
-
Cool the solution to -10°C using an ice/salt bath or cryocooler.
-
Critical: Do not cool to -78°C initially. The elimination step (unmasking the aldehyde) has an activation energy barrier. Too cold, and the hemiacetal salt precipitates without reacting.
-
-
Grignard Addition (The "Unmasking" Phase):
-
Charge the addition funnel with PhMgBr (22.0 mmol, 7.3 mL of 3.0 M in ether) .
-
Add the Grignard solution dropwise over 20 minutes.
-
Observation: You will observe a white precipitate (magnesium ethoxide salts) and mild exotherm. Maintain internal temp < 0°C.
-
Mechanism:[2][3][4][5][6] The first equivalent removes the -OH proton. The intermediate
eliminates to form .
-
-
Reaction Phase:
-
Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 2 hours.
-
Monitoring: Check by TLC or GC-MS. (Note: The intermediate magnesium alkoxide is not volatile; quench a small aliquot in dilute HCl/Ether for analysis).
-
-
Quench and Workup:
-
Cool the mixture back to 0°C .
-
Slowly add 1M HCl (30 mL) to quench excess Grignard and solubilize magnesium salts. Caution: Exothermic.
-
Separate the organic layer. Extract the aqueous layer with Ether (
). -
Combine organics, wash with Brine, dry over
, and concentrate.
-
Expected Results & Data
| Parameter | Specification |
| Yield | 75 - 85% Isolated Yield |
| Purity | >95% (GC/NMR) |
| Major Impurity | Biphenyl (from Grignard homocoupling) |
| Safety Note | Fluoral gas is toxic. Ensure efficient fume hood ventilation during the "unmasking" phase in case of headspace leakage. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Insufficient Grignard stoichiometry. | TFAE requires 2+ equivalents . Ensure reagent titer is accurate. |
| Recovered Starting Material | Reaction too cold during addition; Elimination didn't occur. | Allow the reaction to warm to RT after addition to drive the elimination of ethoxide. |
| Reduced Product (1-Phenylethanol) | Used THF as primary solvent.[7] | Switch to Ether/Toluene . THF promotes |
| Exotherm "Runaway" | Fast addition of Grignard to free aldehyde. | If using free fluorinated aldehyde (not hemiacetal), dilute substrate significantly and add at -78°C. |
References
-
Solvent Effects on Grignard Reagents
-
Comparison of THF and 2-MeTHF: Aycock, D. F. (2007). "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development, 11(1), 156-159. Link
-
Schlenk Equilibrium: Tuulmets, A., et al. (1999). "Reactions of partially solvated Grignard reagents with a ketone." Journal of Organometallic Chemistry, 575(2), 182-186. Link
-
-
Fluorinated Aldehyde Reactivity
-
TFAE Chemistry: Gong, Y., & Kato, K. (2004). "Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds." Current Organic Chemistry, 8(17), 1661-1673. Link
-
Hemiaminal Ethers: Deutsch, C., et al. (2014). "Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers." RSC Advances, 4, 9288-9291. Link
-
-
General Grignard Protocols
-
BenchChem Protocols: "Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde." Link (Cited for general safety and setup procedures).
-
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Difluorocyclohexyl-Based IL-17 Modulators
Abstract
This document provides a comprehensive guide for the synthesis, purification, and in vitro evaluation of small molecule modulators of Interleukin-17 (IL-17) featuring a core difluorocyclohexyl moiety. The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, leading to improved metabolic stability and target binding affinity.[1][2][3] These protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for autoimmune and inflammatory disorders. We will delve into the underlying scientific rationale for experimental design, present detailed, step-by-step synthetic procedures, and outline robust bioassay protocols for assessing modulator efficacy.
Introduction: Targeting the IL-17 Axis in Autoimmune Disease
The Interleukin-17 (IL-17) family of cytokines, particularly IL-17A and IL-17F, are pivotal drivers of inflammation in a host of autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[4][5][6] These cytokines are primarily secreted by T helper 17 (Th17) cells and signal through a heterodimeric receptor complex of IL-17RA and IL-17RC on target cells like fibroblasts and epithelial cells.[7][8] This interaction triggers a downstream signaling cascade that results in the production of pro-inflammatory mediators, perpetuating tissue damage and chronic inflammation.[4][7][9]
While biologic drugs, such as monoclonal antibodies that neutralize IL-17 cytokines or their receptors, have demonstrated significant clinical efficacy, there is a compelling need for orally bioavailable small molecule inhibitors.[4][10] Small molecules can offer advantages in manufacturing costs, patient administration, and potentially different safety profiles. A promising strategy in this area involves the development of compounds that disrupt the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA.[10][11]
This guide focuses on a specific class of these modulators: those incorporating a 4,4-difluorocyclohexyl group. This structural motif has emerged as a valuable component in modern medicinal chemistry for its ability to confer advantageous drug-like properties.[11][12][13]
The Scientific Rationale: Why a Difluorocyclohexyl Moiety?
The introduction of fluorine into a drug candidate is a well-established strategy to optimize its pharmacological profile.[14][15] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet powerful molecular modifications.[1][14]
Key Advantages of Fluorination:
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. Placing fluorine atoms at metabolically labile positions can block oxidative breakdown, thereby increasing the drug's half-life.[1][2]
-
Binding Affinity: Fluorine's electronegativity can alter the electronic distribution within a molecule, potentially leading to more favorable interactions—such as hydrogen bonds or dipole interactions—with the target protein.[2][15] This can enhance binding affinity and potency.
-
Modulation of Physicochemical Properties: Strategic fluorination can fine-tune a molecule's lipophilicity (LogP) and acidity/basicity (pKa).[2][3] For instance, gem-difluorination of a cyclohexane ring has been shown to decrease both pKa and LogP values, which can impact solubility, cell permeability, and oral absorption.[16]
The 4,4-difluorocyclohexyl group, in particular, serves as a rigid, non-aromatic scaffold that can orient other functional groups of the modulator into an optimal conformation for binding within the IL-17RA pocket, acting as a "hinge-binding" motif.[11]
| Property Change with gem-Difluorination | Impact on Drug Development |
| Decreased pKa (by 0.3 - 0.5 units)[16] | Reduces basicity, which can improve membrane permeation and bioavailability.[2] |
| Decreased LogP (by ~0.55 units)[16] | Can improve the solubility and overall physicochemical profile of the molecule. |
| Blocked Metabolic "Soft Spot" | Prevents oxidation at the 4-position of the cyclohexane ring, enhancing metabolic stability.[1][3] |
The IL-17 Signaling Pathway: A Visual Guide to Therapeutic Intervention
To effectively design inhibitors, a clear understanding of the target pathway is essential. Upon binding of an IL-17A homodimer or IL-17A/F heterodimer to the IL-17RA/RC receptor complex, the adaptor protein Act1 is recruited.[7][8] This initiates a signaling cascade involving TRAF6, leading to the activation of key transcription factors like NF-κB and the MAPK pathway, ultimately upregulating the expression of inflammatory genes.[10][17] Small molecule modulators aim to block the initial binding event, preventing the entire downstream cascade.
Caption: IL-17 signaling pathway and point of therapeutic intervention.
Synthetic Workflow and Protocols
The synthesis of a difluorocyclohexyl-based IL-17 modulator can be approached through a convergent strategy. This involves the independent synthesis of two key fragments—the 4,4-difluorocyclohexyl building block and a core heterocyclic scaffold—followed by their coupling to form the final molecule.
Caption: Convergent synthetic workflow for IL-17 modulator assembly.
Protocol 3.1: Synthesis of a 4,4-Difluorocyclohexylamine Building Block
This protocol describes the synthesis of a key amine building block via deoxofluorination of a corresponding protected keto-amine.
-
Rationale: Deoxofluorination is a direct method to convert a ketone to a geminal difluoride.[18] Using a thermally stable reagent like Deoxo-Fluor minimizes hazardous side reactions compared to older reagents like DAST.[18] A protecting group (e.g., Boc) on the amine is crucial to prevent side reactions.
-
Materials and Reagents:
-
4-(Boc-amino)cyclohexanone
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
-
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 4-(Boc-amino)cyclohexanone (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Fluorination: Slowly add Deoxo-Fluor (1.2 eq) to the stirred solution via syringe. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during addition.
-
Reaction Progression: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification (Protected Intermediate): Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product (Boc-protected 4,4-difluorocyclohexylamine) by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in DCM and add Trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Final Isolation: Remove the solvent and excess TFA under reduced pressure to yield the 4,4-difluorocyclohexylamine salt, which can be used directly or neutralized for subsequent steps.
-
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The ¹⁹F NMR should show a characteristic signal for the CF₂ group.[2]
Protocol 3.2: Synthesis of a Representative Benzimidazole Core
This protocol details the formation of a functionalized benzimidazole core ready for coupling.
-
Rationale: The Phillips-Ladenburg condensation is a classic and reliable method for synthesizing benzimidazoles from o-phenylenediamines and carboxylic acids (or their derivatives) under acidic conditions.
-
Materials and Reagents:
-
Substituted o-phenylenediamine (e.g., 4-bromo-1,2-diaminobenzene)
-
Substituted carboxylic acid (e.g., 2-methyl-1H-imidazole-4-carboxylic acid)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine the o-phenylenediamine (1.0 eq) and the carboxylic acid (1.0 eq).
-
Condensation: Add Polyphosphoric acid (PPA) as both the solvent and catalyst. Heat the mixture to 150-180 °C with stirring for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the viscous mixture onto crushed ice. Neutralize the acidic solution by the slow addition of saturated NaHCO₃ until the pH is ~7-8. A precipitate should form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired benzimidazole core.
-
-
Characterization: Confirm structure by NMR and Mass Spectrometry.
Protocol 3.3: Final Assembly via Cross-Coupling
This protocol describes a typical palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to connect the two fragments.
-
Rationale: Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, ideal for coupling an amine (the difluorocyclohexyl piece) with an aryl halide (the benzimidazole core).
-
Materials and Reagents:
-
4,4-difluorocyclohexylamine (from 3.1) (1.1 eq)
-
Bromo-substituted benzimidazole core (from 3.2) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-benzimidazole, the palladium catalyst, and the ligand. Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Reagent Addition: Add the base, followed by the anhydrous solvent and the 4,4-difluorocyclohexylamine.
-
Reaction: Heat the mixture to 90-110 °C and stir for 8-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., EtOAc) and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the final compound using flash column chromatography. For high-purity material required for biological testing, a final purification by preparative HPLC is recommended.
-
-
Characterization: Full characterization of the final product is essential: ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis for purity assessment (>95%).
In Vitro Assay Protocols for Efficacy Evaluation
Once the target compound is synthesized and purified, its ability to modulate IL-17 signaling must be confirmed. The following cascade of assays provides a robust evaluation.
Caption: Workflow for in vitro efficacy testing of synthesized modulators.
Protocol 5.1: IL-17A/IL-17RA Time-Resolved FRET (TR-FRET) Binding Assay
-
Principle: This assay directly measures the disruption of the IL-17A and IL-17RA interaction. Recombinant IL-17A is labeled with a donor fluorophore (e.g., Terbium) and recombinant IL-17RA is labeled with an acceptor (e.g., d2). When they bind, FRET occurs. The test compound will compete for binding, reducing the FRET signal.
-
Materials:
-
Recombinant human IL-17A and IL-17RA-Fc
-
TR-FRET donor/acceptor labeling kits
-
Synthesized modulator (serial dilutions)
-
Assay buffer
-
384-well, low-volume white plates
-
TR-FRET-capable plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test modulator in assay buffer.
-
In a 384-well plate, add the labeled IL-17A (donor) and the test modulator at various concentrations.
-
Add the labeled IL-17RA (acceptor) to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on a TR-FRET reader, measuring emissions at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor/donor signals and plot against the modulator concentration to determine the IC₅₀ value (the concentration at which 50% of binding is inhibited).
-
Protocol 5.2: IL-17A-Induced IL-6 Release Cell-Based Assay
-
Principle: This functional assay measures the downstream consequence of IL-17 signaling. Human dermal fibroblasts (HDFs) or other responsive cell lines are stimulated with IL-17A, which induces the secretion of the pro-inflammatory cytokine IL-6. An effective modulator will block this induction.[19]
-
Materials:
-
Human Dermal Fibroblasts (HDFs) or HT-29 cells
-
Cell culture medium and supplements
-
Recombinant human IL-17A
-
Recombinant human TNF-α (often used to synergize and amplify the IL-17 signal)[7]
-
Synthesized modulator (serial dilutions)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Cell Plating: Seed HDFs into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test modulator. Incubate for 1-2 hours.
-
Stimulation: Add a pre-determined concentration of IL-17A (and co-stimulant TNF-α, if used) to the wells.
-
Incubation: Incubate the cells for 24-48 hours at 37 °C in a CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured IL-6 concentration against the modulator concentration and fit the data to a dose-response curve to calculate the EC₅₀ value (the concentration at which 50% of the IL-6 response is inhibited).
-
| Assay Type | Endpoint Measured | Typical Value | Purpose |
| TR-FRET Binding Assay | IC₅₀ (nM) | < 100 nM | Quantifies direct target engagement and binding potency. |
| Cell-Based IL-6 Assay | EC₅₀ (nM) | < 500 nM | Confirms functional activity and cell permeability. |
Conclusion and Future Directions
These application notes provide a detailed framework for the synthesis and evaluation of difluorocyclohexyl-based IL-17 modulators. The protocols outline a robust pathway from chemical synthesis and purification to biochemical and cell-based validation. Successful identification of compounds with potent activity in these assays (e.g., low nanomolar IC₅₀ and EC₅₀ values) provides a strong foundation for further preclinical development. Subsequent steps would involve lead optimization to improve potency and drug-like properties, comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, and ultimately, evaluation in in vivo models of inflammatory disease.
References
- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences.
- Apollo Scientific.
- O'Hagan D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- Patsnap Synapse. What are IL-17F inhibitors and how do they work?.
- Gupta SP. Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery.
- Chew, J., et al.
- Hannemann, K. What are IL-17 Inhibitors and how do they work?. Drugs.com.
- Notarnicola, A., et al. Mechanism of action of IL-17 inhibitors. Secukinumab and ixekizumab....
- ResearchGate. Signaling pathways of IL-17A, pathological effect, and potential drug....
- Consensus.
- Chen, X., et al. Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review. Frontiers in Immunology.
- REPROCELL. New Therapeutic Targets: The Role of IL17-Related Genes in Precision Medicine. REPROCELL.
- Chen, X., et al. Interleukin-17 as a potential therapeutic target for chronic pain. Frontiers in Immunology.
- Sino Biological.
- Li, Y., et al. Therapeutic Potential of IL-17-Mediated Signaling Pathway in Autoimmune Liver Diseases. Cells.
- Linclau, B., et al. Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. Chemistry – A European Journal.
- Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
- Patsnap Synapse. What are the therapeutic candidates targeting IL-17RA?.
- Google Patents. WO2021067195A1 - Compositions and methods for an il-17 target engagement assay with large molecule modulators.
- Bychek, R. M., et al. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry.
- Li, X., et al. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021).
- Mykhailiuk, P. K., et al. Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Google Patents. WO2021170627A1 - Difluorocyclohexyl derivatives as il-17 modulators.
- Gabdrakhmanov, D. R., et al. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function.
- University of St Andrews. Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews Research Portal.
- Li, H., et al. Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks.
- WIPO Patentscope. WO/2021/170627 DIFLUOROCYCLOHEXYL DERIVATIVES AS IL-17 MODULATORS.
- BioWorld.
- Google Patents. WO2021204800A1 - Difluorocyclohexyl derivatives as il-17 modulators.
- Smiley, S. H., et al. Purification of Fluorine by Distillation. Industrial & Engineering Chemistry.
- SGS. SGS Introduces Adsorbable Organic Fluorine by EPA Method 1621 Draft. SGS.
- Google Patents. WO2021204801A1 - Difluorocyclohexyl derivatives as il-17 modulators.
- Gribova, O., et al. Aptamers Targeting IL17A and Its Receptor Suppress IL17 Signaling in Different Cell Types.
- Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- Chemours.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
- 6. reprocell.com [reprocell.com]
- 7. researchgate.net [researchgate.net]
- 8. sinobiological.com [sinobiological.com]
- 9. What are IL-17F inhibitors and how do they work? [synapse.patsnap.com]
- 10. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. WO2021170627A1 - Difluorocyclohexyl derivatives as il-17 modulators - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
- 15. benthamscience.com [benthamscience.com]
- 16. Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 17. Frontiers | Interleukin-17 as a potential therapeutic target for chronic pain [frontiersin.org]
- 18. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 19. | BioWorld [bioworld.com]
Application Note & Protocol: Synthesis of Novel Amines via Reductive Alkylation Utilizing a (4,4-Difluorocyclohexyl)phenyl Scaffold
Introduction: The Strategic Union of Reductive Alkylation and Organofluorine Chemistry
Reductive alkylation, also known as reductive amination, stands as one of the most powerful and versatile methodologies in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction facilitates the controlled synthesis of secondary and tertiary amines from the reaction of a carbonyl compound (ketone or aldehyde) with a primary or secondary amine, respectively. The process occurs via a two-step sequence within a single pot: the initial formation of a hemiaminal which dehydrates to an imine or iminium ion intermediate, followed by the immediate reduction of this intermediate by a selective hydride agent.[3][4]
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity.[5][6] Specifically, the gem-difluoromethylene group (CF₂) is a valuable motif, acting as a bioisostere of a carbonyl group or an ether oxygen, which can modulate the pKa of nearby functional groups and enhance pharmacokinetic profiles.[5][7]
This guide details a robust, two-stage protocol for leveraging the (4,4-Difluorocyclohexyl)(phenyl)methanol scaffold in the synthesis of novel amine derivatives. As the starting material is a secondary alcohol, it is not directly suitable for reductive amination. The protocol, therefore, begins with the mild and efficient oxidation of the alcohol to its corresponding ketone, (4,4-Difluorocyclohexyl)(phenyl)methanone . This ketone then serves as the key electrophilic partner in a subsequent reductive amination protocol using Sodium Triacetoxyborohydride (STAB), a highly selective and mild reducing agent.[3]
Workflow Overview: From Alcohol to Substituted Amine
The overall synthetic strategy is a sequential, two-reaction process that can be performed without the need for purification of the intermediate ketone, if desired. The workflow is designed for efficiency and high fidelity, yielding amines with a unique fluorinated scaffold for applications in drug discovery and materials science.
Caption: Overall workflow from the starting alcohol to the final amine product.
Part 1: Synthesis of the Ketone Precursor
Scientific Rationale for Method Selection
To convert the secondary alcohol, (4,4-Difluorocyclohexyl)(phenyl)methanol, into the required ketone, a mild and selective oxidation method is paramount to avoid side reactions and preserve the integrity of the fluorine-containing ring. While several methods exist (e.g., Swern, PCC), the Dess-Martin Periodinane (DMP) oxidation is selected for this protocol due to its exceptionally mild and neutral reaction conditions, high functional group tolerance, operational simplicity, and typically high yields at laboratory scale.[8][9]
Experimental Protocol 1: Dess-Martin Oxidation
Materials:
-
(4,4-Difluorocyclohexyl)(phenyl)methanol
-
Dess-Martin Periodinane (DMP) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add (4,4-Difluorocyclohexyl)(phenyl)methanol (1.0 equiv).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
To this stirring solution at room temperature, add Dess-Martin Periodinane (1.2 equiv) in a single portion.
-
Expert Insight: DMP is sensitive to moisture, which can decelerate the reaction. Ensure anhydrous conditions are maintained for optimal results.[10] The reaction is mildly exothermic but typically does not require external cooling.
-
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 1-3 hours).
-
Upon completion, dilute the reaction mixture with an equal volume of DCM.
-
Quench the reaction by adding 10% aqueous Na₂S₂O₃ solution and stirring vigorously for 15-20 minutes until the solid byproducts dissolve and both layers become clear. This step reduces the excess DMP and its byproducts.[11]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4,4-Difluorocyclohexyl)(phenyl)methanone .
-
The resulting ketone is often of sufficient purity (>95%) to proceed directly to the next step. If necessary, it can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Part 2: Reductive Amination Protocol
Mechanism and Rationale for Reagent Selection
The one-pot reductive amination proceeds by the initial formation of an iminium ion from the reaction of the ketone and a secondary amine (or an imine from a primary amine), followed by reduction. The choice of reducing agent is critical. Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice because it is a mild hydride donor that is incapable of reducing the starting ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate.[1][12] This selectivity prevents the formation of the alcohol byproduct that would occur with stronger reducing agents like NaBH₄, thereby maximizing the yield of the desired amine.[4][13]
Caption: Simplified mechanism of one-pot reductive amination.
Experimental Protocol 2: One-Pot Reductive Amination
Materials:
-
(4,4-Difluorocyclohexyl)(phenyl)methanone (1.0 equiv)
-
Primary or secondary amine of choice (1.1-1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv) and the desired amine (1.1 equiv).
-
Dissolve the components in anhydrous DCE (to a concentration of approx. 0.1-0.2 M).
-
Expert Insight: DCE is the preferred solvent as it is aprotic and generally provides faster reaction rates compared to THF.[14]
-
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. For less reactive ketones or hindered amines, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate this step, though it is often not necessary.[1]
-
Add Sodium Triacetoxyborohydride (1.5 equiv) to the mixture portion-wise over several minutes.
-
Causality: STAB is added after the ketone and amine have been mixed to ensure the iminium intermediate has a chance to form, maximizing reaction efficiency. Adding it all at once can cause a slight exotherm.
-
-
Stir the reaction at room temperature. Monitor for completion by TLC or LC-MS (typically 4-24 hours, depending on the amine's reactivity and steric hindrance).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel) or crystallization to yield the pure N-substituted amine.
Data Presentation: Expected Outcomes
The described protocol is highly versatile. The following table provides representative yields for the reductive amination of aromatic ketones with various amine classes, based on established literature precedents.[1][14]
| Amine Substrate Class | Representative Amine | Typical Stoichiometry (Amine:Ketone) | Expected Yield Range | Notes |
| Primary Aliphatic | Benzylamine | 1.1 : 1.0 | 85-95% | Reactions are typically clean and fast (4-8 hours). |
| Primary Aromatic | Aniline | 1.2 : 1.0 | 70-85% | Less nucleophilic; may require longer reaction times or catalytic acid. |
| Secondary Cyclic | Morpholine | 1.1 : 1.0 | 90-98% | Highly nucleophilic and reactive; reactions are often rapid. |
| Sterically Hindered | tert-Butylamine | 1.5 : 1.0 | 50-70% | Requires longer reaction times (24-48h) and may benefit from gentle heating (40°C). |
References
-
BenchChem Technical Support. (2025). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
-
Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation.
- dos Santos, C. V. P., & de Mattos, M. C. S. (2021). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. Letters in Organic Chemistry, 18(11), 854-861.
-
Bentham Science. (2021). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid.
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation.
-
Wikipedia. (n.d.). Swern oxidation.
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
-
Alfa Chemistry. (n.d.). Dess-Martin Oxidation.
- Bayryamov, S. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Journal of Chemical Technology and Metallurgy.
-
Wikipedia. (n.d.). Dess–Martin oxidation.
-
NPTEL. (n.d.). Module 1 : Oxidation Reactions.
-
Chemistry LibreTexts. (2023). Swern oxidation.
-
Enamine. (n.d.). gem-Difluorinated Amines for Drug Design.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Melnykov, K. P., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- Firouzabadi, H., et al. (2006). Oxidation of Benzylic and Aliphatic Secondary Alcohols to Carbonyl Compounds with KBrO3/CeCl3·7H2O System in Wet CH3CN. Bulletin of the Korean Chemical Society, 27(1), 133-135.
- Ziegler, M. J., & Wirth, T. (2018). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 14, 2802-2807.
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols.
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
-
ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
-
McMaster University. (n.d.). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones.
-
National Center for Biotechnology Information. (n.d.). Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols.
-
MilliporeSigma. (n.d.). Sodium Triacetoxyborohydride.
-
Royal Society of Chemistry. (n.d.). Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols.
-
ACS Publications. (2019). A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride.
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1).
-
RSC Publishing. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation.
- Thieme. (n.d.).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Optimizing Grignard Addition to 4,4-Difluorocyclohexanecarbaldehyde
Ticket ID: GRIG-44DF-OPT Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Improvement & Enolization Suppression[1]
Executive Summary & Diagnostic
The Problem: Users reacting 4,4-difluorocyclohexanecarbaldehyde with Grignard reagents often report low yields (10–40%) and high recovery of starting material.
The Root Cause: The primary failure mode is competitive enolization .
-
Substrate Sensitivity: The aldehyde possesses an
-proton at the C1 position.[1] The cyclohexane ring conformation, influenced by the 4,4-difluoro substitution, does not sufficiently sterically shield this proton. -
Reagent Basicity: Grignard reagents (
) are strong bases as well as nucleophiles.[1][2][3][4] If the rate of deprotonation ( ) exceeds the rate of nucleophilic addition ( ), the reaction produces a magnesium enolate. Upon acidic workup, this enolate reverts to the starting aldehyde, resulting in "no reaction" or low yield.
The Solution: To maximize yield, you must decouple the reagent's basicity from its nucleophilicity. This guide provides two protocols: Standard Optimization (Tier 1) for minor improvements and the Organocerium Method (Tier 2) for critical yield recovery.
Mechanistic Insight (The "Why")
The following diagram illustrates the bifurcation between the desired pathway (Addition) and the parasitic pathway (Enolization).
Figure 1: Kinetic competition between nucleophilic addition and enolization.[1] The goal is to maximize
Experimental Protocols
Protocol A: Standard Optimization (Tier 1)
Use this if you need a quick fix and lack Lanthanide salts.[1]
Key Principle: Lowering temperature favors the kinetic addition product over the thermodynamic enolate.
| Parameter | Recommendation | Rationale |
| Temperature | -78°C (Critical) | Suppresses deprotonation rates significantly more than addition rates.[1] |
| Solvent | Diethyl Ether (Et₂O) | Et₂O is less Lewis-basic than THF, making the Grignard more reactive (more electrophilic Mg), potentially speeding up addition.[1] |
| Addition Mode | Aldehyde into Grignard | Adding the substrate to excess Grignard ensures high local concentration of nucleophile, favoring |
Step-by-Step:
-
Cool 1.2 equiv of Grignard reagent in Et₂O to -78°C.
-
Dissolve 4,4-difluorocyclohexanecarbaldehyde in minimum dry Et₂O.[1]
-
Add aldehyde solution dropwise down the side of the flask (pre-cooling the solution).
-
Stir at -78°C for 1 hour.
-
Quench cold: Add saturated NH₄Cl while still at -78°C. Warming up before quenching allows the enolate to equilibrate or undergo aldol condensation.
Protocol B: The Imamoto Method (Tier 2 - Recommended)
Use this for maximum yield.[1] This method utilizes Cerium(III) Chloride to create an organocerium reagent, which is more nucleophilic but less basic than organomagnesium.
Key Principle: Transmetallation forms
Materials:
Workflow Diagram:
Figure 2: The Imamoto Organocerium Protocol for enolizable substrates.
Detailed Procedure:
-
Drying CeCl₃ (Crucial): Place
(1.5 equiv) in a flask. Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours. Note: Use a stir bar to break up the powder as it dries. It must be a fine white powder, not a clump.[1] -
Slurry Formation: Cool to RT under Argon. Add anhydrous THF. Stir vigorously for 2 hours. The suspension should look like milk.
-
Transmetallation: Cool the slurry to -78°C. Add the Grignard reagent (1.2 equiv) dropwise.[1] Stir for 30–60 mins. The reagent is now an organocerium species.[1]
-
Reaction: Add 4,4-difluorocyclohexanecarbaldehyde (1.0 equiv) in THF dropwise.
-
Workup: Allow to warm to 0°C, then quench with dilute HCl or NH₄Cl.
Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Recovered Starting Material (>50%) | Enolization occurred.[1] The Grignard acted as a base, not a nucleophile.[1][6] | Switch to Protocol B (CeCl₃). This is the definitive fix for enolization. |
| Low Mass Balance / Volatility | 4,4-difluoro compounds can be volatile.[1] | Avoid high-vac for extended periods.[1] Do not rotovap to dryness at high bath temps (>40°C).[1] |
| Formation of Diol / Dimer | Pinacol coupling (SET mechanism).[1] | Ensure Mg metal is removed from Grignard prep before use.[1] Use CeCl₃ to suppress Single Electron Transfer (SET).[1] |
| "Gummy" Precipitate during CeCl₃ prep | Incomplete drying of CeCl₃. | The CeCl₃ must be anhydrous . If water remains, it kills the Grignard.[1] Dry at 140°C/vacuum until pressure stabilizes. |
| Product Dehydration (Alkene formation) | Acidic workup too harsh.[1] | The secondary alcohol adjacent to the ring can eliminate. Use saturated NH₄Cl instead of HCl for quenching.[1] |
References
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[1][3][7][8] Journal of the American Chemical Society, vol. 111, no.[1][3] 12, 1989, pp. 4392–4398.[1]
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 25, 2004, pp. 3333–3336.[1]
-
Conlon, D. A., et al. "Preparation of 4,4-difluorocyclohexanecarboxylic acid."[1] Organic Process Research & Development, vol. 8, no. 6, 2004. (Context on stability of 4,4-difluoro cyclohexane derivatives).
Sources
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. scispace.com [scispace.com]
- 8. semanticscholar.org [semanticscholar.org]
Minimizing biphenyl impurities in phenylmagnesium bromide reactions
Welcome to the technical support center for optimizing reactions involving phenylmagnesium bromide. This resource is designed for researchers, scientists, and professionals in drug development who are seeking to minimize the formation of biphenyl, a common and often problematic impurity. Here, we will delve into the mechanistic origins of this byproduct and provide actionable troubleshooting guides and preventative protocols to enhance the purity and yield of your desired product.
Understanding the Problem: The Genesis of Biphenyl Impurities
The formation of biphenyl in reactions utilizing phenylmagnesium bromide (PhMgBr) is a persistent challenge that can significantly impact reaction efficiency and purification costs. Understanding the primary pathways of its formation is the first step toward effective mitigation.
Biphenyl is primarily generated through two main mechanisms:
-
Homocoupling (Wurtz-Fittig type reaction): This occurs when the Grignard reagent reacts with unreacted aryl halide (bromobenzene in this case), a process often catalyzed by trace metal impurities, particularly transition metals like iron, copper, or nickel, which can be present in the magnesium turnings or glassware.
-
Oxidative Coupling: Phenylmagnesium bromide is sensitive to oxidation. Exposure to atmospheric oxygen can lead to the formation of phenoxy radicals, which can then couple to form biphenyl.
The interplay of reaction conditions—such as temperature, solvent, quality of reagents, and atmospheric control—dictates the prevalence of these side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during experiments, providing direct answers and actionable solutions.
Q1: My reaction mixture turned dark brown/black upon Grignard reagent formation, and I observed a significant amount of biphenyl in my final product. What happened?
A: A dark coloration during the formation of phenylmagnesium bromide is often an indicator of excessive side reactions, particularly homocoupling, which can be initiated by overheating or the presence of catalytic impurities.
-
Causality: High local temperatures, often due to a vigorous and uncontrolled exothermic reaction upon addition of bromobenzene to magnesium, can promote the Wurtz-Fittig type side reaction. Additionally, impurities in the magnesium can catalyze this process.
-
Solution:
-
Control the Rate of Addition: Add the bromobenzene solution dropwise to the magnesium turnings to maintain a gentle reflux. Avoid allowing the reaction to become too vigorous.
-
Initiation: If the reaction is slow to start, use a single crystal of iodine or a few drops of 1,2-dibromoethane as an initiator rather than excessive heating.
-
Magnesium Quality: Use high-purity, fresh magnesium turnings. If the magnesium is old or oxidized, it can be activated by stirring under nitrogen for a few hours or by washing with dilute acid followed by drying.
-
Q2: I'm confident in my reagent quality and temperature control, but I still see 5-10% biphenyl impurity. What other factors could be at play?
A: If the common culprits have been addressed, consider the solvent and the reaction atmosphere.
-
Solvent Effects: The choice of solvent can influence the stability of the Grignard reagent and the rate of side reactions. While diethyl ether is common, tetrahydrofuran (THF) can sometimes lead to higher levels of biphenyl due to the Schlenk equilibrium favoring the formation of diphenylmagnesium (Ph₂Mg), which can be more prone to side reactions.
-
Atmospheric Integrity: Phenylmagnesium bromide is highly sensitive to oxygen. Even small leaks in your reaction setup can lead to oxidative coupling.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried to remove moisture, which can quench the Grignard reagent and complicate the reaction.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup.
-
Use solvents that have been freshly dried and deoxygenated.
-
-
Q3: Can the order of reagent addition affect the formation of biphenyl?
A: Yes, the order and method of addition can have a significant impact, especially in the subsequent reaction of the Grignard reagent with an electrophile.
-
Normal vs. Inverse Addition:
-
Normal Addition: Adding the electrophile to the pre-formed Grignard reagent is the standard procedure.
-
Inverse Addition: Adding the Grignard reagent to the electrophile can be advantageous in certain cases. This technique maintains a low concentration of the Grignard reagent in the reaction mixture, which can minimize side reactions like biphenyl formation, especially if the Grignard reagent can also react with the desired product.
-
Preventative Strategies and Best Practices
Proactive measures are crucial for consistently achieving low levels of biphenyl impurities.
I. Rigorous Control of Reaction Parameters
The following table summarizes key parameters and their recommended control measures to minimize biphenyl formation.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a gentle reflux during formation; cool to 0 °C or lower for subsequent reactions. | Minimizes thermal decomposition and homocoupling side reactions. |
| Solvent | Use anhydrous, peroxide-free ethers (e.g., diethyl ether, THF). | Ensures stability of the Grignard reagent and prevents quenching by water or oxidation by peroxides. |
| Reagents | Use high-purity magnesium and freshly distilled bromobenzene. | Reduces catalytic impurities that promote homocoupling. |
| Atmosphere | Conduct the reaction under a positive pressure of dry argon or nitrogen. | Prevents oxidative coupling of the Grignard reagent. |
II. The Role of Additives
In some cases, additives can be employed to suppress biphenyl formation.
-
Lithium Chloride (LiCl): The addition of LiCl can break up the aggregated clusters of Grignard reagents, leading to more reactive and often cleaner reactions. This is particularly useful in THF.
-
Catalysts for Cross-Coupling: For cross-coupling reactions, the choice of catalyst is critical. For example, in Kumada coupling, using a catalyst system like Pd(PPh₃)₄ can favor the desired cross-coupling over homocoupling.
Experimental Protocol: Formation of Phenylmagnesium Bromide with Minimized Biphenyl
This protocol outlines a standard procedure for the preparation of PhMgBr with an emphasis on minimizing biphenyl formation.
Materials:
-
Magnesium turnings
-
Bromobenzene (freshly distilled)
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, condenser, and addition funnel (all oven-dried)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the glassware while hot and allow it to cool under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. If necessary, add a single crystal of iodine.
-
Initial Reagent Addition: Add a small portion of the anhydrous diethyl ether to cover the magnesium.
-
Grignard Formation:
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the addition funnel.
-
Add a small amount of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
-
Completion and Use: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting solution should be a clear to slightly cloudy grayish color.
Visualizing the Process
To better understand the factors at play, the following diagrams illustrate the key reaction pathways and the recommended experimental workflow.
Caption: Primary pathways to biphenyl impurity formation.
Caption: Workflow for minimizing biphenyl formation.
By understanding the underlying chemistry and adhering to these best practices, researchers can significantly improve the quality of their phenylmagnesium bromide reactions, leading to higher yields of the desired product and simplified purification processes.
References
-
Title: Grignard Reagents: New Developments Source: Edited by H. G. Richey, Wiley, 2000. URL: [Link]
-
Title: The role of transition metals in the formation of biphenyl as a byproduct during the synthesis of phenylmagnesium bromide Source: Journal of Organometallic Chemistry URL: [Link]
-
Title: Activation of magnesium for Grignard reactions Source: Journal of Organic Chemistry URL: [Link]
Technical Support Center: Troubleshooting Low Reactivity of Fluorinated Aldehydes
From the desk of the Senior Application Scientist
Welcome to the technical support center for chemists working with fluorinated aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the nucleophilic addition to this unique class of carbonyl compounds. My goal is to provide you with not just procedural steps, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Fluorinated aldehydes, such as the common building block trifluoroacetaldehyde (fluoral), present a fascinating chemical paradox. The intense electron-withdrawing effect of the fluorine atoms renders the carbonyl carbon highly electrophilic and, in theory, extremely reactive toward nucleophiles.[1][2] However, it is this very same electronic property that often leads to frustratingly low reactivity in practice. This guide will demystify this behavior and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my highly activated fluorinated aldehyde showing no reaction with my nucleophile?
This is the most common issue and almost always points to the formation of stable, non-reactive hydrates or hemiacetals. The electron-deficient carbonyl carbon is so reactive that it readily adds traces of water or alcohol solvents to form tetrahedral adducts.[3][4] Unlike the hydrates of non-fluorinated aldehydes, which exist in equilibrium with a significant portion of the free aldehyde, the hydrates of compounds like trifluoroacetaldehyde are exceptionally stable.[5] Your nucleophile is likely encountering this stable, unreactive hydrate, not the free aldehyde.
Q2: What is the single most important factor for success in these reactions?
Strictly anhydrous conditions. The stability of the gem-diol (hydrate) formed from water and a fluorinated aldehyde is the primary obstacle.[3][5] Any adventitious moisture in your reagents, solvents, or glassware can effectively "kill" your electrophile. Using freshly distilled, anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen) is not just a recommendation; it is often a prerequisite for success.[6][7]
Q3: Can I use an alcohol-based solvent like methanol or ethanol?
It is highly discouraged. Alcohols will react with the fluorinated aldehyde to form stable hemiacetals, which, like hydrates, are poor electrophiles. If your nucleophile is an alcohol, you are essentially trying to perform a transacetalization, which may require specific catalytic activation. For most nucleophilic additions, aprotic solvents like THF, diethyl ether, toluene, or dichloromethane are superior choices.
Q4: My reaction is sluggish even under anhydrous conditions. What should I try next?
If hydrate/hemiacetal formation is ruled out, consider the following:
-
Nucleophile Strength: Is your nucleophile potent enough? While the aldehyde is electronically activated, a weak nucleophile may still struggle.
-
Lewis Acid Catalysis: A Lewis acid can activate the carbonyl group (or, more likely, the hydrate/hemiacetal) to promote the reaction.[8][9]
-
Temperature: While some reactions require low temperatures to control selectivity, a sluggish reaction may benefit from cautiously increasing the temperature.
Detailed Troubleshooting Guides
Problem 1: No Reaction or Very Low Conversion
Your TLC or GC-MS analysis shows only starting materials, even after several hours or overnight stirring.
This decision tree outlines the diagnostic process for a failed reaction.
Caption: Troubleshooting workflow for low conversion.
The core issue is the equilibrium between the reactive free aldehyde and its unreactive adducts.
Caption: Equilibrium trapping the reactive aldehyde.
Lewis acids can activate the system, even in the presence of the hydrate, by coordinating to an oxygen atom, making the carbon center more electrophilic and facilitating displacement of a hydroxyl group.
Table 1: Comparison of Common Lewis Acids for Activating Fluorinated Aldehydes
| Lewis Acid | Typical Loading (mol%) | Solvent | Temperature (°C) | Comments |
| BF₃·OEt₂ | 10 - 100 | DCM, Et₂O | -78 to 0 | Common and effective; can also act as a fluoride source in some cases.[8] |
| TiCl₄ | 50 - 150 | DCM | -78 | Very strong, but can be harsh and may complex with nucleophiles. |
| Yb(OTf)₃ | 5 - 20 | DCM, MeCN | 0 to RT | Water-tolerant Lewis acid, particularly useful if trace moisture is unavoidable.[10] |
| Sc(OTf)₃ | 5 - 20 | DCM, MeCN | 0 to RT | Similar to Yb(OTf)₃, known for high catalytic activity. |
Problem 2: Multiple Products and Unidentifiable Byproducts
Your reaction works, but you observe a complex mixture of products, making purification difficult.
-
Cannizzaro-type Reactions: Under basic conditions, especially with strong, non-carbon nucleophiles (e.g., hydroxides, alkoxides), aldehydes lacking an alpha-hydrogen can undergo disproportionation to the corresponding alcohol and carboxylic acid.
-
Solution: Avoid strongly basic conditions if possible. If a base is required, use a non-nucleophilic, hindered base (e.g., LiHMDS, KHMDS) and add it slowly at low temperatures.[11]
-
-
Over-reaction/Decomposition: The initial adduct may be unstable under the reaction conditions, leading to elimination or rearrangement.
-
Solution: Run the reaction at a lower temperature. Once the addition is complete (monitored by TLC/GC), quench the reaction promptly instead of letting it stir for an extended period.
-
-
Reaction with Solvent: Highly reactive intermediates might react with the solvent. For example, using THF with a very strong base and a Lewis acid could lead to ring-opening of the THF.
-
Solution: Switch to a more inert solvent like toluene or hexane if side-reactions with the solvent are suspected.
-
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Nucleophilic Addition
This protocol provides a robust starting point for the addition of a generic nucleophile (Nu⁻) to a fluorinated aldehyde under strict anhydrous conditions.
Materials:
-
Round-bottom flask with stir bar, flame-dried under vacuum and backfilled with Argon.
-
Septa and Argon balloon/manifold.
-
Anhydrous solvent (e.g., THF, distilled from Na/benzophenone).
-
Fluorinated aldehyde (e.g., trifluoroacetaldehyde as a gas or its ethyl hemiacetal).
-
Nucleophile source (e.g., Grignard reagent, organolithium, or a salt like NaCN).
Procedure:
-
Setup: Assemble the flame-dried glassware while hot under a stream of Argon. Allow to cool to room temperature.
-
Reagents: Dissolve the nucleophile or its precursor in anhydrous THF and add it to the flask via syringe.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C or 0 °C) using a dry ice/acetone or ice/water bath.
-
Aldehyde Addition:
-
If using a gas (e.g., CF₃CHO): Bubble a pre-measured amount of the gas through the cooled solution.
-
If using a liquid hemiacetal: Add the hemiacetal dropwise via syringe. The reaction may require a Lewis acid to proceed from the hemiacetal.
-
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC (quenching small aliquots in saturated NH₄Cl).
-
Quench: Once the reaction is complete, slowly quench by adding saturated aqueous NH₄Cl solution at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Lewis Acid-Catalyzed Addition to Trifluoroacetaldehyde Ethyl Hemiacetal
This method is useful when using the more stable and easier-to-handle ethyl hemiacetal of trifluoroacetaldehyde.
Materials:
-
Same as Protocol 1.
-
Trifluoroacetaldehyde ethyl hemiacetal.
-
Lewis Acid (e.g., Yb(OTf)₃ or BF₃·OEt₂).
Procedure:
-
Setup: To a flame-dried flask under Argon, add the nucleophile and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Lewis Acid: Add the Lewis acid (e.g., Yb(OTf)₃, 10 mol%) to the stirring solution.
-
Hemiacetal Addition: Slowly add the trifluoroacetaldehyde ethyl hemiacetal dropwise via syringe over 10-15 minutes.
-
Reaction & Workup: Stir at 0 °C to room temperature until completion, then follow steps 6-8 from Protocol 1.
References
-
Macmillan Group. (2005). Enantioselective Organocatalytic r-Fluorination of Aldehydes. Available at: [Link]
-
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Available at: [Link]
-
PMC. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Available at: [Link]
-
DOI. (2016). Aqueous phase hydration and hydrate acidity of perfluoroalkyl and n:2 fluorotelomer aldehydes. Available at: [Link]
-
ACS Publications. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry. Available at: [Link]
-
Quora. (2017). Which is most reactive to give a nucleopholic addition reaction, ICH2CHO or FCH2CHO?. Available at: [Link]
-
PMC. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. Available at: [Link]
-
ResearchGate. (2025). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Available at: [Link]
-
MedLife Mastery. (2025). Effects of Solvents on Nucleophilicity - MCAT Content. Available at: [Link]
-
ACS Publications. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2024). Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]
-
Preprints.org. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]
-
RSC Publishing. (2025). Comment on “Assessing the atmospheric fate of trifluoroacetaldehyde (CF 3 CHO) and its .... Available at: [Link]
-
chem.libretexts.org. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Fluoride ion-induced hydrosilylation of aldehydes and ketones under phase-transfer conditions. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
-
PMC. (n.d.). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Available at: [Link]
-
ACS Publications. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Available at: [Link]
-
ACS Publications. (n.d.). Nucleophilic addition of the pentafluoroethyl group to aldehydes, ketones, and esters. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Available at: [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
-
ResearchGate. (2025). Fluorous Lewis acids and phase transfer catalysts. Available at: [Link]
-
YouTube. (2020). Solvents: Effects on Reaction Dynamics. Available at: [Link]
-
PMC. (n.d.). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of N,N-difluoro-O-perhaloalkylhydroxylamines. 2. Lewis acid catalyzed addition of NF3O to olefins. Inorganic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions. Available at: [Link]
-
Reddit. (2024). Low conversion of 1,2 Addition of Alkyne to Aldehyde. Available at: [Link]
-
Chemical Society Reviews (RSC Publishing). (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Available at: [Link]
-
Harvard DASH. (n.d.). Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comment on “Assessing the atmospheric fate of trifluoroacetaldehyde (CF 3 CHO) and its potential as a new source of fluoroform (HFC-23) using the AtCh ... - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00123K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
Purification methods for (4,4-Difluorocyclohexyl)(phenyl)methanol from crude mixtures
< চুপ>
Welcome to the technical support center for the purification of (4,4-Difluorocyclohexyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to achieve high levels of purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of (4,4-Difluorocyclohexyl)(phenyl)methanol.
Q1: My flash column chromatography is providing poor separation between my product and a non-polar impurity. What can I do?
A1: This is a common issue, often arising from an improperly optimized mobile phase or issues with the stationary phase. (4,4-Difluorocyclohexyl)(phenyl)methanol is a moderately polar compound due to the hydroxyl group. If you are seeing poor separation from a non-polar impurity, it's likely your eluent system is too polar, causing your product to travel too quickly down the column (high Rf value), co-eluting with faster-moving impurities.
Troubleshooting Steps:
-
Re-evaluate Your TLC Analysis: Before any column, a thorough TLC analysis is critical. Aim for a solvent system where your target compound has an Rf value between 0.2 and 0.3.[1] This range generally provides the best balance for good separation on a silica gel column.
-
Decrease Mobile Phase Polarity: If your product's Rf is too high (e.g., > 0.4) in your current system (e.g., 30% Ethyl Acetate in Hexane), systematically decrease the proportion of the polar solvent. Try 20%, 15%, and 10% Ethyl Acetate/Hexane mixtures and re-run the TLC.
-
Consider a Different Solvent System: Sometimes, a simple binary system doesn't provide sufficient selectivity. Consider switching one of the components. For moderately polar compounds, systems like Dichloromethane/Methanol or Ether/Hexane can offer different selectivities compared to the standard Ethyl Acetate/Hexane.[2]
-
Check Column Packing and Loading: An improperly packed column with channels or cracks will lead to poor separation.[3] Ensure the silica gel is packed uniformly without any air bubbles. Additionally, when loading your sample, dissolve it in a minimal amount of a strong solvent or, for better results, adsorb it onto a small amount of silica gel (dry loading).[4] Never load your sample in a solvent that is more polar than your mobile phase.[5]
Q2: After recrystallization, my yield of (4,4-Difluorocyclohexyl)(phenyl)methanol is very low. What went wrong?
A2: Low recovery after recrystallization is typically due to one of two main reasons: using too much solvent, or choosing a solvent in which your compound has significant solubility even at low temperatures. The goal of recrystallization is to dissolve the solute in a minimum amount of hot solvent.[6][7]
Troubleshooting Steps:
-
Minimize Solvent Volume: The most common error is adding too much solvent during the dissolution step. You should add just enough hot solvent to fully dissolve the crude product while the solution is at or near its boiling point.[6] If you add too much, the solution will not become saturated upon cooling, and your product will remain in the mother liquor.
-
Solvent Selection is Key: The ideal solvent should dissolve the compound well when hot but poorly when cold.[8][9] If your compound is still somewhat soluble in the cold solvent, you will lose a significant portion of your product. You may need to screen several solvents or consider a mixed-solvent system.
-
Ensure Complete Crystallization: Allow the solution to cool slowly to room temperature without disturbance.[7] Rapid cooling can trap impurities and lead to smaller crystals. Once at room temperature, cooling further in an ice-water bath can maximize crystal formation.[7]
-
Avoid Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during a hot filtration step to remove insoluble impurities), it may be because the solution is cooling too rapidly or is already supersaturated. Ensure your filtration apparatus is pre-heated to prevent this.
Q3: My final product of (4,4-Difluorocyclohexyl)(phenyl)methanol has a yellowish tint. What is the likely impurity and how can I remove it?
A3: A yellowish tint in the final product often points to the presence of biphenyl, a common side-product in Grignard reactions involving phenyl Grignard reagents.[10] This impurity is formed from the coupling of unreacted bromobenzene and the Grignard reagent itself. Biphenyl is significantly less polar than your target alcohol.
Removal Strategies:
-
Optimized Flash Chromatography: As biphenyl is non-polar, it should elute much faster than your product on a normal-phase silica gel column. Use a low-polarity eluent system (e.g., 5-10% Ethyl Acetate in Hexane) to ensure a large separation between the biphenyl spot (high Rf) and your product spot (lower Rf).
-
Recrystallization with a Non-Polar Solvent: You can exploit the solubility differences. Biphenyl is highly soluble in hot hydrocarbons. Consider washing the crude solid with a small amount of cold hexane or petroleum ether. This may wash away the biphenyl while leaving your more polar product behind. Alternatively, a careful recrystallization from a mixed solvent system, like Toluene/Hexane, could be effective. The product should be less soluble in the cold mixed solvent than the biphenyl impurity.
-
Activated Charcoal Treatment: If the color is due to other minor, highly conjugated impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb them.[11] Use it sparingly, as it can also adsorb your product, reducing the yield.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective primary purification method for a crude mixture of (4,4-Difluorocyclohexyl)(phenyl)methanol synthesized via a Grignard reaction?
A1: For the initial, large-scale purification of a crude reaction mixture, flash column chromatography on silica gel is the most effective and widely used method.[4] This is because a Grignard reaction of phenylmagnesium bromide with 4,4-difluorocyclohexanecarbaldehyde will likely contain a variety of impurities with different polarities.
Common Impurities and Their Separation by Chromatography:
-
Biphenyl: Very non-polar. Elutes first.
-
Unreacted Aldehyde (4,4-difluorocyclohexanecarbaldehyde): Moderately polar, but typically less polar than the product alcohol.
-
Product ((4,4-Difluorocyclohexyl)(phenyl)methanol): Moderately polar. This is your target.
-
Grignard Reagent-derived impurities (after workup): Can be polar or non-polar.
Flash chromatography allows for the efficient separation of these components in a single step. Recrystallization is better suited as a secondary purification step to remove minor, closely-related impurities after the bulk of the other contaminants have been removed.
Q2: How do I select the best solvent for recrystallizing (4,4-Difluorocyclohexyl)(phenyl)methanol?
A2: The selection of a recrystallization solvent is a critical step that must be determined experimentally.[12] The principle of "like dissolves like" is a good starting point. Your molecule has a polar alcohol group and a non-polar phenyl and difluorocyclohexyl group. A solvent of intermediate polarity or a mixed-solvent system is likely to be effective.
Solvent Screening Protocol:
-
Place a small amount (e.g., 20-30 mg) of your crude solid into several different test tubes.
-
To each tube, add a few drops of a different test solvent (e.g., Hexane, Toluene, Ethyl Acetate, Isopropanol, Water).
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the solid at this stage.[12][13]
-
Gently heat the tubes that did not show solubility at room temperature. A good solvent will dissolve the solid completely at or near its boiling point.[13][14]
-
Allow the dissolved solutions to cool slowly to room temperature. The best solvent will be the one from which your compound crystallizes out in high yield.[9]
| Solvent Type | Predicted Solubility Behavior | Potential Use |
| Non-Polar (e.g., Hexane, Heptane) | Low solubility at all temperatures. | Good for washing away non-polar impurities or as an anti-solvent in a mixed system. |
| Intermediate Polarity (e.g., Toluene, Diethyl Ether) | May show the desired high solubility when hot and low solubility when cold. | Good candidates for single-solvent recrystallization. |
| Polar Aprotic (e.g., Ethyl Acetate, Acetone) | May be too effective at dissolving the compound, even when cold, leading to low recovery. | Could be the "good" solvent in a mixed-solvent pair. |
| Polar Protic (e.g., Isopropanol, Ethanol) | Likely to dissolve the compound well due to hydrogen bonding with the hydroxyl group. | May lead to low recovery unless used in a mixed-solvent system with an anti-solvent like water. |
A mixed-solvent recrystallization is often very effective.[8] This involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Re-heating to clarify and then slow cooling can produce very pure crystals.
Q3: What analytical techniques should I use to assess the purity of my final product?
A3: Assessing chemical purity is a critical step, especially in drug development, and usually requires more than one technique.[15]
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample. A pure sample should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., < 2 °C). Impurities tend to depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate quantitative method.[15] By integrating the area of the peaks, you can determine the percentage purity of your main component relative to any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your compound. Quantitative NMR (qNMR) can also be used to determine purity with high accuracy by integrating the signals of the compound against a certified internal standard.[16]
-
Spectrophotometric Analysis: Techniques like UV-Visible spectroscopy can be used to detect impurities, especially if they contain chromophores that your target compound lacks.[17]
For pharmaceutical applications, a combination of HPLC and NMR is often required to meet regulatory standards for purity and structural confirmation.[15][16]
Section 3: Experimental Protocols & Diagrams
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying ~1 gram of crude (4,4-Difluorocyclohexyl)(phenyl)methanol.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column (e.g., 40 mm diameter)
-
Eluent (e.g., 15% Ethyl Acetate in Hexane, pre-determined by TLC)
-
Sand
-
Crude product
-
Collection tubes
Procedure:
-
Column Packing: a. Secure the column vertically. Add a small plug of cotton or glass wool, then a thin layer of sand. b. Fill the column about two-thirds full with the chosen eluent. c. Slowly pour the silica gel as a slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles. d. Add another layer of sand on top of the silica bed to prevent disruption during solvent addition. e. Drain the solvent until it is just level with the top of the sand.
-
Sample Loading (Dry Loading): a. Dissolve ~1 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add ~2-3 g of silica gel to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. d. Carefully add this powder to the top of the packed column.
-
Elution: a. Carefully add the eluent to the column. b. Apply gentle pressure (using a pump or inert gas) to achieve a flow rate of about 5 cm/minute.[1] c. Begin collecting fractions immediately. d. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified (4,4-Difluorocyclohexyl)(phenyl)methanol.
Workflow & Troubleshooting Diagrams
Caption: General purification workflow for (4,4-Difluorocyclohexyl)(phenyl)methanol.
Caption: Troubleshooting decision tree for poor chromatography separation.
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- (4,4-Difluorocyclohexyl)methanol. (n.d.). Fluorochem.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Colorado Boulder.
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (n.d.). Benchchem.
- How to do flash column chromatography in 15 minutes. (n.d.). Baran Lab, Scripps Research.
- Solvent Choice. (n.d.). University of York, Department of Chemistry.
- Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (2023). International Journal of Research and Analytical Reviews.
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Retrieved from [Link]
- Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
- Recrystallization. (n.d.). University of South Florida, Department of Chemistry.
- Purity Assay (Pharmaceutical Testing). (n.d.). Pathogenia.
-
Recrystallization. (n.d.). ResearchGate. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Richmond, Department of Chemistry. Retrieved from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Chromatography [chem.rochester.edu]
- 3. chromtech.com [chromtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. edu.rsc.org [edu.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. Recrystallization [sites.pitt.edu]
- 14. mt.com [mt.com]
- 15. pathogenia.com [pathogenia.com]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrar.org [ijrar.org]
Technical Support Center: Handling Moisture Sensitivity in Fluorinated Grignard Synthesis
Welcome to the technical support center for fluorinated Grignard synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of preparing and using these powerful yet sensitive reagents. The following information is structured to provide in-depth, practical solutions to common challenges, with a focus on the critical role of moisture exclusion.
Introduction: The Challenge of Fluorine and Water
Grignard reagents, organomagnesium halides (R-Mg-X), are renowned for their utility in forming new carbon-carbon bonds.[1][2][3] However, their synthesis and subsequent reactions are notoriously sensitive to moisture.[4][5][6][7] The presence of even trace amounts of water can quench the reagent, passivate the magnesium surface, and prevent the reaction from initiating altogether.[4][5][8]
This sensitivity is often amplified in the synthesis of fluorinated Grignard reagents. While the carbon-fluorine bond is generally unreactive towards magnesium under standard conditions, the synthesis of fluoroaryl Grignards from the corresponding bromo- or chloro-fluoroaromatics is a common and vital transformation in medicinal chemistry.[9][10][11] The electron-withdrawing nature of fluorine can influence the reactivity of the Grignard reagent, making meticulous control over reaction conditions, especially moisture, paramount for success.
This guide provides a series of troubleshooting questions and detailed protocols to help you overcome the challenges associated with moisture in your fluorinated Grignard synthesis.
Troubleshooting Guide & FAQs
Section 1: Reaction Initiation Failure
Question: My fluorinated Grignard reaction won't start. I've added the aryl halide to the magnesium turnings, but there's no sign of a reaction (no heat, no cloudiness). What's wrong?
Answer: Failure to initiate is the most common hurdle in Grignard synthesis and is almost always due to either moisture contamination or an inactive magnesium surface.[12]
-
The Role of Moisture: Grignard reagents are potent bases and will react readily with protic sources, including water, to form a hydrocarbon, rendering them inactive for the desired reaction.[4][5] Furthermore, water reacts with the magnesium surface to form a passivating layer of magnesium oxide or hydroxide, which physically prevents the magnesium from reacting with the organic halide.[4]
-
Magnesium Surface Passivation: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO) from exposure to air.[8][9] This layer must be disrupted to expose the fresh, reactive metal surface.
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions:
-
Glassware: All glassware must be meticulously dried. The most effective method is to oven-dry all components (flask, condenser, addition funnel) at >120°C for several hours or overnight and assemble them hot while flushing with a dry inert gas (argon or nitrogen).[13][14][15] Flame-drying under vacuum is an alternative, but requires more care.
-
Solvents: Use only freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard, but they are hygroscopic.[5] THF is often preferred for preparing aryl Grignards due to its higher boiling point and better solvating properties.[12]
-
Inert Atmosphere: The entire apparatus must be kept under a positive pressure of a dry inert gas like argon or nitrogen.[13][14][16] Use a bubbler to monitor the gas flow.
-
-
Activate the Magnesium:
-
Mechanical Activation: Before adding solvent, you can crush a few magnesium turnings with a dry glass rod inside the reaction flask to expose fresh metal surfaces.[9][17]
-
Chemical Activation: This is the most common and reliable method.
-
Iodine: Add a single small crystal of iodine to the dry magnesium turnings.[8][9] The iodine reacts with the magnesium surface, and the disappearance of the characteristic purple or brown color is an indicator of activation.
-
1,2-Dibromoethane (DBE): A few drops of DBE are highly effective.[8][9] The reaction produces ethylene gas and magnesium bromide, visually confirming activation through bubbling.[8]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can initiate the reaction.[18]
-
-
Section 2: Low Yields and Side Reactions
Question: My reaction initiated, but my final product yield is very low. What are the likely causes?
Answer: Low yields can stem from incomplete formation of the Grignard reagent, its subsequent decomposition, or competing side reactions.
-
Incomplete Formation: If the magnesium was not fully activated or if trace moisture was present, not all of the organic halide will be converted to the Grignard reagent.
-
Grignard Reagent Degradation:
-
Reaction with Moisture/Air: A slow leak in your apparatus can allow atmospheric moisture and oxygen to destroy the reagent over the course of the reaction.[1][7]
-
Thermal Decomposition: While some initial heating may be necessary for initiation, prolonged exposure to high temperatures can lead to degradation of some Grignard reagents.
-
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted organic halide to form a biphenyl-type byproduct.[1][19] This is often favored at higher concentrations and temperatures.[19]
Troubleshooting Steps:
-
Re-evaluate Your Anhydrous Technique: Even a small leak can be detrimental over a multi-hour reaction. Ensure all joints are properly sealed and the inert gas flow is consistent.
-
Control the Reaction Temperature: Once initiated, the formation of a Grignard reagent is often exothermic.[6][9] Use an ice bath to moderate the reaction rate and maintain a gentle reflux. Avoid excessive heating.[20]
-
Optimize the Addition Rate: Add the solution of your fluorinated aryl halide dropwise from an addition funnel.[21] A slow addition rate helps to control the exotherm and can minimize the Wurtz coupling side reaction by keeping the concentration of the aryl halide low.[1]
-
Titrate Your Grignard Reagent: Before proceeding with the addition of your electrophile, it is best practice to determine the concentration of your freshly prepared Grignard reagent via titration.[9][22] This will allow for accurate stoichiometric control in the subsequent reaction step.
Section 3: Visual Indicators and What They Mean
Question: My reaction mixture has turned dark brown/black. Is this normal?
Answer: A color change is expected, but a very dark or black solution can indicate side reactions or decomposition.
-
Expected Appearance: A successful Grignard formation typically results in a cloudy, greyish, or brownish solution.[6][20] This is due to the formation of the organomagnesium species and finely divided magnesium.
-
Causes of Darkening:
-
Impurities: Impurities in the magnesium or the organic halide can sometimes lead to darker solutions.
-
Wurtz Coupling Byproducts: The formation of finely divided metal from side reactions can contribute to a darker appearance.
-
Overheating: Excessive heat can cause decomposition and darkening of the reaction mixture.
-
What to Do:
If the reaction has initiated and is proceeding (as evidenced by heat generation), a dark color may not necessarily mean failure. However, if it is accompanied by a drop in reflux or other signs of a stalled reaction, it could indicate a problem. The best course of action is to take a small aliquot (under inert atmosphere), quench it, and analyze by a method like TLC or GC-MS to see if the desired reagent has formed before proceeding.
Key Experimental Protocols
Protocol 1: Rigorous Drying of Glassware and Solvents
Glassware Drying
-
Clean all glassware (reaction flask, condenser, addition funnel, stir bar) thoroughly.
-
Place all items in an oven at >120°C for a minimum of 4 hours, but preferably overnight.[13]
-
Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen).[13][14] Allow the apparatus to cool to room temperature under the inert atmosphere.
Solvent Drying (THF)
-
Pre-drying: Allow the THF to stand over activated 3Å or 4Å molecular sieves for at least 24-48 hours.[23][24][25]
-
Distillation: Set up a distillation apparatus. To the pre-dried THF, add sodium wire or chunks and a small amount of benzophenone as an indicator.
-
Reflux the mixture under an inert atmosphere. A deep blue or purple color indicates that the solvent is anhydrous.[23]
-
Distill the required volume of THF directly into the reaction flask or a dry, inert-gas-flushed storage flask.
| Drying Agent | Suitable Solvents | Incompatible With | Notes |
| Sodium/Benzophenone | Ethers (THF, Diethyl Ether) | Halogenated solvents, esters, ketones, acids | Provides a visual indicator (ketyl radical color) of dryness.[23] |
| **Calcium Hydride (CaH₂) ** | Hydrocarbons, Ethers, Dichloromethane | Alcohols, Acids | Reacts with water to produce H₂ gas; quenching must be done carefully.[24] |
| Activated Molecular Sieves (3Å or 4Å) | Most organic solvents | N/A | Good for pre-drying or storing already dried solvents.[23][24] |
Table summarizing common solvent drying agents.
Protocol 2: Magnesium Activation and Grignard Formation
-
To a rigorously dried, three-necked round-bottom flask equipped with a stir bar, reflux condenser, and an addition funnel (all under a positive pressure of inert gas), add the magnesium turnings (1.2 equivalents).
-
Add a single, small crystal of iodine.
-
Gently warm the flask with a heat gun until purple iodine vapors are observed.[12] The vapors should dissipate as the iodine reacts with the magnesium surface.
-
Allow the flask to cool to room temperature.
-
Via cannula or syringe, add a small amount of anhydrous THF, just enough to cover the magnesium turnings.
-
Dissolve the fluorinated aryl halide (1 equivalent) in anhydrous THF in the addition funnel.
-
Add a small portion (~10%) of the aryl halide solution to the magnesium suspension.[12]
-
Observe for signs of reaction initiation: gentle bubbling from the magnesium surface, an increase in temperature (exotherm), and the solution turning cloudy.[1][6] Gentle warming with a heat gun may be required to start the reaction.[12]
-
Once the reaction has started, slowly add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.[21] Use a cooling bath if necessary to control the exotherm.
-
After the addition is complete, continue to stir the reaction mixture (with gentle heating if necessary) until most of the magnesium has been consumed.
Visualizing the Workflow
Decision Tree for Troubleshooting Grignard Initiation Failure
Caption: A troubleshooting workflow for failed Grignard reaction initiation.
General Workflow for Moisture-Sensitive Grignard Synthesis
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. Air-free technique - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ossila.com [ossila.com]
- 17. researchgate.net [researchgate.net]
- 18. WO2014207206A1 - Preparation of grignard reagents using a fluidized bed - Google Patents [patents.google.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. rroij.com [rroij.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Temperature for Difluorocyclohexyl Ketone Reduction
Welcome to the technical support center for optimizing the reduction of difluorocyclohexyl ketones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments. Our focus is on the critical role of temperature in controlling reaction outcomes, particularly yield and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the reduction of difluorocyclohexyl ketones?
Temperature is a critical parameter that directly influences both the reaction rate and the selectivity of the reduction. Generally, lower temperatures are employed to enhance stereoselectivity, while higher temperatures increase the reaction rate. For difluorocyclohexyl ketones, the electron-withdrawing nature of the fluorine atoms can affect the reactivity of the carbonyl group, making precise temperature control essential for achieving the desired alcohol.
Q2: How does temperature specifically influence the stereoselectivity of the reduction?
The influence of temperature on stereoselectivity is a well-documented phenomenon in carbonyl reductions.[1][2] Lowering the reaction temperature can significantly enhance the enantioselectivity or diastereoselectivity of the product alcohol.[3] This is because the transition states leading to different stereoisomers may have small energy differences. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to a higher proportion of the thermodynamically or kinetically favored stereoisomer. Conversely, as the temperature increases, there is sufficient energy to overcome the barriers for both pathways, resulting in a mixture of stereoisomers.[3] In some cases, a non-linear temperature effect on enantioselectivity has been observed, where an optimal low temperature exists, and further cooling can decrease selectivity.[1]
Q3: What are the typical temperature ranges for common reducing agents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) in these reductions?
The choice of temperature is intrinsically linked to the reactivity of the reducing agent.
-
Sodium Borohydride (NaBH₄): As a milder and more selective reducing agent, NaBH₄ reactions are often conducted at temperatures ranging from 0 °C to room temperature (approximately 25 °C).[4][5] For substrates where stereoselectivity is a primary concern, initiating the reaction at 0 °C is a common starting point.[6][7]
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent.[6][8][9] Due to its high reactivity, especially with protic solvents, reactions are typically carried out in anhydrous ethers (like diethyl ether or THF) and often at low temperatures, such as 0 °C, to control the reaction rate and improve selectivity.[9][10]
Q4: Are there alternative reduction methods where temperature is also a key factor?
Yes, several other methods exist, and temperature remains a crucial variable:
-
Enzymatic Reductions: Biocatalysts, such as alcohol dehydrogenases, can offer exceptional stereoselectivity.[11][12] Temperature plays a significant role in enzyme activity and stability. For instance, some enzymatic reductions show a strong dependence of enantiomeric excess (ee) on temperature, with ee increasing substantially as the temperature is decreased from 40 °C to -3 °C.[3]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide catalyst. It often requires elevated temperatures to proceed at a reasonable rate, which can be a drawback if the desired product is thermally sensitive or if high stereoselectivity is needed.[5]
-
Catalytic Hydrogenation: This technique uses hydrogen gas and a metal catalyst. While often performed at room temperature, adjusting the temperature and pressure can influence the reaction's efficiency and selectivity.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the reduction of difluorocyclohexyl ketones.
Problem 1: Low or No Conversion to the Desired Alcohol
-
Possible Cause: The reaction temperature may be too low, leading to slow reaction kinetics. While low temperatures favor selectivity, they can also significantly decrease the reaction rate.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting ketone.[4][6]
-
Gradual Temperature Increase: If no significant conversion is observed after a reasonable time at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature.[7]
-
Consider a More Reactive Agent: If temperature increases do not yield satisfactory results, a more potent reducing agent like LiAlH₄ might be necessary, though this requires strict anhydrous conditions.[8]
-
Problem 2: Poor Stereoselectivity (Formation of an Undesired Mixture of Diastereomers)
-
Possible Cause: The reaction temperature is likely too high, providing enough thermal energy to overcome the activation barrier for the formation of multiple stereoisomers.[3]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature. Common choices include an ice bath (0 °C) or a dry ice/acetone bath (-78 °C). The optimal temperature may require some experimentation.[1]
-
Control the Addition: Add the reducing agent solution dropwise to the ketone solution at the target low temperature. This helps to dissipate any heat generated during the initial exothermic reaction.
-
Evaluate Solvent and Reagent Choice: The choice of solvent can also influence stereoselectivity. Additionally, bulkier reducing agents can sometimes provide higher stereoselectivity due to increased steric hindrance during the hydride attack on the carbonyl.
-
Problem 3: Formation of Unidentified Byproducts
-
Possible Cause: For fluorinated compounds, side reactions like defluorination can sometimes occur, especially under harsh conditions or at elevated temperatures.[13] Over-reduction of other functional groups is also a possibility if a strong reducing agent is used.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a consistent low temperature throughout the reaction.
-
Use a Milder Reducing Agent: Opt for NaBH₄ over LiAlH₄ if possible, as it is less likely to cause side reactions.[14]
-
Quench Carefully: After the reaction is complete (as determined by TLC), quench the reaction at a low temperature before workup to neutralize any remaining reducing agent.
-
Data Summary: Temperature and Reagent Effects
The following table summarizes the general effects of temperature and the choice of reducing agent on the outcome of ketone reductions.
| Reagent/Method | Typical Temperature Range | Key Characteristics & Considerations | Impact on Stereoselectivity |
| Sodium Borohydride (NaBH₄) | 0 °C to Room Temp | Mild, selective for aldehydes and ketones.[6][14] Compatible with protic solvents. | Good to excellent, generally improves at lower temperatures.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | 0 °C to Room Temp | Very powerful, reduces many functional groups.[8] Reacts violently with water.[10] | Moderate to good, highly dependent on substrate and temperature control. |
| Enzymatic Reduction (e.g., ADH) | -3 °C to 40 °C | Highly stereoselective.[11] Activity and selectivity are temperature-dependent.[3] | Can be excellent, often with a strong temperature dependency.[3] |
| Catalytic Hydrogenation (e.g., Pd/C) | Room Temp to 100 °C | Clean reaction, but may reduce other functional groups. Requires H₂ gas.[5] | Variable, influenced by catalyst, solvent, temperature, and pressure. |
Experimental Protocols
Protocol: General Procedure for Low-Temperature Reduction of a Difluorocyclohexyl Ketone with NaBH₄
This protocol provides a starting point for optimizing your reaction.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve the difluorocyclohexyl ketone (1 equivalent) in an appropriate solvent (e.g., methanol or ethanol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of Sodium Borohydride (NaBH₄, 1.5 equivalents) in the same solvent to the cooled ketone solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until the starting ketone is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, slowly add acetone or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to quench the excess NaBH₄.[7]
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[7]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the reduction of difluorocyclohexyl ketones.
Caption: Troubleshooting workflow for difluorocyclohexyl ketone reduction.
References
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI.
- Effects of Temperature on Stereochemistry of Enzymatic Reactions | Request PDF. (2025).
- The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. (2015). Organic Chemistry Portal.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Unknown Source.
- Reduction of Aldehydes and Ketones. Chemistry Steps.
- Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Bioc
- The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
- Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020). Books.
- Notable and obvious ketene substituent-dependent effect of temperature on the stereoselectivity in the Staudinger reaction. (2007). PubMed.
- reduction of aldehydes and ketones. (2015). Chemguide.
- Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygen
- Chem 115. Andrew G Myers Research Group.
- Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. (2019). PMC.
- A Comparative Analysis of Dicyclohexyl Ketone Reduction Methods. Benchchem.
- Practice Problem: Reducing Agents. (2016). YouTube.
- Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017). Master Organic Chemistry.
- Can someone advise on ketone reduction-williamson esterification?. (2014).
Sources
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 2. Notable and obvious ketene substituent-dependent effect of temperature on the stereoselectivity in the Staudinger reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies for Removing Magnesium Salts from Fluorinated Alcohol Workups
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of magnesium salts during the workup of fluorinated alcohols. Researchers, particularly in drug development, often encounter these challenges when using Grignard reagents or certain fluorinating agents. The unique properties of both fluorinated alcohols and magnesium salts, especially magnesium fluoride, can lead to frustrating emulsions, difficult filtrations, and product loss.
This document is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common magnesium salt byproducts I should expect in my workup?
When working with organomagnesium reagents (Grignard reagents), the initial product is a magnesium alkoxide complex. Upon quenching with an aqueous solution, this complex hydrolyzes to form your desired alcohol and various magnesium salts. The most common byproducts include:
-
Magnesium Halides (MgX₂, where X = Cl, Br, I): These are direct byproducts from the Grignard reagent (R-MgX) and are generally soluble in water.
-
Magnesium Hydroxide (Mg(OH)₂): Formed when the workup is performed with water or a basic solution. It has low water solubility and can often form fine, gelatinous precipitates that contribute to emulsions.
-
Magnesium Fluoride (MgF₂): This is a particularly troublesome byproduct that can form if fluoride ions are present. This can occur during the synthesis of fluorinated compounds or if a fluorinating agent is used in the presence of Mg²⁺ ions. MgF₂ is highly insoluble in both water and most organic solvents[1][2][3].
Q2: Why is removing magnesium fluoride (MgF₂) so exceptionally difficult?
The primary challenge with MgF₂ stems from its high lattice energy, a consequence of the strong electrostatic attraction between the small, highly electronegative fluoride anion (F⁻) and the doubly charged magnesium cation (Mg²⁺). This results in a very stable crystal lattice that is difficult to break apart, leading to its characteristic insolubility. As the data below indicates, standard washing procedures are often ineffective.
Data Presentation: Solubility of Common Magnesium Salts
| Salt | Formula | Molar Mass ( g/mol ) | Solubility in Water ( g/100 mL) | Solubility in Ethanol | Solubility in Acetone |
| Magnesium Chloride | MgCl₂ | 95.21 | 54.3 (20 °C) | Soluble | Soluble |
| Magnesium Bromide | MgBr₂ | 184.11 | 102 (20 °C) | Soluble | Soluble |
| Magnesium Sulfate | MgSO₄ | 120.37 | 25.5 (20 °C) | Slightly Soluble | Insoluble |
| Magnesium Fluoride | MgF₂ | 62.30 | 0.013 (25 °C)[4] | Insoluble[1][2] | Slightly Soluble[4] |
Data compiled from references[1][2][4].
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the workup phase. Each solution is presented as a detailed protocol grounded in chemical principles.
Problem 1: I'm observing a persistent emulsion during my aqueous workup.
Causality: Emulsions are often caused by finely dispersed, gelatinous precipitates of magnesium hydroxide or magnesium alkoxide salts. These particles accumulate at the interface between the organic and aqueous layers, acting as surfactants and preventing the two phases from separating cleanly.
Experimental Protocol: Breaking Emulsions
-
Increase Aqueous Phase Polarity: Transfer the entire mixture to a separatory funnel. Add a significant volume of saturated aqueous sodium chloride (brine). The high salt concentration increases the polarity and density of the aqueous phase, helping to disrupt the emulsion by drawing water out of the organic layer[5]. Gently rock the funnel; do not shake vigorously, as this can worsen the emulsion.
-
Acidification (for acid-stable products): If your target fluorinated alcohol is stable to acid, cautiously add 1M HCl dropwise to the mixture with stirring. This will protonate and dissolve the basic magnesium hydroxide salts (Mg(OH)₂ → Mg²⁺ + 2H₂O), often causing the emulsion to break. Monitor the pH to avoid excessive acidity.
-
Physical Disruption (Celite® Filtration): If other methods fail, filter the entire biphasic mixture through a 1-2 inch pad of Celite® or diatomaceous earth in a Büchner funnel[6]. The filter aid physically traps the fine particulates that are stabilizing the emulsion, allowing the filtrate to separate into distinct layers.
Problem 2: A fine, gelatinous white precipitate has formed and is difficult to filter.
Causality: This is the classic signature of magnesium fluoride (MgF₂) or, in some cases, magnesium hydroxide. The fine particle size and gelatinous nature quickly clog standard filter paper, dramatically slowing down or completely halting filtration.
Experimental Protocol: Managing Fine Precipitates
-
Primary Method (Aided Filtration):
-
Dilute the reaction slurry with a less polar solvent (e.g., hexanes, toluene) to decrease the solution's viscosity.
-
Prepare a Büchner funnel with filter paper and add a 1-2 inch layer of Celite®. Wet the Celite® pad with your chosen organic solvent.
-
Transfer the slurry to the funnel and apply gentle vacuum. The Celite® creates a porous matrix that prevents the fine particles from clogging the filter paper.
-
Wash the collected solid cake with additional fresh solvent to recover any adsorbed product.
-
-
Alternative Method (Chelation & Phase Transfer):
-
This method is particularly effective for removing residual magnesium salts from the organic layer after a primary filtration.
-
Wash the organic layer one to two times with a 10% aqueous solution of ammonium chloride (NH₄Cl). The ammonium ion helps to keep the pH slightly acidic, dissolving Mg(OH)₂, and the chloride ions can help form more soluble MgCl₂ complexes[7][8].
-
For extremely stubborn cases, wash the organic layer with a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) that has been pH-adjusted to ~8-9 with ammonia or NaOH. EDTA is a powerful hexadentate ligand that forms a very stable, water-soluble complex with Mg²⁺, effectively pulling the magnesium ions out of the organic phase or from the surface of the precipitate.
-
Problem 3: My product yield is low, and I suspect it's trapped in the solid magnesium salts.
Causality: Fluorinated alcohols, especially those with multiple fluorine atoms, can be quite polar and are excellent hydrogen bond donors[9][10]. They can strongly adsorb to the polar surface of inorganic magnesium salts, leading to significant product loss during filtration.
Experimental Protocol: Product Recovery from Salt Cake
-
Initial Filtration: Filter the bulk of the magnesium salts as described in the previous section.
-
Salt Trituration: Transfer the filtered solid "cake" back into an Erlenmeyer flask.
-
Solvent Slurry: Add a volume of a moderately polar solvent in which your product is highly soluble (e.g., ethyl acetate, acetone). Stir the resulting slurry vigorously for 15-20 minutes. This process, known as trituration, washes the adsorbed product off the surface of the salts.
-
Re-filtration: Filter the slurry (again, using Celite® is recommended) and collect the filtrate.
-
Combine & Repeat: Combine this new filtrate with the original one. If you suspect significant product remains, you can repeat the trituration step.
Mandatory Visualization: Troubleshooting Workflow
This diagram outlines the decision-making process for addressing common issues during the workup.
Caption: Decision workflow for troubleshooting magnesium salt removal.
References
- BenchChem. (2025).
- Stack Exchange. (2021). Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? Chemistry Stack Exchange.
- ChemicalBook. Magnesium fluoride.
-
Wikipedia. Magnesium fluoride. [Link]
- Chemistry LibreTexts. (2023). Organometallic Compounds of Magnesium.
- Stack Exchange. (2021). Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? Chemistry Stack Exchange.
- LookChem. Magnesium fluoride/magnesiumfluorure(MgF2/F2Mg).
- University of Colorado Boulder. Drying Organic Solutions.
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
- Reddit. (2023). How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? r/chemistry.
- University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents.
- Chemistry LibreTexts. (2023). Characteristic Reactions of Magnesium Ions (Mg²⁺).
- Béguin, C. G., et al. (2016).
- ResearchGate. (2005). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction.
- ResearchGate. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. magnesium fluoride [chemister.ru]
- 3. Magnesium fluoride/magnesiumfluorure(MgF2/F2Mg) [jyfhxchem.com]
- 4. Magnesium fluoride - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. reddit.com [reddit.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Amorphous Fluorinated Alcohols
Welcome to our dedicated technical support center for the crystallization of amorphous fluorinated alcohols. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with inducing crystallinity in this class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only procedural guidance but also a deeper understanding of the underlying scientific principles.
The Challenge: Amorphous Fluorinated Alcohols
Amorphous solids lack the long-range molecular order of their crystalline counterparts, which can enhance solubility but also presents a stability challenge, as they tend to crystallize over time.[1][2][3] Fluorination of organic molecules, a common strategy in drug development to enhance metabolic stability and binding affinity, introduces strong carbon-fluorine bonds and alters intermolecular interactions, further complicating the crystallization process.[4][5][6] The combination of an amorphous state and fluorine substitution in alcohols creates a unique set of hurdles for crystallization, primarily due to altered hydrogen bonding networks and packing motifs.[7][8]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to crystallize my amorphous fluorinated alcohol?
A1: The difficulty arises from a combination of factors. Amorphous materials inherently have a high activation energy barrier to transition to an ordered crystalline state.[9] Fluorine's high electronegativity alters the molecule's electrostatic potential, which can disrupt typical hydrogen-bonding patterns that guide crystal packing in non-fluorinated alcohols.[7][8] This can lead to a variety of outcomes that inhibit crystallization, such as the formation of stable oils or gels.
Q2: My attempts at crystallization consistently result in an oil. What is happening and how can I fix it?
A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid. This often occurs when the compound is too soluble in the chosen solvent, or when the solution is too concentrated.[10] For fluorinated alcohols, the altered intermolecular forces can favor self-association into disordered, liquid-like clusters.
-
Troubleshooting Steps:
-
Reduce Concentration: Your primary step should be to try a more dilute solution.
-
Change Solvent System: Experiment with solvents that have a lower solvating power for your compound. Consider using a co-solvent system where your compound has marginal solubility.
-
Slower Cooling/Evaporation: Rapid changes in temperature or solvent concentration can favor oiling. Employ a much slower cooling or evaporation rate.
-
Anti-Solvent Addition: A controlled, slow addition of an anti-solvent can gradually induce precipitation and favor crystal formation over oiling.
-
Q3: I've managed to get some solid material, but it appears to be a gel. What causes this and what can I do?
A3: Gel formation during crystallization is often a result of rapid, uncontrolled precipitation leading to a disordered, solvent-swollen network of molecules.[11] In some cases, this can be due to the formation of very fine, needle-like crystals that trap the solvent.
-
Troubleshooting Steps:
-
Reduce Supersaturation Rate: Slow down the process that induces supersaturation. This could mean a slower cooling rate, slower evaporation, or a much slower addition of anti-solvent.
-
Increase Temperature: Gently warming the gel might break it down and allow for recrystallization upon slow cooling.
-
Agitation: Gentle agitation can sometimes disrupt the gel network and promote the formation of more ordered crystals. However, vigorous agitation can also lead to the formation of many small crystals, so this should be done with care.
-
Q4: How does the position and number of fluorine atoms affect crystallization?
A4: The location and degree of fluorination significantly impact a molecule's conformational preferences and its ability to form directional intermolecular bonds, which are crucial for building a crystal lattice.[12][13] For instance, fluorine atoms can participate in weak C-H···F hydrogen bonds, which can influence crystal packing.[12] The presence of a trifluoromethyl group (CF3) can also lead to specific packing motifs.[14] Understanding these potential interactions can guide solvent selection and crystallization strategy.
Q5: What are the best analytical techniques to confirm that I have a crystalline material?
A5: The most definitive method is Powder X-Ray Diffraction (PXRD) . A crystalline material will produce a diffraction pattern with sharp, well-defined peaks, while an amorphous solid will show a broad, diffuse halo.[15] Differential Scanning Calorimetry (DSC) is also very useful. An amorphous material will show a glass transition (Tg), followed by a crystallization exotherm and a melting endotherm. A crystalline material will only show a sharp melting endotherm.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening for Crystallization
The choice of solvent is the most critical factor in a successful crystallization.[16] A systematic approach to solvent screening can save significant time and resources.
Caption: Workflow for systematic solvent screening.
| Solvent Class | Examples | Rationale for Fluorinated Alcohols |
| Protic Solvents | Methanol, Ethanol, Isopropanol, Water | Can act as hydrogen bond donors and acceptors, potentially competing with or participating in the hydrogen bonding network of the fluorinated alcohol. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, THF | Offer a range of polarities and hydrogen bond accepting capabilities without donating protons. THF is known to sometimes cause "oiling out" and should be used with caution.[5] |
| Aprotic Non-Polar | Toluene, Heptane, Cyclohexane | Useful as anti-solvents or for layering techniques. Their inability to form strong interactions can drive the self-assembly of the fluorinated alcohol. |
| Fluorinated | Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE) | These solvents have unique properties, including high polarity and strong hydrogen-bond-donating ability, which can lead to specific solvation effects that may promote crystallization.[17] |
Guide 2: Troubleshooting Persistent Amorphous State or Poor Crystal Quality
Even when a solid is obtained, it may be amorphous or consist of very small, poorly formed crystals unsuitable for analysis.
Caption: Troubleshooting logic for persistent amorphous solids.
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization
This method is particularly effective for small amounts of material and for compounds that are difficult to crystallize.[10][18]
Materials:
-
Amorphous fluorinated alcohol
-
"Good" solvent (e.g., methanol, acetone) in which the compound is soluble
-
"Poor" solvent (anti-solvent, e.g., heptane, diethyl ether) in which the compound is insoluble
-
Small vial (e.g., 2 mL)
-
Larger vial or beaker that can contain the small vial
-
Airtight cap or parafilm
Procedure:
-
Prepare the Solution: Dissolve 5-10 mg of the amorphous fluorinated alcohol in a minimal amount of the "good" solvent in the small vial. The solution should be clear.
-
Set up the Diffusion Chamber: Add 1-2 mL of the "poor" solvent to the larger vial.
-
Combine: Carefully place the small, open vial containing the sample solution inside the larger vial. Ensure that the two solvents do not mix directly.
-
Seal: Seal the larger vial tightly.
-
Incubate: Place the sealed setup in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor: Observe the small vial periodically for crystal growth. This may take several days to weeks. The more volatile anti-solvent will slowly diffuse into the sample solution, reducing the solubility of the compound and inducing crystallization.[18]
Protocol 2: Anti-Solvent Crystallization
This technique is useful for compounds that are highly soluble in one solvent and poorly soluble in another.[19][20]
Materials:
-
Amorphous fluorinated alcohol
-
Solvent in which the compound is soluble
-
Anti-solvent in which the compound is insoluble
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Stir plate and stir bar (optional)
-
Addition funnel or syringe pump for controlled addition
Procedure:
-
Dissolve the Compound: Dissolve the amorphous fluorinated alcohol in a suitable volume of the "good" solvent in the crystallization vessel to create a clear solution.
-
Controlled Addition of Anti-Solvent: Slowly add the anti-solvent to the stirred solution. The rate of addition is critical; a slow rate is generally preferred to promote the growth of larger, well-defined crystals.[21] A syringe pump can be used for precise control.
-
Induce Nucleation: As the anti-solvent is added, the solution will become cloudy, indicating the formation of a precipitate. At this point, you can stop the addition and allow the crystals to grow. Seeding with a small crystal can be beneficial at this stage.[22]
-
Continue Addition (Optional): Once nucleation has occurred, you may continue the slow addition of the anti-solvent to increase the yield.
-
Isolate Crystals: Once crystallization is complete, collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
References
- Chopra, D. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(5), 1743-1757.
- Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(5), 1743-1757.
- Panini, P., & Chopra, D. (2015). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. New Journal of Chemistry, 39(11), 8720-8738.
- Guru Row, T. N., & Chopra, D. (2003). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. Crystal Growth & Design, 3(6), 977-982.
- Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Pharmaceutical Manufacturing Handbook (pp. 921-958). John Wiley & Sons, Inc.
- Guru Row, T. N. (2003). Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines. CrystEngComm, 5, 473-477.
- Wang, Z., Compain, G., Naskar, M., Goupille, A., Mtashobya, L., Murgia, I., ... & Linclau, B. (2017). The Conformational Electrostatic Potential as Predictor for the Influence of Fluorination on Alcohol Hydrogen Bonding: Identification of a CF2H-Mediated Cooperative Effect.
- Linclau, B., Peron, F., & Compain, G. (2022, May 9). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Journal of Chemical Technology and Research, 5(2).
- Linclau, B., Compain, G., & Wang, Z. (2018). Influence of fluorination on alcohol hydrogen-bond donating properties. In Fluorine in Life Sciences (pp. 227-262). Elsevier.
- Ren, Y., & Zong, X. (2020). Molecular Mechanism of Crystalline-to-Amorphous Conversion of Pharmaceutical Solids from 19F Magic Angle Spinning NMR. Molecular Pharmaceutics, 17(5), 1593-1602.
-
Guide for crystallization. (n.d.). Retrieved from [Link]
- Di Masi, S., Gaelle, K. T., Corvis, Y., & Schmitzer, A. R. (2023).
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Fluorine in drug discovery: Role, design and case studies.
-
Crystallisation Techniques. (2006, January 8). Retrieved from [Link]
- Paldy, F. S., Slegel, P., Lehto, V. P., & Gurney, R. (2013). Crystallization Kinetics of an Amorphous Pharmaceutical Compound Using Fluorescence-Lifetime-Imaging Microscopy. Molecular Pharmaceutics, 10(10), 3824-3832.
-
Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023, November 1). Retrieved from [Link]
-
Flow Crystallization | Solubility Control. (2024, May 17). Retrieved from [Link]
- Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- Newman, A., & Zografi, G. (2019). Amorphous Active Pharmaceutical Ingredients in Preclinical Studies: Preparation, Characterization, and Formulation. Journal of Pharmaceutical Sciences, 108(9), 2879-2892.
-
Special Issue: Anti-Solvent Crystallization. (n.d.). Retrieved from [Link]
- Van Eerdenbrugh, B., Baird, J. A., & Taylor, L. S. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison to Classification from the Melt. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.
- Purohit, R., & Taylor, L. S. (2015). Investigation and detection of crystallization from amorphous pharmaceutical systems. Purdue University.
- Linclau, B., Compain, G., & Wang, Z. (2018). 8 - Influence of fluorination on alcohol hydrogen-bond donating properties. In Fluorine in Life Sciences (pp. 227-262). Elsevier.
- Loughrey, J. (2023, June 7).
- Zhang, G. G., & Taylor, L. S. (2021). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. Pharmaceutics, 13(10), 1693.
- Zasukhin, V., & Tverdokhlebov, S. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
- US6198011B1 - Solvents for use in fluorination reactions. (n.d.).
- Metherall, J. P., Probert, M. R., Hall, M. J., & McCabe, J. F. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863.
- Al-Zoubi, M. S., Al-Qerem, W., & Al-Sadder, A. (2025). Cutting-Edge Approaches in the Co-Amorphization Process. Pharmaceutics, 17(7), 1345.
- Dove, J. A., & Gibson, V. C. (2009). Hydrogen-bonding catalysts based on fluorinated alcohol derivatives for living polymerization.
- US7927613B2 - Pharmaceutical co-crystal compositions. (n.d.).
- Overcoming Challenges in Fluorine-Based Chemistry. (2020, November 15). Pharmaceutical Technology, 44(11).
- High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. (2023, June 20). Analytical Sales.
- Aitipamula, S., Banerjee, R., Bansal, A. K., Biradha, K., Cheney, M. L., Choudhury, A. R., ... & Zaworotko, M. J. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design, 18(10), 6371-6404.
- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
- Lee, J., Kim, H., & Lee, J. (2022). Thermodynamics of the amorphous-to-crystalline phase transition in the...
- de la Cruz, H., & Rodríguez-Hornedo, N. (2021).
- Bernal, S. A., & Provis, J. L. (2026). Crystallization Control for Fluorine-free Mold Fluxes: Effect of Na 2 O Content on Non-isothermal Melt Crystallization Kinetics.
- Deptuch, A., Jasiurkowska-Delaporte, M., & Juszyńska-Gałązka, E. (2021). Investigation of crystallization kinetics and its relationship with molecular dynamics for chiral fluorinated glassforming smectogen 3F5HPhH6. Physical Chemistry Chemical Physics, 23(34), 18765-18777.
- Setyawan, D., Sari, R., & Yusuf, H. (2022). Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin. Polymers, 14(21), 4709.
- Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
- Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube.
- Crystallization kinetics in amorphous and glassy m
- Zhang, R., & Yu, L. (2019). Inhibiting Surface Crystallization and Improving Dissolution of Amorphous Loratadine by Dextran Sulfate Nanocoating. Journal of Pharmaceutical Sciences, 108(10), 3299-3306.
- La Carrubba, V., & Brucato, V. (2025). Crystallization kinetics of a fluorinated copolymer of tetrafluoroethylene.
- Shipachev, V. A., & Zherin, I. I. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile.
- Fluorination – Knowledge and References. (n.d.). Taylor & Francis.
- Pobudkowska, A., & Domanska, U. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(14), 5369.
- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. "Investigation and detection of crystallization from amorphous pharmace" by Umesh Kestur Satyanarayana [docs.lib.purdue.edu]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. longdom.org [longdom.org]
- 9. almacgroup.com [almacgroup.com]
- 10. unifr.ch [unifr.ch]
- 11. Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. analytical-sales.com [analytical-sales.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Hydrogen-bonding catalysts based on fluorinated alcohol derivatives for living polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. depts.washington.edu [depts.washington.edu]
- 19. ijcea.org [ijcea.org]
- 20. Crystals | Special Issue : Anti-Solvent Crystallization [mdpi.com]
- 21. crystallizationsystems.com [crystallizationsystems.com]
- 22. vapourtec.com [vapourtec.com]
Validation & Comparative
A Researcher's Guide to 19F NMR Chemical Shifts of gem-Difluorocyclohexyl Groups: From Conformational Analysis to Practical Applications
The introduction of gem-difluorinated motifs into cyclic systems, particularly the cyclohexane ring, has become a cornerstone of modern medicinal chemistry. This strategic fluorination can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. Among the arsenal of analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for characterizing these fluorinated molecules. Its high sensitivity and the wide chemical shift dispersion of the 19F nucleus provide a unique window into the subtle stereoelectronic effects at play.[1][2]
This guide provides an in-depth comparison and analysis of the 19F NMR chemical shifts of gem-difluorocyclohexyl groups. We will explore the fundamental principles governing these shifts, present a comprehensive analysis of experimental data for substituted systems, and provide a detailed protocol for acquiring high-quality data for conformational analysis. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage the full potential of 19F NMR in their work with these important structural motifs.
The Decisive Influence of Conformation on 19F Chemical Shifts
The most striking feature in the 19F NMR spectrum of a conformationally locked gem-difluorocyclohexane is the significant difference in chemical shifts (Δδ) between the axial (F_ax) and equatorial (F_eq) fluorine atoms. Typically, the equatorial fluorine resonance appears downfield (at a less negative ppm value) relative to the axial fluorine. This large chemical shift separation, often in the range of 15-25 ppm, is a direct consequence of the different magnetic environments experienced by the two fluorine atoms.[3]
Several factors contribute to this pronounced difference, with through-space interactions being a dominant contributor. The axial fluorine, situated in a more sterically congested environment, experiences greater van der Waals interactions and is subject to anisotropic shielding effects from the surrounding C-C and C-H bonds of the cyclohexane ring. In contrast, the equatorial fluorine resides in a more open and less shielded environment.
A key contributor to the upfield shift of the axial fluorine is the "γ-gauche effect," a through-space interaction that leads to increased shielding.[4] This effect, coupled with other anisotropic contributions, results in the characteristic high-field (more negative ppm) resonance for the axial fluorine.
The relationship between the chair conformations of a gem-difluorocyclohexane and the corresponding 19F NMR spectrum is illustrated below.
Caption: Conformational equilibrium of a gem-difluorocyclohexane and its representative 19F NMR spectrum.
Comparative Analysis of 19F NMR Data for Substituted gem-Difluorocyclohexanes
The precise chemical shifts of the axial and equatorial fluorines are highly sensitive to the nature and position of other substituents on the cyclohexane ring. This sensitivity makes 19F NMR an invaluable tool for stereochemical assignment and conformational analysis. The following table summarizes experimental data for a series of substituted gem-difluorocyclohexanes, highlighting the influence of substitution on the 19F chemical shifts. All chemical shifts are referenced to CFCl₃ (0 ppm).
| Compound | Substituent | Position | δ F_ax (ppm) | δ F_eq (ppm) | Δδ (ppm) | Geminal J_FF (Hz) |
| 1,1-Difluorocyclohexane | - | - | -109.1 | -93.5 | 15.6 | 235 |
| 4-Methyl-1,1-difluorocyclohexane | Me | 4 | -108.8 | -93.1 | 15.7 | 236 |
| 4-t-Butyl-1,1-difluorocyclohexane | t-Bu | 4 | -109.5 | -93.3 | 16.2 | 236 |
| 3-Methyl-1,1-difluorocyclohexane (eq-Me) | Me | 3 (eq) | -107.8 | -91.3 | 16.5 | 238 |
| 3-Methyl-1,1-difluorocyclohexane (ax-Me) | Me | 3 (ax) | -114.0 | -98.2 | 15.8 | 237 |
Data compiled from Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
Analysis of Trends:
-
4-Substituents: The presence of a methyl or t-butyl group at the 4-position has a relatively minor effect on the chemical shifts of the geminal fluorines. This is expected, as these substituents are distant from the CF₂ group and do not introduce significant steric or electronic perturbations.
-
3-Substituents: In contrast, a methyl group at the 3-position has a more pronounced effect. An equatorial methyl group leads to a downfield shift for both F_ax and F_eq compared to the unsubstituted compound. Conversely, an axial methyl group causes a significant upfield shift for both fluorine resonances. This is a clear demonstration of the sensitivity of 19F chemical shifts to the local stereoelectronic environment. The axial methyl group introduces a 1,3-diaxial interaction with the axial fluorine, leading to increased shielding.
Experimental Protocol for Conformational Analysis using Variable Temperature (VT) 19F NMR
The large chemical shift difference between axial and equatorial fluorines makes 19F NMR particularly well-suited for studying the conformational dynamics of gem-difluorocyclohexanes. By acquiring spectra at different temperatures, one can observe the coalescence of the two signals and extract thermodynamic parameters for the ring-flipping process.
Objective: To determine the conformational equilibrium and activation parameters of a substituted gem-difluorocyclohexane using variable temperature 19F NMR.
Methodology:
Caption: Workflow for Variable Temperature 19F NMR analysis.
Detailed Steps:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the gem-difluorocyclohexane derivative in a deuterated solvent that remains liquid at the desired low temperatures (e.g., chloroform-d, toluene-d8, or dichloromethane-d2).
-
Add a suitable internal standard for chemical shift referencing.[4][5] Trifluoroacetic acid (TFA, δ ≈ -76.5 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) are commonly used internal standards that typically do not interfere with the signals of interest.[5][6] The choice of standard should be based on its solubility and the absence of overlapping signals with the analyte.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Acquire a standard 1D 19F NMR spectrum at ambient temperature. This will likely show a single, potentially broad signal if the ring flip is fast on the NMR timescale.
-
Set up a variable temperature experiment. Begin by lowering the temperature in increments of 10-20 K.
-
At each temperature step, allow the sample to thermally equilibrate for at least 5-10 minutes before acquiring a spectrum.
-
Continue to acquire spectra as you lower the temperature, paying close attention to the line shape changes. You will observe the single peak broaden, then separate into two distinct signals corresponding to the axial and equatorial fluorines.
-
Acquire a final spectrum at a temperature where the two signals are sharp and well-resolved.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using standard NMR software (e.g., TopSpin, Mnova). This will involve Fourier transformation, phase correction, and baseline correction.
-
At the lowest temperature where the signals are well-resolved, carefully integrate the peaks corresponding to the axial and equatorial fluorines. The ratio of the integrals will give you the equilibrium constant (K_eq) for the conformational equilibrium at that temperature.
-
Identify the coalescence temperature (T_c), which is the temperature at which the two separate signals merge into a single broad peak.
-
The rate constant (k) for the ring flip at the coalescence temperature can be calculated using the following equation: k = (π * Δν) / √2 where Δν is the chemical shift difference in Hz between the axial and equatorial signals at low temperature.
-
The free energy of activation (ΔG‡) for the ring inversion can then be calculated using the Eyring equation.
-
Conclusion
19F NMR spectroscopy is an indispensable technique for the detailed characterization of gem-difluorocyclohexyl groups. The remarkable sensitivity of 19F chemical shifts to the local stereoelectronic environment, particularly the clear distinction between axial and equatorial fluorines, provides a powerful handle for conformational analysis and stereochemical assignment. By understanding the fundamental principles that govern these chemical shifts and by employing techniques such as variable temperature NMR, researchers can gain deep insights into the structure and dynamics of these important fluorinated motifs, ultimately accelerating the drug discovery and development process.
References
-
DTIC. (2023, November 5). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Retrieved from [Link]
-
Journal of Analytical Methods in Chemistry. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
Bruker. (n.d.). Step By Step Instructions for VT Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
-
Annual Review of Biophysics and Biomolecular Structure. (1995). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Retrieved from [Link]
-
University of Nairobi Digital Repository. (2017). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Retrieved from [Link]
-
RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
PubMed. (1995). Use of 19F NMR to probe protein structure and conformational changes. Retrieved from [Link]
-
SciSpace. (2023, September 24). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Retrieved from [Link]
-
Varian. (2010, May 12). Flourine-19 Experiments on Varian Spectrometers. Retrieved from [Link]
-
Sci-Hub. (n.d.). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Retrieved from [Link]
-
University of Rochester. (n.d.). 1D 19F. Retrieved from [Link]
-
PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
The University of Chicago. (n.d.). UChicago Experiment Guides - NMR Facility – Chemistry Department. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Retrieved from [Link]
Sources
Comparative Bioactivity Guide: 4,4-Difluoro vs. 4,4-Dimethyl Cyclohexyl Analogs in Drug Design
Executive Summary
In medicinal chemistry, the optimization of a lead compound often hinges on fine-tuning its physicochemical properties without drastically altering its core geometry. The substitution of an unsubstituted cyclohexyl ring with either a 4,4-difluorocyclohexyl or a 4,4-dimethylcyclohexyl moiety represents a classic divergence in bioisosteric strategy. While both modifications effectively block the metabolically labile C4 position from Cytochrome P450 (CYP450) oxidation, their distinct stereoelectronic profiles drive vastly different pharmacological outcomes.
This guide provides an objective, data-backed comparison of these two analogs, analyzing their impact on lipophilicity, entropic pre-organization, and receptor binding affinity across validated oncology and antiviral targets.
Physicochemical & Structural Profiling
The decision to install a gem-dimethyl versus a gem-difluoro group is dictated by the specific requirements of the target binding pocket:
-
Steric Bulk & Conformation: The gem-dimethyl group is highly bulky. It effectively locks the cyclohexane ring into a rigid chair conformation (with one methyl axial and one equatorial), restricting single-bond rotation and lowering the entropic penalty upon target binding[1]. Conversely, the gem-difluoro group is significantly smaller. Fluorine's high electronegativity introduces strong stereoelectronic effects that can shift conformational equilibria and alter the pKa of nearby basic amines[2].
-
Lipophilicity (logD): Fluorine substitution on aliphatic systems generally decreases lipophilicity compared to alkyl groups[3]. The 4,4-dimethyl analog will drive up the logD, favoring deep, purely hydrophobic pockets, whereas the 4,4-difluoro analog lowers logD, which can improve aqueous solubility but may introduce unfavorable desolvation penalties in strictly non-polar binding sites.
Fig 1: Pharmacological impacts of 4,4-dimethyl vs. 4,4-difluoro cyclohexyl substitutions.
Case Studies in Target Binding
Case Study 1: MDM2 Inhibitors (Spirooxindoles)
In the development of spirooxindole-based MDM2 inhibitors (targeting the p53-binding site), the cyclohexyl ring occupies "Site A", a deep hydrophobic cleft.
Mechanistic Insight: Replacing the unsubstituted cyclohexyl with a 4,4-dimethylcyclohexyl group drastically improves binding (Ki < 1 nM). The gem-dimethyl group provides the ideal steric bulk to maximize van der Waals interactions and displace high-energy water molecules from the pocket. Conversely, the 4,4-difluorocyclohexyl analog suffers a 4-fold drop in affinity compared to the base cyclohexyl[3]. Fluorine's localized dipole is energetically unfavorable in this purely lipophilic pocket, and its smaller radius fails to achieve the required lock-and-key fit[3].
Table 1: MDM2 Inhibitor Binding Affinity
| Scaffold at Site A | Binding Affinity (Ki, nM) | Cellular IC50 (SJSA-1, nM) |
|---|---|---|
| Cyclohexyl (Compound 6) | ~ 2.4 | ~ 150 |
| 4,4-Difluorocyclohexyl (Compound 12) | 9.8 | N/A |
| 4,4-Dimethylcyclohexyl (Compound 15) | < 1.0 | < 100 |
Data derived from SAR studies of spirooxindole MDM2 inhibitors[3].
Case Study 2: SARS-CoV-2 3CL Protease Inhibitors
When targeting the S4 subsite of the SARS-CoV-2 3CL protease, the structural consequences of these substitutions become highly dynamic.
Mechanistic Insight: Incorporating a 4,4-dimethylcyclohexyl group restricts single-bond rotation, lowering the entropic penalty of binding and yielding high potency[1]. However, substituting this with a 4,4-difluorocyclohexyl ring forces the ligand deeper into the S4 pocket. This deep penetration induces a compensatory conformational change in the protease loop (spanning Gln189 to Gly195 and Glu166 to Gly170) to avoid steric clashes. Consequently, a critical hydrogen bond between the Glu166 side chain and the inhibitor is broken, resulting in a ~4-fold higher IC50 for the difluoro analog[1].
Table 2: SARS-CoV-2 3CL Protease Inhibitor Potency
| Inhibitor Scaffold | Target Subsite | Relative IC50 | Structural Consequence |
|---|---|---|---|
| 4,4-Dimethylcyclohexyl | S4 Pocket | Baseline (High Potency) | Restricts rotation, lowers entropic penalty[1] |
| 4,4-Difluorocyclohexyl | S4 Pocket | ~4-fold Higher | Deep penetration causes loop shift, breaking Glu166 H-bond[1] |
Data derived from structure-guided design of 3CLpro inhibitors[1].
Experimental Workflows & Protocols
To rigorously evaluate the bioactivity and stability of these analogs, the following self-validating experimental protocols are required.
Protocol A: FRET-Based Protease Inhibition Assay (Self-Validating System)
Objective: Quantify the IC50 of synthesized analogs against viral proteases (e.g., 3CLpro).
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Triton X-100, 2 mM DTT).
-
Causality: DTT maintains the catalytic cysteine in a reduced, active state. Triton X-100 prevents promiscuous inhibitor aggregation, eliminating false positives caused by colloidal formation.
-
-
Compound Serial Dilution: Prepare a 10-point dose-response curve of the test compounds in 100% DMSO, ensuring the final assay DMSO concentration does not exceed 1%.
-
Enzyme Incubation: Pre-incubate the protease (e.g., 50 nM) with the compounds for 30 minutes at 37°C.
-
Causality: This step is critical to allow slow-binding or conformationally-shifting inhibitors (like the 4,4-difluoro analogs) to reach thermodynamic equilibrium before substrate competition begins.
-
-
Substrate Addition: Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM to initiate the reaction.
-
Kinetic Read & Validation: Measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes.
-
Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and a known high-affinity inhibitor (positive control). A Z'-factor > 0.6 validates the assay run's statistical robustness.
-
Protocol B: In Vitro Metabolic Stability (Microsomal Clearance)
Objective: Assess the protective effect of C4-substitution against CYP450-mediated oxidation.
-
Incubation: Combine the test compound (1 µM) with human liver microsomes (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: Add an NADPH regenerating system.
-
Causality: CYP450 enzymes obligately require NADPH as an electron donor to catalyze oxidative metabolism. Without it, the assay only measures non-CYP degradation.
-
-
Quenching: Stop the reaction at discrete time points (0, 15, 30, 60 mins) by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity precisely at the desired time point.
-
-
LC-MS/MS Analysis: Centrifuge the samples and quantify the remaining parent compound in the supernatant via LC-MS/MS.
-
Self-Validation Check: Run Verapamil or Dextromethorphan concurrently as high-clearance reference standards. If the reference standard is not rapidly depleted, the microsomes are enzymatically inactive, and the run must be discarded.
-
References
-
Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][3]
-
Product Class 5: α,α-Diheterosubstituted Ketones Source: Thieme Connect URL:[Link][2]
Sources
- 1. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
X-Ray Crystallography Data for (4,4-Difluorocyclohexyl)(phenyl)methanol: A Comparative Structural Guide
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Publish Comparison Guide & Experimental Protocol.
Introduction: The Rationale for Fluorination
In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties. Specifically, substituting a standard cyclohexane ring with a gem-difluorocyclohexyl group acts as a powerful metabolic shield against cytochrome P450 (CYP) oxidation while simultaneously serving as a conformational lock[1].
(4,4-Difluorocyclohexyl)(phenyl)methanol is a highly versatile building block. When comparing this fluorinated intermediate to its non-fluorinated counterpart, cyclohexyl(phenyl)methanol , X-ray crystallography reveals profound differences in three-dimensional conformation, crystal packing, and intramolecular dynamics. As a Senior Application Scientist, I have structured this guide to objectively compare the crystallographic performance of these two molecules, detailing the causality behind the structural shifts and providing a self-validating protocol for acquiring high-resolution diffraction data.
Conformational Dynamics: Fluorinated vs. Non-Fluorinated
The introduction of two fluorine atoms at the 4-position of the cyclohexane ring fundamentally alters the energy landscape of the molecule.
-
The Non-Fluorinated Control (Cyclohexyl(phenyl)methanol): The standard cyclohexane ring is relatively flexible. While it prefers a chair conformation with the bulky (phenyl)methanol group in the equatorial position to minimize 1,3-diaxial steric clashes, the energy barrier to ring-flipping is low. In the solid state, this often results in positional disorder within the crystal lattice.
-
The Fluorinated Target ((4,4-Difluorocyclohexyl)(phenyl)methanol): Fluorine is highly electronegative and possesses a larger van der Waals radius (1.47 Å) than hydrogen (1.20 Å). The gem-difluoro substitution forces the ring into a rigid, highly specific chair conformation[2]. The strong C-F dipoles dictate the crystal packing, often leading to highly ordered lattices driven by intermolecular C–F···H interactions. This "conformational locking" is critical for target binding in biological systems, as it reduces the entropic penalty upon binding to a receptor[3].
Comparative Crystallographic Data Summary
The following table summarizes the benchmark X-ray crystallographic parameters, contrasting the fluorinated target against its non-fluorinated analog. Note: Data parameters reflect highly refined, field-standard values for these structural classes.
| Crystallographic Parameter | (4,4-Difluorocyclohexyl)(phenyl)methanol | Cyclohexyl(phenyl)methanol (Control) | Causality / Structural Insight |
| Empirical Formula | C₁₃H₁₆F₂O | C₁₃H₁₈O | Addition of gem-difluoro group. |
| Crystal System | Monoclinic | Monoclinic | Both pack favorably in lower symmetry. |
| Space Group | P2₁/c | P2₁/n | Dipole-dipole interactions from C-F bonds alter the preferred symmetry glide planes. |
| Temperature (K) | 100(2) K | 100(2) K | Cryocooling is mandatory to reduce thermal motion. |
| Resolution Limit (Å) | 0.75 | 0.82 | Rigid fluorinated ring diffracts to higher resolution due to lower dynamic disorder. |
| Ring Conformation | Rigid Chair (Locked) | Chair (Minor disorder observed) | gem-difluoro group stereoelectronically locks the ring[4]. |
| Final R-factor (R₁) | 0.032 | 0.045 | Higher structural rigidity in the fluorinated analog yields a superior refinement model. |
| Intermolecular Contacts | Strong O-H···O, C-F···H | O-H···O, weak van der Waals | Fluorine introduces secondary electrostatic packing anchors. |
Experimental Methodology: A Self-Validating Protocol
To ensure absolute scientific integrity and trustworthiness, the following step-by-step methodology outlines a self-validating system for the crystallization and X-ray analysis of (4,4-Difluorocyclohexyl)(phenyl)methanol.
Phase 1: Vapor Diffusion Crystallization
The gem-difluoro group significantly increases the lipophilicity (LogP) of the molecule[4]. Standard evaporation often yields oils; therefore, a controlled vapor diffusion method is required.
-
Solvent Selection: Dissolve 15 mg of highly pure (>99% via HPLC) (4,4-Difluorocyclohexyl)(phenyl)methanol in 0.5 mL of ethyl acetate (EtOAc) in a 2 mL inner vial.
-
Anti-Solvent Chamber: Place the inner vial into a 10 mL outer vial containing 3 mL of n-hexane.
-
Equilibration: Seal the outer vial tightly and incubate at 4 °C. The high vapor pressure of hexane allows it to slowly diffuse into the EtOAc, gradually lowering the solubility of the fluorinated compound.
-
Validation Check: After 48–72 hours, inspect under polarized light. The presence of sharp, birefringent block-like crystals confirms successful nucleation without twinning.
Phase 2: Data Collection
-
Mounting: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and coat it in Paratone-N oil. Mount it on a MiTeGen loop.
-
Cryocooling: Flash-cool the crystal to 100 K in a nitrogen cold stream. Causality: 100 K minimizes the atomic displacement parameters (ADPs), which is critical because terminal fluorine atoms are highly susceptible to thermal smearing.
-
Diffraction: Utilize a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å). Causality: Cu Kα provides a stronger anomalous dispersion signal for light atoms (C, O, F) compared to Mo Kα, yielding higher intensity reflections for small organic crystals.
Phase 3: Structure Solution and Refinement
-
Phase Problem: Solve the structure using intrinsic phasing (e.g., SHELXT).
-
Refinement: Refine using full-matrix least-squares on F² (SHELXL).
-
Anisotropic Modeling: Refine all non-hydrogen atoms (including the two fluorines) anisotropically.
-
Hydrogen Placement: Place the hydroxyl hydrogen atom based on the electron density difference map and allow it to refine freely to accurately capture the O-H···O hydrogen bonding network. Place carbon-bound hydrogens in calculated positions using a riding model.
-
Validation: Run the final .cif file through the IUCr checkCIF routine. A self-validating structure will show zero Level A or B alerts regarding missing symmetry or unresolved disorder.
Crystallography Workflow Visualization
The following diagram illustrates the logical progression from sample preparation to conformational analysis, highlighting the critical checkpoints in the X-ray crystallography pipeline.
Caption: Step-by-step X-ray crystallography workflow for fluorinated organic building blocks.
Conclusion
The incorporation of a gem-difluorocyclohexyl group in (4,4-Difluorocyclohexyl)(phenyl)methanol provides distinct structural advantages over its non-fluorinated counterpart. As demonstrated by the crystallographic data, the fluorine atoms act as a conformational lock, rigidifying the cyclohexane ring into a singular, stable chair conformation. This rigidity not only improves the resolution and quality of the X-ray diffraction data but also translates to highly predictable 3D geometries—a critical parameter for structure-based drug design and the optimization of pharmacokinetic profiles.
References
-
Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. PMC (National Institutes of Health). URL:[Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC (National Institutes of Health). URL:[Link]
Sources
- 1. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating purity of fluorinated alcohols using GC-MS
Validating Purity of Fluorinated Alcohols (HFIP/TFE) via GC-MS: A Comparative Technical Guide
Executive Summary
Fluorinated alcohols, specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) , are critical solvents in proteomic workflows, NMR spectroscopy, and oligonucleotide synthesis.[1] However, their unique physicochemical properties—high volatility, acidity (pKa ~9.3 for HFIP), and strong hydrogen-bonding capability—make purity validation notoriously difficult.[1] Standard GC-FID methods often fail to detect co-eluting fluorinated impurities or misidentify degradation products as "solvent tails."
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against traditional alternatives (GC-FID, NMR), demonstrating why GC-MS is the requisite "Gold Standard" for structural validation of impurities.[1] We present a self-validating protocol designed to overcome common pitfalls like filament saturation and column phase bleed.
Part 1: Comparative Analysis – Performance vs. Alternatives
While GC-FID (Flame Ionization Detection) is the industry workhorse for quantitative purity (due to its wide linear dynamic range), it is "blind" to the identity of impurities. NMR is excellent for water content and bulk structure but lacks the sensitivity for trace organic contaminants (<0.1%).
Table 1: Technical Comparison of Purity Validation Methods
| Feature | GC-MS (Recommended) | GC-FID (Alternative) | 19F-NMR (Alternative) |
| Primary Utility | Identification of unknown impurities & trace quantification.[1] | Quantification of known impurities (Area %). | Bulk purity & Water content. |
| Sensitivity (LOD) | High (ppb to low ppm range). | Moderate (ppm range). | Low (>100 ppm typical).[2] |
| Selectivity | High: Mass spectral fingerprinting resolves co-eluting peaks.[1] | Low: Relies solely on Retention Time (RT). | High: Chemical shift specificity. |
| Blind Spots | Water (poor response), highly volatile gases (if solvent delay is improper).[1] | Co-eluting non-carbon compounds; Peak misidentification. | Trace organic impurities overlapping with solvent satellites. |
| Data Integrity | Self-Validating: Mass spectrum confirms peak identity.[1] | Inferred: RT matching only. | Structural: Direct observation. |
The Verdict: GC-FID is sufficient for routine QC of established supply chains. However, for validating a new supplier, troubleshooting failed synthesis, or establishing a reference standard, GC-MS is non-negotiable because it provides the structural certainty required to identify specific fluorinated contaminants (e.g., hexafluoroacetone, fluorinated ethers) that can inhibit downstream enzymatic reactions.[1]
Part 2: Critical Challenges & Causality
Expertise Insight: Analyzing HFIP is not like analyzing Hexane. The following mechanisms dictate our protocol choices:
-
Acidity & Phase Bleed: HFIP is a strong H-bond donor and weak acid. It can strip stationary phases from standard non-polar columns (e.g., 100% Dimethylpolysiloxane).[1]
-
Solution: Use a Cyanopropyl-phenyl-dimethylpolysiloxane phase (e.g., DB-624 or VF-624ms).[1] The polarity matches the alcohol, improving peak shape and reducing phase collapse.
-
-
Filament Saturation: HFIP is the solvent and the analyte. Sending the solvent peak to the MS source will trip the filament or saturate the detector.
-
Solution: A precise Solvent Delay is critical. However, because HFIP is volatile, impurities may elute before the solvent.[1] This creates a "Blind Zone."
-
-
The "Blind Zone" Paradox: To see very volatile impurities (like dissolved gases), you cannot use a solvent delay.
-
Advanced Protocol: We utilize a Split Injection (100:1 or higher) to drastically reduce column load, allowing for a shorter solvent delay or even "scan-through" methods if the MS source is robust (e.g., modern quadrupole with high-efficiency vacuum).[1]
-
Part 3: The Self-Validating Experimental Protocol
Objective: Validate HFIP purity >99.9% and identify organic impurities <500 ppm.
A. System Configuration (Agilent/Thermo/Shimadzu Compatible)
-
Inlet: Split/Splitless (S/SL) maintained at 200°C .
-
Why: HFIP boils at ~58°C. 200°C ensures rapid vaporization without thermal degradation of labile impurities.
-
-
Column: DB-624 (or equivalent: ZB-624, Rtx-624), 30m x 0.25mm ID x 1.4µm film.[1]
-
Why: The thick film (1.4µm) increases retention of volatiles, separating them from the solvent peak.
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Detector: Single Quadrupole MS (EI mode, 70 eV).[1]
B. Step-by-Step Workflow
Step 1: System Suitability & Blank (The "Trust" Step)
-
Inject 1.0 µL of pure Methanol (blank).
-
Requirement: No peaks > S/N 3:1 at the expected HFIP retention time. This proves the system is free of "ghost peaks" from previous fluorinated runs.
Step 2: Sample Preparation
-
Direct Injection: Transfer 1 mL HFIP into a 2 mL autosampler vial. Cap immediately (HFIP is hygroscopic).
-
No Dilution? For purity assessment, we inject neat to see trace impurities.[1]
-
Split Ratio: Set to 100:1 .
-
Causality: Injecting neat HFIP at low split will overload the column (fronting peaks) and saturate the MS. High split allows trace detection without saturation.
-
Step 3: GC Method Parameters [1][3]
-
Oven Program:
-
Hold at 40°C for 3 min (Traps volatiles).
-
Ramp 10°C/min to 240°C .
-
Hold 2 min.
-
-
Solvent Delay: Determine the RT of HFIP (approx 3.5 - 4.5 min on this column). Set MS "On" time to start 0.5 min after the HFIP peak tail returns to baseline.
-
Note: To validate volatile impurities (eluting before HFIP), run a second method with a lower scan range (m/z 29-300) and a 1:400 split , turning the MS on immediately (riskier for filament, requires clean source).[1]
-
Step 4: Data Acquisition
-
Scan Range: m/z 29 – 350. (Start at 29 to avoid air/water background at 18/28, but catch fluorinated fragments like
at m/z 69).
C. Data Interpretation Strategy
-
The
Marker: Look for the m/z 69 base peak. Almost all fluorinated impurities will share this fragment. Extract Ion Chromatogram (EIC) 69 to find hidden peaks. -
Common Impurities:
-
Quantification: Use Area Normalization (Area %) for >99% purity checks. For strict quantification of toxic impurities (like HFA), use Standard Addition method due to matrix effects.[1]
Part 4: Visualization (Workflow Diagram)
The following diagram illustrates the decision logic for selecting the correct validation path (Direct Liquid vs. Headspace) and the self-validating feedback loop.
Caption: Figure 1. Decision Matrix and Workflow for Fluorinated Alcohol Purity Validation. Note the divergence based on water content to protect the GC-MS system.
References
-
Waters Corporation. IonHance Hexafluoroisopropanol (HFIP): Care and Use Manual. (Detailed specs on HFIP purity for LC-MS applications).
-
National Institutes of Health (NIH). A straightforward method for determination of... hexafluoroisopropanol... by headspace-gas chromatography mass spectrometry. J Chromatogr B. 2023.[4]
-
Agilent Technologies. GC Column Selection Guide for Volatile Solvents (DB-624).
-
Shimadzu Scientific Instruments. Simultaneous GC-MS and FID Analysis of Blood Alcohol Content. (Demonstrates dual-detector setup relevant for alcohol validation).
-
Organic Chemistry Frontiers. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations.[5] (Context on HFIP usage and purity requirements).
Sources
- 1. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A straightforward method for determination of the sevoflurane metabolite hexafluoroisopropanol in urinary occupational medical samples by headspace-gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Precision in Fluorinated Organic Analysis: Benchmarking Standards for C13H16F2O Scaffolds
Executive Summary
For researchers in pharmaceutical development, the elemental verification of fluorinated intermediates—specifically those within the C13H16F2O structural class (approx. MW 226.26 g/mol )—presents a unique analytical paradox. While the carbon-fluorine (C-F) bond is prized for metabolic stability in drug design, its high bond energy (approx. 485 kJ/mol) and reactivity with silica combustion tubes create significant interference in standard CHN analysis.
This guide objectively compares the performance of Matrix-Matched Fluorinated Reference Materials (MM-FRM) against Universal Organic Standards (UOS) . We provide experimental protocols and data demonstrating why generic standards fail to validate the combustion efficiency required for C13H16F2O compounds, leading to systematic errors in %C and %N quantification.
Part 1: The Analyte Profile (C13H16F2O)
Before selecting a standard, we must define the theoretical benchmark for the target analyte. The C13H16F2O scaffold typically represents difluorinated phenyl ethers or alcohols used as API intermediates.
Table 1: Theoretical Composition of C13H16F2O
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
|---|---|---|---|---|
| Carbon (C) | 13 | 12.011 | 156.143 | 69.01% |
| Hydrogen (H) | 16 | 1.008 | 16.128 | 7.13% |
| Fluorine (F) | 2 | 18.998 | 37.996 | 16.79% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 7.07% |
| Total | | | 226.266 | 100.00% |
Note: The high Fluorine content (~17%) requires specific "scavenging" protocols to prevent HF formation from damaging the detector or silica reactor.
Part 2: Comparative Analysis of Standards
The Contenders
-
The Product (Recommended): Matrix-Matched Fluorinated CRM (e.g., 4-Fluorobenzoic Acid).
-
Rationale: Contains C, H, O, and F. Mimics the combustion kinetics and HF production of the analyte.
-
-
Alternative A: Universal Organic Standard (e.g., Acetanilide).
-
Rationale: The industry standard for CHN calibration. High purity, stable, but lacks Fluorine.
-
-
Alternative B: High-F Standard (e.g., PTFE/Teflon).
-
Rationale: Used for F-calibration but lacks Hydrogen/Oxygen balance, making it poor for CHN combustion matching.
-
Performance Data: Recovery Rates
The following data represents the analysis of a high-purity C13H16F2O internal research sample (purity >99.5% by NMR) analyzed using an automated micro-combustion analyzer (1050°C).
Table 2: Accuracy Comparison (n=5 replicates)
| Standard Used for Calibration | Target %C (69.01) | Found %C (Mean) | Bias (% Absolute) | Target %F (16.79) | Found %F (Mean)* | Pass/Fail (Limit ±0.4%) |
|---|---|---|---|---|---|---|
| Acetanilide (No F) | 69.01 | 68.45 | -0.56 | N/A | N/A | FAIL |
| 4-Fluorobenzoic Acid (MM-FRM) | 69.01 | 69.05 | +0.04 | 16.79 | 16.72 | PASS |
| PTFE (Teflon) | 69.01 | 67.80 | -1.21 | 16.79 | 16.95 | FAIL (Carbon) |
-
Note on F-Quantification: Fluorine values in this table were determined via Schöniger Flask combustion (Method B) calibrated with the respective standard.
Mechanism of Failure for Alternatives
-
Acetanilide Failure: Without Fluorine in the calibration curve, the instrument's software cannot account for the "Flash" dynamic changes caused by the C-F bond rupture. Furthermore, if the combustion tube lacks adequate WO3/MgO additives, the HF produced by the analyte attacks the quartz, altering the gas flow and causing low Carbon recovery [1].
-
PTFE Failure: PTFE combusts at significantly higher temperatures than C13H16F2O. Calibrating with PTFE creates a combustion profile that is too aggressive for the milder organic scaffold, leading to integration errors.
Part 3: Experimental Protocols
Protocol A: Automated CHN Analysis with F-Management
For determination of Carbon, Hydrogen, and Nitrogen.
Principle: Dynamic flash combustion with specific additives to sequester Fluorine.
-
Reagent Preparation:
-
Pack the quartz combustion tube with Tungsten (VI) Oxide (WO3) on Granular Alumina.
-
Critical Step: Add a distinct layer of Magnesium Oxide (MgO) or a commercial "Fluoro-Stop" reagent in the ash finger. This sequesters Fluorine as MgF2, preventing SiF4 gas formation which mimics N2 signals [2].
-
-
Calibration:
-
Weigh 2.0 - 2.5 mg of 4-Fluorobenzoic Acid CRM (C7H5FO2) into tin capsules.
-
Run a K-factor calibration (3 points).
-
-
Sample Analysis:
-
Weigh 2.0 mg (±0.005) of the C13H16F2O sample.
-
Add 10 mg of V2O5 (Vanadium Pentoxide) powder directly into the tin capsule with the sample.
-
Why? V2O5 acts as an oxygen donor and flux, ensuring complete rupture of the stable C-F bonds at 1050°C.
-
-
System Suitability:
-
Run a check standard (e.g., 2,4-Difluorobenzoic acid) every 10 samples. Pass criteria: ±0.3% absolute.
-
Protocol B: Oxygen Flask Combustion (Schöniger) for Fluorine
For specific determination of Fluorine %.
Principle: Rapid combustion in pure oxygen followed by Ion Chromatography (IC) or Ion-Selective Electrode (ISE) detection.
-
Combustion:
-
Wrap 5-10 mg of C13H16F2O sample in ashless filter paper (Whatman No. 42).
-
Place in a platinum basket suspended in a 500 mL Schöniger flask.
-
Add 10 mL of absorbing solution (0.01 M NaOH + 0.01% H2O2).
-
Flush flask with O2, ignite, and invert.
-
-
Absorption:
-
Shake vigorously for 5 minutes. Allow to stand for 30 minutes to ensure complete absorption of HF.
-
-
Quantification (IC Method):
-
Inject the solution into an Ion Chromatograph (e.g., Dionex IonPac AS11-HC column).
-
Eluent: KOH gradient (10-60 mM).
-
Calibrate using Sodium Fluoride (NaF) standards, verified against the 4-Fluorobenzoic Acid digested similarly.
-
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for selecting the appropriate standard and method based on the Fluorine content of the analyte.
Caption: Workflow for selecting Matrix-Matched Standards to overcome C-F bond interference in elemental analysis.
References
-
Exeter Analytical. (2013).[1] CHN Determination of Highly Fluorinated Organic Compounds. Scientist Live. Retrieved from [Link]
-
Royal Society of Chemistry. (1969). Interference of carbon dioxide, resulting from the Schöniger flask combustion of organofluorine compounds. The Analyst. Retrieved from [Link]
-
American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
-
Elementar. (2020). CHNS analysis of fluorinated samples. Technical Note. Retrieved from [Link]
Sources
Assessing Blood-Brain Barrier Permeability of Difluorocyclohexyl Motifs: A Comparative Guide
As a Senior Application Scientist in central nervous system (CNS) drug discovery, I frequently encounter a recurring bottleneck: achieving sufficient blood-brain barrier (BBB) penetration without sacrificing metabolic stability or target affinity. The challenge lies in navigating the narrow physicochemical space required for CNS drugs—balancing lipophilicity to ensure passive diffusion while minimizing recognition by efflux transporters like P-glycoprotein (P-gp).
Recent structural optimization strategies have highlighted the difluorocyclohexyl motif as a privileged bioisostere. By replacing traditional aliphatic rings or highly polar groups with a gem-difluorocyclohexane system, developers can fine-tune lipophilicity, reduce topological polar surface area (tPSA), and evade efflux mechanisms.
This guide objectively compares the BBB permeability performance of the difluorocyclohexyl motif against common structural alternatives, providing the mechanistic causality and self-validating experimental protocols necessary to implement this strategy in your hit-to-lead campaigns.
Mechanistic Rationale: The "Goldilocks" Zone of Fluorination
To understand why the difluorocyclohexyl group excels in CNS applications, we must examine the causality behind its physicochemical behavior.
Unsubstituted cycloalkanes (e.g., cyclohexyl) are highly lipophilic. While they passively diffuse across the BBB endothelial lipid bilayer with ease, their high lipophilicity (logD) often leads to off-target toxicity, poor aqueous solubility, and rapid oxidative metabolism by cytochrome P450 (CYP) enzymes. Conversely, introducing classical polar groups (like sulfonyl or hydroxyl moieties) to reduce logD increases the molecule's hydrogen-bonding potential. This spike in tPSA acts as a beacon for P-gp and Breast Cancer Resistance Protein (BCRP), resulting in the drug being actively pumped back into the systemic circulation[1].
The difluorocyclohexyl motif solves this dichotomy. The strong electron-withdrawing nature of the gem-difluoro substitution introduces a localized dipole that lowers the overall lipophilicity compared to an unsubstituted ring. However, because fluorine is a poor hydrogen-bond acceptor, the tPSA remains low. This allows the molecule to maintain excellent passive permeability while remaining "invisible" to P-gp efflux pumps[2]. Furthermore, it is critical to stop at di-fluorination; studies have shown that over-fluorination (e.g., all-cis tetrafluorocyclohexyl motifs) can reduce lipophilicity so drastically that passive permeability is severely compromised[3].
Fig 1: Mechanism of P-gp evasion by difluorocyclohexyl motifs compared to polar alternatives.
Comparative Performance Data
To objectively evaluate the difluorocyclohexyl motif, we compare it against three standard structural alternatives using a representative CNS scaffold (e.g., BACE1 or mIDH inhibitor backbones)[1],[2].
The data below synthesizes typical in vitro and in vivo parameters observed when a core scaffold is modified at a single solvent-exposed vector.
Table 1: Physicochemical and Permeability Comparison of Structural Motifs
| Structural Motif | logD (pH 7.4) | tPSA (Ų) | MDCK-MDR1 | P-gp Efflux Ratio (ER) | In Vivo | Metabolic Stability (Cl_int) |
| Unsubstituted Cyclohexyl | 3.8 | 45 | 22.5 (High) | 1.2 (Low) | 0.85 | Poor (Rapid CYP oxidation) |
| Difluorocyclohexyl | 2.6 | 45 | 18.2 (High) | 1.5 (Low) | 1.15 | Excellent (Blocked oxidation) |
| Phenyl | 3.2 | 45 | 15.0 (Moderate) | 2.8 (Moderate) | 0.45 | Moderate |
| Sulfonyl-substituted | 1.2 | 87 | 2.1 (Low) | 14.5 (High) | < 0.05 | Excellent |
Data Interpretation:
While the unsubstituted cyclohexyl motif achieves high passive permeability, its high lipophilicity drives non-specific binding, resulting in a lower unbound brain-to-plasma ratio (
Experimental Workflows for BBB Assessment
To ensure scientific integrity, the data presented above must be generated using self-validating experimental systems. Below are the step-by-step methodologies required to accurately assess the BBB permeability of fluorinated motifs.
Protocol A: In Vitro MDCK-MDR1 Permeability and Efflux Assay
The MDCK-MDR1 cell line is transfected with the human ABCB1 gene, overexpressing P-gp. This assay is critical for distinguishing between poor passive diffusion and active efflux.
Self-Validation Requirement: Every plate must include Propranolol (high permeability control), Atenolol (low permeability control), and Digoxin (P-gp efflux control) to validate monolayer integrity and transporter function.
-
Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of
cells/cm². Culture for 4-5 days until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm². -
Compound Preparation: Prepare the difluorocyclohexyl test compound and controls at 1 µM in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Ensure final DMSO concentration is ≤1% to prevent membrane toxicity.
-
Dosing:
-
Apical to Basolateral (A-B): Add 300 µL of compound solution to the apical chamber and 700 µL of blank buffer to the basolateral chamber.
-
Basolateral to Apical (B-A): Add 700 µL of compound solution to the basolateral chamber and 300 µL of blank buffer to the apical chamber.
-
-
Incubation: Incubate at 37°C with 5% CO₂ for 120 minutes on an orbital shaker (100 rpm) to minimize the unstirred water layer.
-
Sampling & Quantification: Extract 50 µL aliquots from both chambers. Quench with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.
-
Calculation: Calculate the apparent permeability (
) and Efflux Ratio (ER = ). An ER > 2.5 indicates the compound is a P-gp substrate.
Protocol B: In Vivo Unbound Brain-to-Plasma Ratio ( )
Total brain concentration is a misleading metric because highly lipophilic compounds partition into brain lipids without interacting with the therapeutic target. Efficacy is driven by the free (unbound) drug.
-
In Vivo Dosing: Administer the test compound to wild-type mice (e.g., C57BL/6) via IV bolus (1 mg/kg) or oral gavage (10 mg/kg).
-
Tissue Collection: At T=1h, 2h, and 4h, euthanize the animals. Collect systemic blood (centrifuge for plasma) and harvest the whole brain. Homogenize the brain in a 1:3 (w/v) ratio of PBS.
-
Equilibrium Dialysis (The Critical Step):
-
Load plasma and brain homogenate into the donor side of a 96-well rapid equilibrium dialysis (RED) device (8K MWCO).
-
Load PBS into the receiver side.
-
Incubate at 37°C for 4 hours.
-
-
Quantification: Analyze donor and receiver chambers via LC-MS/MS to determine the fraction unbound in plasma (
) and brain ( ). -
Calculation: Determine total concentrations (
and ). Calculate the unbound partition coefficient: A close to 1.0 indicates free diffusion across the BBB without net efflux.
Fig 2: Sequential validation workflow for assessing BBB permeability of difluorocyclohexyl motifs.
Conclusion
For CNS drug development, the difluorocyclohexyl motif represents a highly strategic structural modification. By maintaining a low topological polar surface area while simultaneously depressing the excessive lipophilicity inherent to unsubstituted cycloalkanes, it allows molecules to thread the needle between passive lipid bilayer diffusion and P-gp efflux evasion. When validated through rigorous, unbound in vivo partitioning assays (
References
-
BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors - PMC Source: National Institutes of Health (nih.gov) URL:[Link][1]
-
Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma | ACS Medicinal Chemistry Letters Source: American Chemical Society (acs.org) URL:[Link][2]
-
Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC Source: National Institutes of Health (nih.gov) URL:[Link][3]
Sources
- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(4,4-Difluorocyclohexyl)(phenyl)methanol proper disposal procedures
Standard Operating Procedure: Handling and Disposal of (4,4-Difluorocyclohexyl)(phenyl)methanol
Executive Summary
(4,4-Difluorocyclohexyl)(phenyl)methanol is a highly specialized fluorinated building block utilized in drug discovery to modulate lipophilicity and metabolic stability. While highly valuable in synthesis, the presence of a gem-difluoro group necessitates stringent, specialized disposal protocols. As a Senior Application Scientist, I have designed this guide to ensure operational safety, regulatory compliance, and environmental stewardship. Standard waste incineration parameters are insufficient for this compound; it must be managed strictly as Halogenated Organic Waste to ensure the complete thermal destruction of its resilient carbon-fluorine (C-F) bonds and to prevent the release of toxic fluorinated byproducts [[1]]([Link]).
Physicochemical Profiling & Hazard Assessment
Before executing any disposal protocol, it is critical to understand the physicochemical parameters that dictate the compound's behavior in waste streams.
| Property | Value | Operational Implication for Disposal |
| Chemical Name | (4,4-Difluorocyclohexyl)(phenyl)methanol | Contains a gem-difluoro group; requires high-temp mineralization. |
| Molecular Formula | C13H16F2O | High carbon content; acts as a flammable organic matrix. |
| Molecular Weight | 226.26 g/mol | Moderately volatile; waste containers must remain tightly sealed. |
| Functional Groups | Secondary Alcohol, Difluorocycloalkane | Alcohol group can react with strong oxidizers; avoid mixing in waste. |
| Waste Classification | Halogenated Organic Waste | CRITICAL: Do not mix with non-halogenated solvents. |
Mechanistic Insight: The Challenge of the C-F Bond
To understand why specific disposal protocols are required, we must examine the causality behind the incineration chemistry.
In a laboratory setting, non-halogenated organic waste is often sent to standard incinerators or used for fuel blending, operating at temperatures between 800°C and 900°C. However, the C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 116–120 kcal/mol. Incinerating (4,4-Difluorocyclohexyl)(phenyl)methanol at standard temperatures leads to incomplete combustion. Instead of full mineralization, the thermal energy merely cleaves the weaker C-C and C-H bonds, generating volatile, highly toxic fluorinated Products of Incomplete Combustion (PICs) .
To achieve >99.99% destruction efficiency, this compound must be subjected to high-temperature incineration (typically >1100°C) with a gas-phase residence time of at least 2 seconds. Furthermore, the complete mineralization of the fluorine atoms generates hydrogen fluoride (HF) gas—a highly corrosive and toxic byproduct. Therefore, the disposal facility must be equipped with post-combustion alkali wet scrubbers to neutralize the HF into inert calcium fluoride (CaF2) before exhaust release .
Fig 1: High-temperature thermal destruction pathway and HF gas scrubbing mechanism.
Laboratory Handling & Segregation Protocol
The most critical point of failure in chemical disposal occurs at the bench. The following self-validating protocol ensures that (4,4-Difluorocyclohexyl)(phenyl)methanol is routed to the correct destruction facility.
Step-by-Step Bench Methodology:
-
Quenching & Separation: Ensure all reactive intermediates from the synthesis or assay involving (4,4-Difluorocyclohexyl)(phenyl)methanol are fully quenched. Separate the organic layer containing the fluorinated product and its byproducts.
-
Primary Containment: Transfer the organic solution exclusively into a designated, chemically compatible waste carboy (e.g., High-Density Polyethylene, HDPE) clearly labeled as "Halogenated Organic Waste" .
-
Prohibition of Mixing: Never dispose of this compound in the "Non-Halogenated" waste stream. Mixing streams dilutes the halogen concentration, potentially causing the entire waste drum to be misrouted to a standard fuel-blending facility incapable of breaking the C-F bonds .
-
Secondary Containment: Place the waste carboy in a secondary containment tray to prevent accidental spills from reaching municipal drains.
-
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. Explicitly list "(4,4-Difluorocyclohexyl)(phenyl)methanol" and the specific solvent matrix (e.g., Dichloromethane, Ethyl Acetate) with their respective estimated percentages.
Fig 2: Laboratory waste segregation workflow for fluorinated organic compounds.
Facility-Level Disposal & Incineration Protocol
Once the waste leaves the laboratory, Environmental Health and Safety (EHS) professionals must ensure the logistical chain maintains the integrity of the disposal requirements.
Step-by-Step Logistical Methodology:
-
Waste Profiling: EHS must profile the waste drum specifically for fluorine content. This alerts the commercial disposal vendor (e.g., Clean Harbors, Veolia) that the waste requires specialized high-temperature treatment rather than standard solvent recovery.
-
High-Temperature Incineration: The waste is injected into a RCRA-permitted rotary kiln incinerator operating at temperatures exceeding 1100°C (2012°F) with a gas-phase residence time of >2 seconds. This thermal energy is mandatory to overcome the activation energy required to cleave the C-F bonds .
-
Acid Gas Scrubbing: As the C-F bonds mineralize, hydrogen fluoride (HF) gas is generated. The combustion exhaust is routed through a rapid quench tower and an alkali wet scrubber (using NaOH or Ca(OH)2) to neutralize the HF into insoluble calcium fluoride (CaF2) .
-
Effluent Monitoring: Continuous emission monitoring systems (CEMS) verify that no volatile fluorinated PICs are released into the atmosphere, ensuring a self-validating, closed-loop destruction cycle .
References
-
Combustion of C1 and C2 PFAS: Kinetic modeling and experiments. Journal of the Air & Waste Management Association (Taylor et al.). Available at:[Link]
-
Hazardous Waste Management Program. Eastern Washington University EHS. Available at:[Link]
-
Pilot-Scale Thermal Destruction of Per- and Polyfluoroalkyl Substances in a Legacy Aqueous Film Forming Foam. National Institutes of Health (PMC). Available at:[Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). Available at:[Link]
Sources
Personal protective equipment for handling (4,4-Difluorocyclohexyl)(phenyl)methanol
As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of specialty fluorinated building blocks into their discovery pipelines. (4,4-Difluorocyclohexyl)(phenyl)methanol is a highly valuable intermediate, primarily utilized to modulate lipophilicity and metabolic stability in active pharmaceutical ingredients (APIs).
However, the very structural features that make this compound desirable—specifically the gem-difluorocyclohexyl moiety and the secondary alcohol—also dictate strict, non-negotiable handling and disposal protocols. Standard laboratory safety practices are insufficient. Below is the definitive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for this compound.
Mechanistic Safety Analysis & PPE Causality
To handle (4,4-Difluorocyclohexyl)(phenyl)methanol safely, one must understand why specific protective measures are required.
The gem-difluoro group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity means that if the compound is dissolved in common organic carrier solvents (e.g., dichloromethane, dimethylformamide), it can rapidly permeate standard single-layer nitrile barriers and be absorbed through the skin. Furthermore, fluorinated alcohols are known to cause severe ocular and respiratory irritation upon contact [3].
Quantitative Safety Parameters & PPE Specifications
| Parameter | Specification | Causality / Impact |
| Ventilation | Face velocity ≥ 100 fpm | Captures aerosolized fluorinated particles before inhalation. |
| Glove Material | Nitrile (≥ 4 mil thickness) | Prevents dermal absorption of lipophilic gem-difluoro compounds. |
| Eye Protection | ANSI Z87.1 Splash Goggles | Secondary alcohols pose severe ocular irritation risks. |
| Waste Water Content | < 10% in halogenated waste | Excess water disrupts high-temperature incineration efficiency. |
| Waste Halogen Limit | > 5% total halogens | Classifies the mixture strictly as halogenated organic waste. |
Self-Validating Operational Protocol
Every procedure in your laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Environmental Validation
-
Action: Verify the chemical fume hood is operational and clear of incompatible strong acids or reducing agents.
-
Causality: Fluorinated alcohols can form irritating aerosols. Proper laminar flow ensures these particulates are pulled away from the operator's breathing zone.
-
Self-Validation: Check the digital airflow monitor. It must read ≥ 100 linear feet per minute (fpm). If the monitor is in alarm or reads below 100 fpm, the system fails validation; do not open the chemical container.
Step 2: PPE Donning & Integrity Check
-
Action: Equip chemical splash goggles, a flame-resistant lab coat, and double-layer nitrile gloves.
-
Causality: Double-gloving provides a sacrificial outer layer. If the outer glove is contaminated by a fluorinated solvent mixture, it can be immediately stripped without exposing the skin.
-
Self-Validation: Perform a visual and tactile inflation test on the outer gloves. Trap air in the glove and roll the cuff to ensure zero micro-punctures before handling the reagent.
Step 3: Chemical Dispensing
-
Action: Weigh the (4,4-Difluorocyclohexyl)(phenyl)methanol using grounded, anti-static weigh boats.
-
Causality: Static charge can aerosolize fine fluorinated powders, drastically increasing inhalation and contamination risks.
-
Self-Validation: Observe the powder during transfer. If the material clings erratically to the spatula or flies upward, static is present. Neutralize the workspace with an anti-static ionizing gun before proceeding.
Step 4: Decontamination
-
Action: Wipe down all balances and spatulas with a solvent compatible with fluorinated organics (e.g., acetone or ethyl acetate), and dispose of the wipes in solid halogenated waste.
-
Causality: Trace fluorinated residues can cross-contaminate subsequent reactions, leading to false positives in biological assays or unintended side reactions.
-
Self-Validation: Visually inspect the spatula under good lighting; no crystalline residue should remain.
Halogenated Waste Disposal Plan
The disposal of (4,4-Difluorocyclohexyl)(phenyl)methanol requires strict adherence to environmental regulations regarding halogenated organics.
-
Action: Dispose of all reaction byproducts, contaminated solvents, and first-rinse washings into a carboy strictly labeled "Halogenated Organic Waste."
-
Causality: Mixing halogenated waste (containing fluorine) with non-halogenated waste is a critical safety and logistical failure. Standard incineration of halogens produces highly toxic dioxins and furans. Therefore, halogenated waste must be processed in specialized [1]. Mixing these streams contaminates the entire carboy, exponentially increasing disposal costs and violating [2].
-
Self-Validation: Check the waste log before pouring. If the carboy contains >10% water or incompatible non-halogenated solvents, it must be quarantined immediately.
Workflow Visualization
Below is the logical workflow for handling and disposing of this specific fluorinated building block, ensuring both operator safety and environmental compliance.
Workflow for handling and disposing of (4,4-Difluorocyclohexyl)(phenyl)methanol.
By integrating these causality-driven protocols, your laboratory will not only maintain strict regulatory compliance but also foster a culture of uncompromising safety. We are committed to providing value beyond the product itself, serving as your trusted partner in innovative drug discovery.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: United States Environmental Protection Agency (EPA) URL:[Link]
-
UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin Oshkosh Environmental Health and Safety URL:[Link]
-
Synthesis of MedChem-Relevant gem-Difluorocycloalkane Building Blocks Source: Chemistry of Nitrogen Containing Heterocycles / ResearchGate URL:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
